Product packaging for N-Mal-N-bis(PEG2-amine)(Cat. No.:)

N-Mal-N-bis(PEG2-amine)

Cat. No.: B609592
M. Wt: 430.5 g/mol
InChI Key: XRJJHWWUPLRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Mal-N-bis(PEG2-amine) TFA salt is a branched PEG derivative with a terminal maleimide group and two terminal amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N4O7 B609592 N-Mal-N-bis(PEG2-amine)

Properties

IUPAC Name

N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJHWWUPLRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Mal-N-bis(PEG2-amine): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG2-amine), a heterotrifunctional crosslinker integral to the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the core characteristics of the molecule, presents available quantitative data, and offers detailed experimental protocols for its use in key research and development applications.

Core Chemical Structure and Properties

N-Mal-N-bis(PEG2-amine) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring a central tertiary amine from which two short PEG chains, each terminating in a primary amine, and a maleimide-functionalized arm extend. This unique architecture provides three distinct points for conjugation, allowing for the assembly of complex molecular constructs.

The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds, a common strategy for linking to cysteine residues in proteins. The two primary amine groups offer versatile handles for conjugation to carboxyl groups, activated esters (such as NHS esters), or other amine-reactive functionalities. The short PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate.

A visual representation of the chemical structure is provided below.

Functional groups of N-Mal-N-bis(PEG2-amine)
Physicochemical Properties

Quantitative data for N-Mal-N-bis(PEG2-amine) is summarized in the table below. It is important to note that some data, such as solubility, may vary slightly between suppliers and batches.

PropertyValue
Molecular Weight 430.5 g/mol [1]
Molecular Formula C19H34N4O7[1]
CAS Number 2128735-20-4[1]
Appearance Solid powder
Purity Typically >96%[1]
Solubility Soluble in water, DMSO, and DMF.[2]
Storage Conditions Store at -20°C, protected from light and moisture.[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of N-Mal-N-bis(PEG2-amine) in common bioconjugation applications. These are generalized protocols and may require optimization for specific molecules and experimental setups.

Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide moiety of N-Mal-N-bis(PEG2-amine) to a thiol-containing molecule, such as a protein with an accessible cysteine residue.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer) at pH 6.5-7.5. Avoid buffers containing thiols.

  • N-Mal-N-bis(PEG2-amine)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, DTT) if protein disulfides need to be reduced.

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column. The protein should be in a degassed, thiol-free buffer at pH 6.5-7.5.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG2-amine) in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG2-amine) solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., free cysteine) to a final concentration of ~1 mM to react with any excess maleimide.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

Workflow for Maleimide-Thiol Conjugation:

G A Prepare Thiol-containing Protein (pH 6.5-7.5) C Add Linker to Protein (10-20x molar excess) A->C B Prepare N-Mal-N-bis(PEG2-amine) Stock Solution (DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., free cysteine) D->E F Purify Conjugate (SEC or Dialysis) E->F

Maleimide-Thiol Conjugation Workflow
Amine-Carboxyl Conjugation (via EDC/NHS Chemistry)

This protocol describes the conjugation of the primary amine groups of N-Mal-N-bis(PEG2-amine) to a carboxyl-containing molecule using EDC/NHS chemistry.

Materials:

  • Carboxyl-containing molecule in a suitable buffer (e.g., MES buffer at pH 6.0 or PBS at pH 7.2-7.5). Avoid amine-containing buffers like Tris.

  • N-Mal-N-bis(PEG2-amine)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the reaction buffer.

    • Add a 5-10 fold molar excess of NHS followed by a 5-10 fold molar excess of EDC.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-amine) to the activated molecule solution. A 2-5 fold molar excess of the amine linker over the carboxyl-containing molecule is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to hydrolyze unreacted NHS esters.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents.

Workflow for Amine-Carboxyl Conjugation:

G A Activate Carboxyl Groups with EDC/NHS (pH 6.0) B Add N-Mal-N-bis(PEG2-amine) (adjust pH to 7.2-8.0) A->B C Incubate (2-4h at RT or overnight at 4°C) B->C D Quench Reaction (e.g., hydroxylamine) C->D E Purify Conjugate (SEC or Dialysis) D->E

Amine-Carboxyl Conjugation Workflow

Stability and Reactivity Considerations

The stability of N-Mal-N-bis(PEG2-amine) and its conjugates is crucial for successful applications. The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis is a first-order reaction and its rate increases with pH and temperature.[3] Therefore, it is recommended to perform maleimide-thiol conjugations at a pH between 6.5 and 7.5 and to use the maleimide-functionalized linker promptly after its preparation.

The primary amine groups are generally stable but their reactivity is pH-dependent. For efficient acylation, the amine should be in its unprotonated form, which is favored at a pH above its pKa. A common pH range for reactions with NHS esters is 7.2-8.5.

Applications in Drug Development

The trifunctional nature of N-Mal-N-bis(PEG2-amine) makes it a valuable tool in the development of complex therapeutics.

PROTACs

In the context of PROTACs, this linker can be used to conjugate a ligand for a target protein (via one of the amine groups), a ligand for an E3 ubiquitin ligase (via the other amine group), and a moiety for further functionalization or to attach to a larger scaffold (via the maleimide group). The branched structure and the PEG spacers can influence the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex and subsequent target protein degradation.

Logical Relationship in PROTAC Assembly:

G Linker N-Mal-N-bis(PEG2-amine) Maleimide Amine 1 Amine 2 TargetLigand Target Protein Ligand Linker:a1->TargetLigand Conjugation E3Ligand E3 Ligase Ligand Linker:a2->E3Ligand Conjugation Payload Payload/ Functional Moiety Linker:m->Payload Conjugation

PROTAC Assembly using the Linker
Antibody-Drug Conjugates (ADCs)

For ADCs, N-Mal-N-bis(PEG2-amine) can be used to attach two drug molecules to a single point on an antibody. For instance, the maleimide can be conjugated to a cysteine residue on the antibody, and the two amine groups can be used to attach cytotoxic payloads. This can potentially increase the drug-to-antibody ratio (DAR) in a controlled manner. The hydrophilic PEG linkers can also improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

Conclusion

N-Mal-N-bis(PEG2-amine) is a versatile and powerful tool for researchers and scientists in the field of bioconjugation and drug development. Its unique trifunctional and branched structure, combined with the beneficial properties of the PEG spacers, enables the construction of complex and potent therapeutic and diagnostic agents. Understanding its chemical properties, reactivity, and the appropriate experimental protocols is key to successfully harnessing its potential in creating next-generation bioconjugates.

References

An In-depth Technical Guide to the N-Mal-N-bis(PEG2-amine) Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-Mal-N-bis(PEG2-amine) linker, a trifunctional molecule designed for advanced applications in bioconjugation, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and the development of complex antibody-drug conjugates (ADCs).

Core Principles and Chemical Structure

N-Mal-N-bis(PEG2-amine) is a branched, heterotrifunctional linker featuring a central tertiary amine from which three arms extend. One arm terminates in a maleimide (B117702) group, while the other two arms are identical and terminate in primary amine groups. Each arm incorporates a short polyethylene (B3416737) glycol (PEG) spacer (two ethylene (B1197577) glycol units), which enhances the linker's aqueous solubility and provides spatial separation between the conjugated molecules.

The maleimide group is highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. The two primary amine groups can be readily conjugated to molecules bearing carboxylic acids or their activated esters (such as NHS esters) to form stable amide bonds. This trifunctional nature allows for the precise assembly of three distinct molecular entities.

Physicochemical and Technical Data

The quantitative properties of N-Mal-N-bis(PEG2-amine) and its common derivatives are summarized in the table below. These data are essential for designing and executing conjugation experiments, including calculating molar excesses and predicting the properties of the final conjugate.

PropertyN-Mal-N-bis(PEG2-amine)[1][2][3]N-Mal-N-bis(PEG2-acid)[4]N-Mal-N-bis(PEG2-NHS ester)[5]
Molecular Formula C19H34N4O7C21H32N2O11C29H38N4O15
Molecular Weight 430.5 g/mol 488.49 g/mol 682.6 g/mol
CAS Number 2128735-20-42110449-02-82182601-73-4
Purity Typically >95%Typically >98%Typically >90%
Solubility Soluble in Water, DMSO, DMFSoluble in Water, DMSO, DMFSoluble in DMSO, DMF
Storage Conditions -20°C, protect from moisture-20°C, protect from moisture-20°C, protect from moisture
Reactive Towards Thiols (Maleimide), Carboxylic Acids/NHS Esters (Amines)Thiols (Maleimide), Amines (Carboxylic Acids)Thiols (Maleimide), Amines (NHS Esters)

Applications in Drug Development

The unique trifunctional architecture of the N-Mal-N-bis(PEG2-amine) linker makes it a valuable tool in modern drug development, particularly for the construction of PROTACs and potentially for dual-payload ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The N-Mal-N-bis(PEG2-amine) linker is well-suited for PROTAC synthesis where one of the ligands contains a thiol for conjugation to the maleimide, and the other two amine groups can be used to attach the second ligand and potentially a third molecule, such as a solubilizing group or an imaging agent. The length and flexibility of the PEG arms are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[6][7].

Dual-Payload Antibody-Drug Conjugates (ADCs)

The concept of dual-payload ADCs, where an antibody is armed with two different cytotoxic agents, is an emerging strategy to overcome tumor heterogeneity and drug resistance. The N-Mal-N-bis(PEG2-amine) linker, or more commonly its derivatives with orthogonal reactive groups, can serve as a scaffold to attach two different drug molecules to a single conjugation site on an antibody. For instance, the maleimide could react with a cysteine residue on the antibody, while the two amine groups could be used to conjugate two distinct payloads.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, which is the primary application for the N-Mal-N-bis(PEG2-amine) linker.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of Target Protein Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a representative workflow for the synthesis of a PROTAC using the N-Mal-N-bis(PEG2-amine) linker. This workflow assumes a sequential conjugation strategy.

PROTAC_Synthesis_Workflow Start Start Materials: - N-Mal-N-bis(PEG2-amine) - Thiol-containing Ligand 1 - Carboxylic acid-containing Ligand 2 Step1 Step 1: Thiol-Maleimide Conjugation (Ligand 1 + Linker) Start->Step1 Purification1 Purification 1 (e.g., HPLC) Step1->Purification1 Intermediate Intermediate Product: Ligand 1-Linker-(amine)2 Purification1->Intermediate Step2 Step 2: Amide Bond Formation (Intermediate + Ligand 2) Intermediate->Step2 Purification2 Purification 2 (e.g., HPLC) Step2->Purification2 FinalProduct Final PROTAC Molecule: Ligand 1-Linker-Ligand 2 Purification2->FinalProduct Characterization Characterization (Mass Spec, NMR) FinalProduct->Characterization

Caption: A representative workflow for PROTAC synthesis.

Experimental Protocols

The following are generalized, representative protocols for the conjugation of molecules to the N-Mal-N-bis(PEG2-amine) linker. Note: These protocols are illustrative and will require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Conjugation of a Thiol-Containing Molecule to the Maleimide Group

Objective: To conjugate a molecule containing a free sulfhydryl group (e.g., a peptide with a cysteine residue) to the maleimide moiety of the linker.

Materials:

  • N-Mal-N-bis(PEG2-amine) linker

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column

Procedure:

  • Preparation of Reactants:

    • Dissolve the N-Mal-N-bis(PEG2-amine) linker in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dissolve the thiol-containing molecule in the reaction buffer. Ensure the buffer is free of any other thiol-containing compounds.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved N-Mal-N-bis(PEG2-amine) linker to the solution of the thiol-containing molecule.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups on the linker (if the linker was used in excess), add a 2-fold molar excess of free cysteine relative to the initial amount of linker. Incubate for 30 minutes.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC to separate the desired product from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and, if applicable, NMR spectroscopy.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Groups

Objective: To conjugate a molecule containing a carboxylic acid to one or both of the primary amine groups of the linker (or the intermediate from Protocol 1).

Materials:

  • Amine-containing linker or intermediate from Protocol 1

  • Carboxylic acid-containing molecule

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Purification System: HPLC with a C18 column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of HATU and 3 equivalents of DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. If using EDC/NHS, add 1.2 equivalents of EDC and 1.5 equivalents of NHS.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to a solution of the amine-containing linker (or intermediate) in anhydrous DMF. Use a slight molar excess of the activated acid per amine group to be conjugated.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product using mass spectrometry and NMR.

Conclusion

The N-Mal-N-bis(PEG2-amine) linker provides a versatile and powerful platform for the construction of complex biomolecules and therapeutic agents. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, makes it particularly well-suited for the rapidly advancing field of targeted protein degradation with PROTACs. The general methodologies presented in this guide offer a starting point for researchers to harness the potential of this linker in their drug discovery and development efforts. As with all bioconjugation chemistry, empirical optimization of reaction conditions is crucial for achieving high yields and purity of the desired final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Mal-N-bis(PEG2-amine): A Key Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Mal-N-bis(PEG2-amine), a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule plays a crucial role in the burgeoning field of targeted protein degradation, offering a versatile platform for the assembly of heterobifunctional molecules designed to eliminate disease-causing proteins.

Introduction to N-Mal-N-bis(PEG2-amine)

N-Mal-N-bis(PEG2-amine) is a polyethylene (B3416737) glycol (PEG)-based linker featuring a maleimide (B117702) group at one terminus and two primary amine functionalities at the other, connected through a branched PEG2 (diethylene glycol) spacer. Its chemical structure is C19H34N4O7, with a molecular weight of approximately 430.5 g/mol . The maleimide group provides a reactive handle for covalent linkage to cysteine residues in proteins, while the dual amine groups offer points of attachment for ligands that bind to target proteins or E3 ubiquitin ligases. This trifunctional nature makes it a valuable building block in the modular synthesis of PROTACs.[1][2]

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins within the cell.[3] They consist of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy and selectivity. PEG-based linkers, such as N-Mal-N-bis(PEG2-amine), are favored for their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTACs.

Synthesis of N-Mal-N-bis(PEG2-amine)

The synthesis of N-Mal-N-bis(PEG2-amine) can be achieved through a multi-step process. A plausible and common synthetic strategy involves the reaction of a commercially available bis(PEG2-amine) derivative with a maleimide-functionalized carboxylic acid, followed by deprotection of the amine groups if they are initially protected. A representative synthetic workflow is outlined below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection A bis(PEG2-amine) C N,N'-bis(Boc)-N-(PEG2)-amine A->C Base (e.g., TEA) B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C D Maleimido-propionic acid F N-(Mal)-N-bis(PEG2-NH-Boc) D->F Coupling agent (e.g., HATU, DIPEA) E N,N'-bis(Boc)-N-(PEG2)-amine E->F G N-(Mal)-N-bis(PEG2-NH-Boc) H N-Mal-N-bis(PEG2-amine) G->H Acid (e.g., TFA in DCM) G cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Linker N-Mal-N-bis(PEG2-amine) Linker POI_Ligand POI Ligand (e.g., JQ1 for BRD4) Linker->POI_Ligand E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Linker Proteasome Proteasome BRD4->Proteasome Degradation E3_Ligase->BRD4 Ubiquitination Ub Ubiquitin Ub->E3_Ligase

References

The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in optimizing the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive exploration of the multifaceted role of PEG linkers in ADC development, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Principles of PEG Linkers in ADC Architecture

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated as a linker in an ADC, confers a multitude of advantages. The fundamental role of the PEG linker is to modulate the overall properties of the ADC, transforming it from a simple conjugate into a sophisticated and effective therapeutic agent.

The primary functions of PEG linkers in ADCs include:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[1][2] The hydrophilic nature of PEG linkers counteracts this hydrophobicity, improving the solubility and stability of the ADC.[3][4] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the biophysical characteristics of the conjugate.[1][5]

  • Improved Pharmacokinetics: The incorporation of a PEG linker increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[2][6] This extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic efficacy.[6]

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking the cytotoxic payload and potentially immunogenic epitopes on the linker itself from the host immune system.[6] This can lead to a lower incidence of anti-drug antibody (ADA) responses.[5]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake by healthy tissues, PEG linkers contribute to a wider therapeutic window.[6]

The general structure of an ADC featuring a PEG linker is depicted below.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start drug_linker_prep Drug-Linker Preparation start->drug_linker_prep ab_modification Antibody Modification (e.g., reduction of disulfides) start->ab_modification conjugation Conjugation Reaction drug_linker_prep->conjugation ab_modification->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization end Final ADC characterization->end Cytotoxicity_Assay_Workflow cluster_assay In Vitro Cytotoxicity Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding adc_treatment ADC Treatment (Serial Dilutions) cell_seeding->adc_treatment incubation Incubation (72-96 hours) adc_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end Results data_analysis->end Stability_Assay_Workflow cluster_stability ADC Plasma Stability Assay Workflow start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Samples at Different Time Points incubation->sampling adc_capture Isolate ADC (e.g., Affinity Capture) sampling->adc_capture analysis Analyze DAR by LC-MS adc_capture->analysis end Stability Profile analysis->end

References

An In-Depth Technical Guide to the Solubility and Stability Profile of N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the bifunctional linker, N-Mal-N-bis(PEG2-amine). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals employing this and similar linkers in their work. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams illustrating key concepts and workflows are included to enhance understanding.

Introduction to N-Mal-N-bis(PEG2-amine)

N-Mal-N-bis(PEG2-amine) is a heterobifunctional crosslinker featuring a maleimide (B117702) group at one terminus and two primary amine groups at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide group allows for specific and efficient covalent bond formation with thiol groups, typically found in cysteine residues of proteins and peptides. The dual amine functionalities provide points of attachment for various molecules, including drugs, imaging agents, or other biomolecules, often through amide bond formation. The PEG2 spacer enhances aqueous solubility and provides flexibility to the linked molecules.

Solubility Profile

The solubility of N-Mal-N-bis(PEG2-amine) is a critical parameter for its effective use in bioconjugation reactions, which are often performed in aqueous buffers. The presence of the hydrophilic PEG chains and the terminal amine groups generally imparts good water solubility.

Table 1: Qualitative Solubility of N-Mal-N-bis(PEG2-amine) and Analogs

Solvent ClassSolventSolubilityReference
Polar Protic WaterSoluble[1][2]
Phosphate-Buffered Saline (PBS)SolubleInferred
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Non-Polar Aprotic Dichloromethane (DCM)Soluble[1][2]

Note: This table is based on information for analogous compounds. Specific quantitative solubility should be determined experimentally.

Experimental Protocol: Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a method to determine the equilibrium solubility of N-Mal-N-bis(PEG2-amine) in various solvents.

Materials:

  • N-Mal-N-bis(PEG2-amine)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Sealed, screw-cap vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Validated analytical column

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Mal-N-bis(PEG2-amine) to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of N-Mal-N-bis(PEG2-amine).

    • The solubility is calculated and expressed in units such as mg/mL or mM.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess N-Mal-N-bis(PEG2-amine) to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute for analysis D->E F Quantify by HPLC E->F

Workflow for determining the equilibrium solubility of N-Mal-N-bis(PEG2-amine).

Stability Profile

The stability of N-Mal-N-bis(PEG2-amine) is crucial for its storage and use in bioconjugation. The primary points of instability are the maleimide ring, which is susceptible to hydrolysis, and the maleimide-thiol adduct formed after conjugation, which can undergo a retro-Michael reaction.

Stability of the Maleimide Group (Hydrolysis)

The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Representative Half-lives of N-Alkyl Maleimide Hydrolysis

CompoundpHTemperature (°C)Half-lifeReference
N-ethylmaleimide7.437~16 hoursInferred from[3]
N-alkyl maleimide7.022> 24 hours[3]
N-aryl maleimide7.4RT~55 minutes[3]

Note: This table presents data for analogous N-alkyl and N-aryl maleimides to provide context. The N-alkyl substituent in N-Mal-N-bis(PEG2-amine) suggests its hydrolysis rate will be slower than that of N-aryl maleimides.

Stability of the Maleimide-Thiol Adduct

The thiosuccinimide linkage formed upon reaction of the maleimide with a thiol is susceptible to a retro-Michael reaction, leading to deconjugation. This process is influenced by pH, temperature, and the presence of other thiols. A competing reaction is the hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened product that is resistant to the retro-Michael reaction.

Table 3: Stability of Maleimide-Thiol Conjugates in Biological Media

Conjugate TypeMediumIncubation Time% Intact ConjugateReference
ADC (cysteine-linked)Human Plasma7 days~50%[4]
ADC (N-aryl maleimide)Mouse Serum200 hours90-100%[3]
ADC (N-alkyl maleimide)Mouse Serum200 hours30-40%[3]

Note: This table highlights the general instability of maleimide-thiol adducts and the stabilizing effect of certain maleimide substituents.

Experimental Protocol: Stability Assessment in Aqueous Buffers

This protocol assesses the hydrolytic stability of N-Mal-N-bis(PEG2-amine) at different pH values.

Materials:

  • N-Mal-N-bis(PEG2-amine)

  • Aqueous buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)

  • Constant temperature incubator (e.g., 37 °C)

  • HPLC-MS system

  • Validated analytical column

Methodology:

  • Sample Preparation:

    • Prepare solutions of N-Mal-N-bis(PEG2-amine) at a known concentration in the different pH buffers.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the samples by HPLC-MS to quantify the amount of intact N-Mal-N-bis(PEG2-amine) remaining and identify any degradation products.

  • Data Analysis:

    • Plot the percentage of intact linker remaining versus time for each pH.

    • Determine the degradation rate and half-life at each pH.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Dissolve linker in buffers (pH 5, 7.4, 9) B Incubate at 37°C A->B C Withdraw aliquots at time points B->C D Analyze by HPLC-MS C->D E Quantify intact linker & degradants D->E F Plot % intact vs. time E->F G Calculate half-life F->G

Workflow for assessing the hydrolytic stability of N-Mal-N-bis(PEG2-amine).
Experimental Protocol: Stability Assessment in Plasma

This protocol evaluates the stability of a bioconjugate formed using N-Mal-N-bis(PEG2-amine) in plasma.

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A/G magnetic beads (for antibody conjugates)

  • LC-MS system

  • Validated analytical column

Methodology:

  • Incubation:

    • Incubate the bioconjugate in plasma at 37 °C.

  • Time-Point Sampling:

    • At various time points, draw aliquots of the plasma sample.

  • Conjugate Isolation (for ADCs):

    • Capture the antibody-containing species using Protein A/G magnetic beads.

    • Wash the beads to remove unbound plasma proteins.

  • Analysis:

    • Elute the conjugate from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) and identify any deconjugated species.

    • Analyze the plasma supernatant to quantify any free drug or linker that has been released.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile in plasma.

Signaling Pathways and Logical Relationships

N-Mal-N-bis(PEG2-amine) is a synthetic linker and as such is not directly involved in endogenous signaling pathways. However, its application in creating bioconjugates, such as antibody-drug conjugates (ADCs), is central to modulating signaling pathways for therapeutic effect. The logical relationship involves using the linker to deliver a payload (e.g., a cytotoxic drug) to a target cell, which then interferes with critical signaling pathways to induce cell death.

G cluster_delivery Drug Delivery cluster_action Cellular Action A ADC in Circulation (Linker is Stable) B ADC binds to Target Cell Receptor A->B C Internalization of ADC B->C D Linker Cleavage & Payload Release C->D E Payload interacts with intracellular target D->E F Disruption of critical signaling pathway E->F G Apoptosis/Cell Death F->G

Logical workflow of an ADC utilizing a bifunctional linker to modulate cell signaling.

Conclusion

N-Mal-N-bis(PEG2-amine) is a versatile heterobifunctional linker with favorable solubility in aqueous and common organic solvents due to its PEGylated structure. The stability of the maleimide group is pH-dependent, with greater stability at neutral to slightly acidic pH. The resulting maleimide-thiol conjugate is susceptible to a retro-Michael reaction, a factor that must be considered in the design of bioconjugates intended for in vivo applications. The provided experimental protocols offer a framework for the systematic evaluation of the solubility and stability of N-Mal-N-bis(PEG2-amine) and its conjugates, enabling researchers to optimize their bioconjugation strategies for enhanced efficacy and performance.

References

An In-depth Technical Guide to Branched PEG Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the diverse array of linker architectures, branched polyethylene (B3416737) glycol (PEG) linkers are emerging as a sophisticated tool to address the challenges of PROTAC design, offering unique advantages over their linear counterparts. This technical guide provides a comprehensive overview of branched PEG linkers in PROTAC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The Rationale for Branched PEG Linkers in PROTACs

While linear PEG linkers are widely employed to enhance the solubility and optimize the spacing of PROTACs, branched PEG architectures offer additional strategic advantages.[1][2] These multi-arm or Y-shaped structures can confer a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[3][4] Furthermore, the branched nature of these linkers can enable the development of multivalent PROTACs, capable of binding to multiple targets or recruiting multiple E3 ligases simultaneously, potentially leading to enhanced degradation efficiency and novel therapeutic applications.[5][6][7]

The core benefits of employing branched PEG linkers in PROTAC development include:

  • Improved Pharmacokinetics: The increased hydrodynamic volume of branched PEGs can shield the PROTAC from renal filtration, prolonging its circulation time.[3][4]

  • Enhanced Solubility: Similar to linear PEGs, the hydrophilic nature of branched PEG chains can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules.[1]

  • Multivalency and Avidity: Branched linkers provide a scaffold for attaching multiple POI or E3 ligase ligands, leading to multivalent PROTACs. This can enhance the avidity of the PROTAC for its target, potentially leading to more stable ternary complexes and more efficient degradation.[8][9]

  • Dual-Targeting Capabilities: Branched linkers can be utilized to create dual-targeting PROTACs that can simultaneously degrade two different proteins, offering a novel approach to treating complex diseases.[5][6][7][10][11]

Data Presentation: A Comparative Analysis

While the literature on PROTACs featuring branched PEG linkers is still emerging, a direct quantitative comparison with their linear counterparts for single-target degradation is not yet widely available. However, we can extrapolate potential advantages from studies on multivalent PROTACs and the known properties of branched PEGs. For a foundational understanding, the following tables summarize data on the impact of linear PEG linker length on PROTAC efficacy for different targets. This data underscores the critical importance of linker optimization and provides a basis for considering the potential impact of a branched architecture.

Table 1: Impact of Linear Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Efficacy of ERα-targeting PROTACs with Different Linear Linker Lengths [12]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50>10
12~75~5
16~95~1
19~70~5
21~60>10

Table 3: Degradation Potency of CDK9-targeting PROTACs with Varying Linker Lengths [12]

Linker TypeLinker LengthDegradation Efficacy
PEGShortLess Potent
PEGOptimalEffective
PEGLongMore Potent

Based on the principles of multivalency, a hypothetical trivalent PROTAC utilizing a branched linker to present two ligands for a target protein could exhibit enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to its bivalent, linear counterpart, due to increased avidity and more stable ternary complex formation.[8]

Experimental Protocols

The successful development of PROTACs with branched PEG linkers requires robust and well-defined experimental protocols for their synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC with a Branched PEG Linker

This protocol outlines a general strategy for the synthesis of a PROTAC incorporating a Y-shaped PEG linker. This is a representative protocol and may require optimization for specific ligands and linkers.

Step 1: Synthesis of the Branched PEG Linker

Multi-arm and Y-shaped PEG linkers can be synthesized from core molecules like glycerol (B35011) or pentaerythritol, followed by ethoxylation and functionalization of the terminal hydroxyl groups.[13] Alternatively, commercially available branched PEG derivatives with various functional groups can be utilized.[2][14]

Step 2: Conjugation of the First Ligand to the Branched PEG Linker

  • Activation of Carboxylic Acid: If the ligand (e.g., POI ligand) has a carboxylic acid group, dissolve it in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-30 minutes at room temperature.

  • Coupling Reaction: To the activated ligand solution, add the branched PEG linker with a terminal amine group (e.g., Y-shaped PEG-diamine, 1.0 eq). Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting conjugate by flash column chromatography or preparative HPLC.

Step 3: Conjugation of the Second Ligand

  • Activation of the Second Ligand: Activate the second ligand (e.g., E3 ligase ligand) containing a carboxylic acid group using the same procedure as in Step 2.1.

  • Final Coupling: Add the activated second ligand to the purified product from Step 2, which now has a free amine terminus on the other arm of the branched PEG linker. Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC product using preparative HPLC to obtain the high-purity compound.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol describes a proximity-based assay to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

  • Purified recombinant POI with a tag (e.g., GST-tag)

  • Purified recombinant E3 ligase complex with a different tag (e.g., His-tag)

  • PROTAC compound

  • AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)

  • AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)

  • AlphaLISA assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the tagged POI and E3 ligase complex at appropriate concentrations.

  • Assay Plate Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase complex, and the PROTAC dilution series.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed, from which the concentration of PROTAC that promotes half-maximal ternary complex formation (TC50) can be determined.

Protocol 4: Solubility and Permeability Assays

Kinetic Solubility Assay (Shake-Flask Method) [15][16]

  • Preparation of Saturated Solution: Add an excess amount of the PROTAC to a known volume of buffer (e.g., PBS).

  • Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge or filter the solution to remove undissolved solid.

  • Quantification: Analyze the concentration of the PROTAC in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Parallel Artificial Membrane Permeability Assay (PAMPA) [17][18][19]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_Design_Synthesis Design & Synthesis cluster_In_Vitro_Eval In Vitro Evaluation cluster_Cellular_Eval Cellular Evaluation cluster_In_Vivo_Eval In Vivo Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assays Binary Binding Assays (SPR, ITC) Purification->Binding_Assays Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA, TR-FRET) Purification->Ternary_Complex_Assay Solubility_Permeability Physicochemical Properties (Solubility, PAMPA) Purification->Solubility_Permeability Degradation_Assay Protein Degradation (Western Blot, DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Assays Degradation_Assay->Cell_Viability Downstream_Effects Downstream Pathway Analysis Degradation_Assay->Downstream_Effects PK_Studies Pharmacokinetics (PK) Downstream_Effects->PK_Studies Efficacy_Studies In Vivo Efficacy Models PK_Studies->Efficacy_Studies PI3K_AKT_Pathway PI3K/Akt Signaling Pathway Targeted by a PROTAC cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT_PROTAC AKT PROTAC Ternary_Complex Ternary Complex AKT_PROTAC->Ternary_Complex AKT AKT (POI) AKT_p p-AKT AKT->AKT_p AKT->Ternary_Complex PDK1->AKT_p Phosphorylation mTORC2 mTORC2 mTORC2->AKT_p Phosphorylation Downstream Downstream Targets (e.g., GSK3B, FOXO) AKT_p->Downstream Regulation E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation AKT Degradation Ternary_Complex->Degradation Ubiquitination & Proteasomal Degradation Proliferation Cell Proliferation, Survival, Growth Degradation->Proliferation Inhibition Downstream->Proliferation

References

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-amine): A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Mal-N-bis(PEG2-amine), a heterobifunctional linker integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and the methodologies for its incorporation into these novel therapeutic agents.

Core Molecular Attributes

N-Mal-N-bis(PEG2-amine) is a polyethylene (B3416737) glycol (PEG)-based linker featuring a maleimide (B117702) group at one terminus and a primary amine at the other. This specific arrangement allows for the sequential and controlled conjugation of two different molecular entities, a crucial step in the synthesis of PROTACs. The TFA salt form is often supplied for enhanced stability and handling.

PropertyValueSource(s)
Molecular Formula C19H34N4O7[1]
Molecular Weight 430.5 g/mol [1]
CAS Number 2128735-20-4[1]
Appearance Solid powder[2]
Purity >96%[1]
Solubility Water, DMSO, DMF
Storage Conditions -20°C[3]

Role in Targeted Protein Degradation: PROTACs

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

N-Mal-N-bis(PEG2-amine) serves as a flexible and hydrophilic linker, offering several advantages in PROTAC design:

  • Improved Solubility: The PEG component enhances the aqueous solubility of the entire PROTAC molecule, which is often a challenge with complex organic structures.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the favorable formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

  • Reduced Non-specific Binding: The hydrophilic nature of the PEG chain can help to minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacological profiles.

Mechanism of Action: The PROTAC Pathway

The mechanism of action of a PROTAC utilizing a linker like N-Mal-N-bis(PEG2-amine) is a catalytic process that leads to the degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a PROTAC using N-Mal-N-bis(PEG2-amine)

The synthesis of a PROTAC using N-Mal-N-bis(PEG2-amine) is a multi-step process that leverages the linker's orthogonal reactive ends. The following is a representative protocol for the synthesis of an amide-linked PROTAC. This protocol is a general guideline and may require optimization for specific target ligands and E3 ligase ligands.

Step 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Amine Terminus of the Linker

This step involves the formation of a stable amide bond between a ligand containing a carboxylic acid group (either the target protein binder or the E3 ligase ligand) and the primary amine of N-Mal-N-bis(PEG2-amine).

Reagents and Materials:

  • Carboxylic acid-functionalized ligand (Component A-COOH) (1.0 eq)

  • N-Mal-N-bis(PEG2-amine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (Component A-COOH) in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add N-Mal-N-bis(PEG2-amine) to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the progress of the reaction using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Perform sequential washes with a 5% LiCl solution, a saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting maleimide-functionalized intermediate (Component A-Linker-Maleimide) using flash column chromatography.

Step 2: Conjugation of a Thiol-Containing Ligand to the Maleimide Terminus

The maleimide group of the intermediate from Step 1 reacts specifically with a thiol (sulfhydryl) group on the second ligand (Component B-SH) to form a stable thioether bond.

Reagents and Materials:

  • Maleimide-functionalized intermediate (Component A-Linker-Maleimide) (1.0 eq)

  • Thiol-containing ligand (Component B-SH) (1.2 eq)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Organic co-solvent if necessary (e.g., DMF, DMSO)

Procedure:

  • Dissolve the maleimide-functionalized intermediate in the reaction buffer. An organic co-solvent may be used to aid solubility, but the final concentration should be kept low (typically <10%) to avoid denaturation of protein-based ligands.

  • Add the thiol-containing ligand to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC conjugate can be purified by preparative HPLC (High-Performance Liquid Chromatography).

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using N-Mal-N-bis(PEG2-amine) cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Thiol-Maleimide Conjugation Ligand_A Ligand A-COOH Coupling Amide Bond Formation (HATU, DIPEA, DMF) Ligand_A->Coupling Linker N-Mal-N-bis(PEG2-amine) Linker->Coupling Intermediate Ligand A-Linker-Maleimide Coupling->Intermediate Purification1 Purification (Flash Chromatography) Intermediate->Purification1 Conjugation Thioether Bond Formation (pH 6.5-7.5 Buffer) Purification1->Conjugation Ligand_B Ligand B-SH Ligand_B->Conjugation Final_PROTAC Final PROTAC (Ligand A-Linker-Ligand B) Conjugation->Final_PROTAC Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2

Caption: A generalized workflow for the two-step synthesis of a PROTAC.

Conclusion

N-Mal-N-bis(PEG2-amine) is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, bifunctional nature, and the advantageous properties conferred by the PEG spacer make it a popular choice for researchers in the field of targeted protein degradation. The synthetic methodologies outlined in this guide provide a foundation for the successful incorporation of this linker into novel PROTAC constructs, paving the way for the development of next-generation therapeutics.

References

The Architect's Blueprint: A Technical Guide to Heterobifunctional Linkers in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are cornerstone reagents in modern biochemistry and drug development, acting as molecular bridges to covalently connect two different molecules with high specificity.[1] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[1] This intrinsic asymmetry is crucial for enabling controlled, sequential conjugation, thereby minimizing the formation of undesirable homodimers and other byproducts.[2][3] This precision is paramount in the construction of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the specific coupling of disparate molecular entities dictates therapeutic efficacy and safety.[1][3]

This in-depth technical guide will explore the core applications of heterobifunctional linkers in biochemistry, with a focus on their pivotal role in the design and function of ADCs and PROTACs. We will delve into the quantitative impact of linker chemistry on the performance of these conjugates, provide detailed experimental protocols for their synthesis and evaluation, and visualize the key biological pathways and experimental workflows involved.

Core Applications of Heterobifunctional Linkers

The versatility of heterobifunctional linkers has led to their widespread adoption in a multitude of biochemical applications, including the immobilization of proteins on surfaces and the creation of fluorescently labeled probes for cellular imaging.[2] However, their most transformative impact has been in the realm of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted cancer therapies, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[4] The linker in an ADC is a critical component that connects the antibody to the cytotoxic drug, and its chemical properties profoundly influence the ADC's stability, efficacy, and pharmacokinetic profile.[4][5] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet efficiently cleave to release the drug upon internalization into the target cancer cell.[6]

Heterobifunctional linkers are instrumental in ADC synthesis, enabling the precise attachment of the payload to the antibody.[6] Common strategies involve the use of linkers with an N-hydroxysuccinimide (NHS) ester to react with lysine (B10760008) residues on the antibody and a maleimide (B117702) group to react with a thiol group on the drug.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade disease-causing proteins.[8] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[8] The linker is not a passive spacer but an active contributor to the PROTAC's biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's permeability and pharmacokinetic properties.[9][10]

The modular nature of PROTACs, facilitated by the versatility of heterobifunctional linkers, allows for the systematic optimization of their degradation efficiency and pharmacological profiles.[4] Linker characteristics such as length, rigidity, and composition are critical parameters that are fine-tuned to achieve optimal protein degradation.[9][11]

Quantitative Data on Linker Performance

The choice of linker has a quantifiable impact on the performance of both ADCs and PROTACs. The following tables summarize key quantitative data from various studies, highlighting the influence of linker properties on efficacy and stability.

Impact of Linker Type on ADC Cytotoxicity
Target AntigenCell LineLinker TypePayloadIC50 (ng/mL)Reference
CD30Karpas 299Val-Cit (cleavable)MMAE5.5[2]
CD30Karpas 299SMCC (non-cleavable)DM12.5[2]
HER2SK-BR-3Val-Cit (cleavable)MMAE10.2[4]
HER2SK-BR-3SMCC (non-cleavable)MMAE35.7[4]

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Impact of Linker Length on PROTAC Degradation Efficacy
Target ProteinCell LineLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1-Alkyl/Ether7No degradation-[12]
TBK1-Alkyl/Ether12<1000>90[12]
TBK1-Alkyl/Ether21396[12]
TBK1-Alkyl/Ether2929276[12]
ERαMCF7PEG9>1000<20[13]
ERαMCF7PEG12100-1000~50[13]
ERαMCF7PEG16<100>80[13]
ERαMCF7PEG19100-1000~60[13]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in the application of heterobifunctional linkers is crucial for a comprehensive understanding. The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC Internalization and Payload Release

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Cell_Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

General Workflow for ADC Preparation using SMCC

ADC_SMCC_Workflow start Start antibody_prep Antibody Preparation (in Amine-Free Buffer) start->antibody_prep smcc_activation Antibody Activation with SMCC (NHS ester reaction with Lysine) antibody_prep->smcc_activation purification1 Removal of Excess SMCC (Desalting Column) smcc_activation->purification1 activated_antibody Maleimide-Activated Antibody purification1->activated_antibody conjugation Conjugation Reaction (Maleimide reaction with Thiol) activated_antibody->conjugation drug_prep Thiol-Containing Payload Preparation drug_prep->conjugation purification2 Purification of ADC (e.g., Chromatography) conjugation->purification2 characterization Characterization (e.g., DAR determination) purification2->characterization final_adc Final ADC Product characterization->final_adc

Caption: Workflow for ADC preparation using SMCC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional linkers. The following sections provide methodologies for key experiments in the synthesis and evaluation of PROTACs and ADCs.

Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Bond Formation

This protocol describes a general procedure for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component (Component A-COOH) with an amine-functionalized PEG linker attached to the second component (Amine-PEGn-Component B).

Materials and Reagents:

  • Component A-COOH (e.g., target protein ligand)

  • Amine-PEGn-Boc (amine-terminated PEG linker with a Boc-protected terminus)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Ethyl acetate (B1210297)

  • 5% LiCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Coupling of Component A to the PEG Linker:

    • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[4]

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.[4]

    • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.[4]

    • Stir the reaction at room temperature overnight.[4]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[4]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[4]

  • Boc Deprotection:

    • Dissolve Component A-PEGn-Boc in DCM.[4]

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Coupling of Component B to the Deprotected Linker:

    • Follow a similar amide coupling procedure as in Step 1, using the deprotected Component A-PEGn-Amine and a carboxylic acid-functionalized Component B (Component B-COOH).

  • Final Purification:

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.[4]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the heterobifunctional crosslinker SMCC.[7]

Materials and Reagents:

  • Monoclonal antibody (mAb)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing cytotoxic payload

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching reagent (optional, e.g., cysteine or 2-mercaptoethanol)

Step-by-Step Methodology:

  • Antibody Activation with SMCC:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[7][14]

    • Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.[14]

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]

    • Remove the excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[7]

  • Conjugation of Payload to Activated Antibody:

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.[7]

    • Immediately add the desalted, maleimide-activated antibody to the payload solution. The molar ratio of the two molecules should be optimized for the specific application.[14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14]

    • (Optional) Quench the reaction by adding a quenching reagent to react with any remaining maleimide groups.[14]

  • Purification and Characterization:

    • Purify the ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload and other impurities.

    • Characterize the purified ADC, including determining the drug-to-antibody ratio (DAR).

Protocol 3: Measuring PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.[11]

Materials and Reagents:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[5]

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5]

    • Add lysis buffer to each well or dish.[5]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[5]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5]

    • Determine the protein concentration of each lysate using a BCA protein assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[5]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.[5]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control overnight at 4°C.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[11]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the level of the target protein to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR of ADCs by separating species based on their hydrophobicity.[15][16]

Materials and Reagents:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol[15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A.[15]

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).[15]

    • Set the flow rate to approximately 0.5 mL/min.[15]

    • Monitor the elution profile by measuring the UV absorbance at 280 nm.[15]

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Conclusion

Heterobifunctional linkers are not merely passive connectors but are critical design elements that profoundly influence the biological activity and therapeutic potential of complex biomolecules. In the context of ADCs and PROTACs, the rational design and selection of linkers based on a deep understanding of their chemical properties and their interplay with the biological system are paramount to success. The quantitative data, detailed protocols, and visual guides presented in this document provide a comprehensive resource for researchers and drug development professionals to navigate the intricacies of applying heterobifunctional linkers in their work, ultimately accelerating the development of novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG2-amine) Bioconjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] Maleimide-based linkers are widely used in ADC development due to their specific reactivity with thiol groups under mild physiological conditions.[][4]

This document provides a detailed protocol for the bioconjugation of N-Mal-N-bis(PEG2-amine) to antibodies. This trifunctional linker features a maleimide (B117702) group for covalent attachment to antibody thiol groups, and two primary amine-terminated polyethylene (B3416737) glycol (PEG) chains. The PEG moieties enhance solubility and can reduce immunogenicity, while the primary amines provide reactive handles for subsequent conjugation of a payload, such as a cytotoxic drug, that has a compatible reactive group (e.g., a carboxyl group activated as an NHS ester).

The protocol described herein involves the controlled reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the maleimide linker.

Principle of the Method

The bioconjugation process is a two-stage procedure:

  • Antibody Reduction: The interchain disulfide bonds of the antibody (typically an IgG1, which has four interchain disulfides) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[5][6] This step exposes free sulfhydryl (thiol) groups on the cysteine residues. The extent of reduction can be controlled to achieve a desired number of available thiols per antibody, which in turn influences the drug-to-antibody ratio (DAR).[1][5]

  • Maleimide Conjugation: The maleimide group of the N-Mal-N-bis(PEG2-amine) linker reacts with the exposed thiol groups on the reduced antibody via a Michael addition reaction.[][4] This reaction forms a stable thioether bond, covalently attaching the linker to the antibody.[][7] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[][4]

Experimental Protocols

Materials and Equipment
  • Monoclonal antibody (e.g., IgG1) at a concentration of 5-10 mg/mL

  • N-Mal-N-bis(PEG2-amine) linker

  • Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators for buffer exchange

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • UV-Vis spectrophotometer

  • Reaction tubes

  • Orbital shaker or rocker

Part 1: Antibody Reduction

This protocol aims to partially reduce a monoclonal antibody to generate reactive thiol groups.

  • Antibody Preparation:

    • Prepare the antibody in Reduction Buffer at a concentration of 5-10 mg/mL.[1]

    • Ensure the buffer is degassed to minimize re-oxidation of thiols.

  • Reduction Reaction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP) in water.

    • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 5-10 fold molar excess over the antibody.[1] The exact ratio should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[5][8]

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess TCEP from the reduced antibody.[1] This is a critical step to prevent interference with the subsequent maleimide conjugation.

    • This can be achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed Conjugation Buffer.[1][5] Alternatively, use centrifugal concentrators for buffer exchange into the Conjugation Buffer.[1]

  • Determination of Thiol Concentration (Optional but Recommended):

    • The number of free thiols per antibody can be quantified using Ellman's reagent (DTNB) and measuring the absorbance at 412 nm.[5] This helps in ensuring consistency between batches.

Part 2: Conjugation of N-Mal-N-bis(PEG2-amine) to Reduced Antibody
  • Prepare the Linker Solution:

    • Dissolve the N-Mal-N-bis(PEG2-amine) linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the N-Mal-N-bis(PEG2-amine) solution to the reduced antibody solution.[1]

    • A typical molar excess of the linker is 5-10 fold over the available thiol groups on the antibody.[1]

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[8]

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine to the reaction mixture at a final concentration of approximately 1 mM.

    • Incubate for an additional 20-30 minutes at room temperature.

Part 3: Purification and Characterization of the Antibody-Linker Conjugate
  • Purification:

    • Purify the antibody-linker conjugate from excess linker and other reaction components.

    • This is typically achieved by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Protein Concentration: Determine the final concentration of the conjugated antibody using a UV-Vis spectrophotometer at 280 nm.[1]

    • Linker-to-Antibody Ratio (LAR): The average number of linkers conjugated per antibody can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[9]

    • Purity and Aggregation: Analyze the purity of the conjugate and the presence of aggregates using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).

Data Presentation

The optimization of the molar ratio of the reducing agent and linker to the antibody is crucial for controlling the final LAR. Below is a representative table summarizing expected outcomes from an optimization experiment.

Molar Ratio (TCEP:Ab) Molar Ratio (Linker:Ab) Average Thiols per Antibody Average Linker-to-Antibody Ratio (LAR) % Monomer (by SE-HPLC)
2.5:15:1~2.1~2.0>98%
5:110:1~4.2~3.9>97%
7.5:115:1~6.3~5.8>95%
10:120:1~7.8~7.1>95%

Note: These values are illustrative. Actual results will vary depending on the specific antibody, linker, and reaction conditions.

Visualizations

Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Final Product & Analysis Ab Antibody in Reduction Buffer Reduction Antibody Reduction (30-60 min, RT) Ab->Reduction TCEP TCEP Reducing Agent TCEP->Reduction Purify_Ab Remove Excess TCEP (Desalting Column) Reduction->Purify_Ab Reduced_Ab Reduced Antibody (with free -SH groups) Purify_Ab->Reduced_Ab Conjugation Thiol-Maleimide Conjugation (1-2h, RT) Reduced_Ab->Conjugation Linker N-Mal-N-bis(PEG2-amine) in DMSO Linker->Conjugation Quench Quench Reaction (N-acetylcysteine) Conjugation->Quench Purify_Final Purify Conjugate (SEC or Dialysis) Quench->Purify_Final Final_Product Purified Antibody-Linker Conjugate Purify_Final->Final_Product Characterization Characterization (HIC, MS, SE-HPLC) Final_Product->Characterization

Caption: Workflow for antibody-linker conjugation.

Thiol-Maleimide Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Ab_SH Reduced Antibody (-SH) Conjugate Stable Thioether Bond Antibody-S-Linker Ab_SH->Conjugate Michael Addition pH 6.5-7.5 Linker_Mal Linker-Maleimide Linker_Mal->Conjugate

Caption: Mechanism of thiol-maleimide conjugation.

References

Application Notes and Protocols for Peptide Conjugation with N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[1][] Furthermore, the PEG moiety can shield the peptide from proteolytic degradation and reduce its immunogenicity.[1][]

This document provides detailed application notes and protocols for the reaction of a specific branched, heterobifunctional linker, N-Mal-N-bis(PEG2-amine) , with cysteine residues on peptides. This linker features a maleimide (B117702) group for specific reaction with thiol groups (present on cysteine residues) and two terminal primary amine groups. This trifunctional nature allows for the initial site-specific conjugation to a peptide via the maleimide-thiol reaction, followed by the potential for dual modification through the two amine termini, enabling the attachment of additional moieties such as targeting ligands, imaging agents, or small molecule drugs. The branched structure of the PEG linker can offer advantages such as increased drug-to-antibody ratios (in the context of antibody-drug conjugates) without promoting aggregation.[3][4]

Reaction Mechanism

The conjugation of N-Mal-N-bis(PEG2-amine) to a cysteine-containing peptide is a two-stage process. The first stage is the specific and efficient reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the peptide. This reaction, a Michael addition, forms a stable thioether bond.[5][6] This reaction is highly selective for thiols over other functional groups present in peptides, particularly within a specific pH range.[6]

The second stage involves the utilization of the two terminal primary amine groups of the conjugated linker. These amine groups can be reacted with a variety of amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to attach other molecules of interest. This allows for the creation of more complex and multifunctional peptide conjugates.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing maleimide hydrolysis.[6][7]
Buffer Phosphate-buffered saline (PBS), HEPESAmine-free buffers are crucial to avoid side reactions with the maleimide group.[7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used for overnight reactions to minimize degradation of sensitive molecules.[8][9]
Reaction Time 2 - 4 hours at RT, or overnight at 4°CReaction progress should be monitored by analytical techniques like RP-HPLC.[8]
Molar Ratio (Linker:Peptide) 5:1 to 20:1The optimal ratio should be determined empirically for each specific peptide.[7][8]
Table 2: Quantitative Analysis of a Model Conjugation Reaction

The following data represents a typical outcome for the conjugation of a 2 kDa peptide containing a single cysteine residue with N-Mal-N-bis(PEG2-amine), followed by conjugation of a small molecule NHS ester to the amine termini.

ParameterValueMethod of Determination
Peptide-Linker Conjugation Efficiency > 95%RP-HPLC, LC-MS
Purity of Peptide-Linker Conjugate > 98%RP-HPLC
Overall Yield of Trifunctional Conjugate 75%Based on starting peptide
Molecular Weight Confirmation Expected MW ± 1 DaMALDI-TOF MS, ESI-MS[10]
Stability of Thioether Bond (t½ in plasma) > 7 daysIn vitro stability assay with LC-MS analysis

Experimental Protocols

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-amine) to a Cysteine-Containing Peptide

This protocol describes the first stage of the conjugation, reacting the maleimide group of the linker with the cysteine residue of the peptide.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • N-Mal-N-bis(PEG2-amine)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Solution: 1 M N-acetylcysteine in conjugation buffer

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has existing disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.

  • Linker Preparation:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG2-amine) in the conjugation buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the N-Mal-N-bis(PEG2-amine) solution to the peptide solution.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 5-fold molar excess of the quenching solution (N-acetylcysteine) relative to the initial amount of the maleimide linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the peptide-linker conjugate from excess linker and quenching reagent using RP-HPLC.

    • Collect fractions containing the desired product and confirm the molecular weight by mass spectrometry.

    • Lyophilize the purified conjugate for storage.

Protocol 2: Dual Modification of the Peptide-Linker Conjugate via Amine Termini

This protocol describes the second stage, where the two primary amine groups on the peptide-linker conjugate are reacted with an amine-reactive molecule (e.g., an NHS ester of a drug or imaging agent).

Materials:

  • Purified and lyophilized peptide-N-Mal-N-bis(PEG2-amine) conjugate

  • Amine-reactive molecule (e.g., NHS ester of a cargo molecule)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or RP-HPLC

Procedure:

  • Conjugate and Reagent Preparation:

    • Dissolve the purified peptide-linker conjugate in the reaction buffer to a concentration of 1-5 mg/mL.

    • Dissolve the amine-reactive molecule in DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the amine-reactive molecule stock solution to the peptide-linker conjugate solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.

    • Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final trifunctional peptide conjugate using SEC to remove unreacted small molecules or RP-HPLC for higher resolution purification.

    • Characterize the final product by LC-MS to confirm the molecular weight and purity, and by NMR for structural confirmation if necessary.[11][12][13]

    • Lyophilize the final conjugate for storage.

Mandatory Visualizations

Reaction_Mechanism Peptide Peptide-SH (Cysteine Residue) Conjugate1 Peptide-S-Linker-(NH2)2 (Intermediate Conjugate) Peptide->Conjugate1  Maleimide-Thiol  Reaction  (pH 6.5-7.5) Linker N-Mal-N-bis(PEG2-amine) Linker->Conjugate1 Final_Conjugate Peptide-S-Linker-(NH-Cargo)2 (Trifunctional Conjugate) Conjugate1->Final_Conjugate  Amine Coupling  (pH 8.0-8.5) Cargo Amine-Reactive Cargo (x2) (e.g., Drug-NHS) Cargo->Final_Conjugate

Caption: Reaction scheme for the two-stage conjugation process.

Experimental_Workflow cluster_stage1 Stage 1: Maleimide-Thiol Conjugation cluster_stage2 Stage 2: Amine Coupling Peptide_Prep 1. Peptide Preparation (Dissolution & Reduction) Linker_Prep1 2. Linker Preparation Peptide_Prep->Linker_Prep1 Conjugation1 3. Conjugation Reaction Linker_Prep1->Conjugation1 Quench1 4. Quenching Conjugation1->Quench1 Purify1 5. Purification (RP-HPLC) Quench1->Purify1 Characterize1 6. Characterization (LC-MS) Purify1->Characterize1 Conjugate_Prep 7. Conjugate Preparation Characterize1->Conjugate_Prep Linker_Prep2 8. Cargo Preparation Conjugate_Prep->Linker_Prep2 Conjugation2 9. Conjugation Reaction Linker_Prep2->Conjugation2 Quench2 10. Quenching Conjugation2->Quench2 Purify2 11. Purification (SEC/RP-HPLC) Quench2->Purify2 Characterize2 12. Final Characterization (LC-MS, NMR) Purify2->Characterize2

Caption: Experimental workflow for creating a trifunctional peptide conjugate.

Application: Targeted Drug Delivery

The unique trifunctional nature of peptides modified with N-Mal-N-bis(PEG2-amine) makes them highly suitable for applications in targeted drug delivery. For instance, a cell-penetrating peptide (CPP) can be conjugated to the linker. The two amine termini can then be used to attach a cytotoxic drug and a tumor-targeting ligand (e.g., a small molecule or another peptide that binds to a receptor overexpressed on cancer cells).

This creates a sophisticated drug delivery vehicle where:

  • The targeting ligand enhances the accumulation of the conjugate at the tumor site.

  • The CPP facilitates the internalization of the conjugate into the cancer cells.

  • The cytotoxic drug exerts its therapeutic effect once inside the cell.

The branched PEG linker provides spacing and solubility to the entire construct, potentially improving its in vivo performance.

Drug_Delivery_Concept cluster_conjugate Trifunctional Peptide Conjugate cluster_cell Targeted Cancer Cell CPP Cell-Penetrating Peptide Linker N-Mal-N-bis(PEG2) Linker CPP->Linker Drug Cytotoxic Drug Linker->Drug Targeting_Ligand Tumor-Targeting Ligand Linker->Targeting_Ligand Nucleus Nucleus (Apoptosis) Drug->Nucleus 4. Therapeutic Effect Receptor Tumor-Specific Receptor Targeting_Ligand->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell_Membrane Cell Membrane Endosome->Drug 3. Endosomal Escape & Drug Release

Caption: Conceptual diagram of a targeted drug delivery system.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-amine) is a heterotrifunctional crosslinker designed for the precise, multi-step modification of proteins. This reagent features a maleimide (B117702) group for specific covalent attachment to thiol groups (present in cysteine residues) and two primary amine groups, each extended by a polyethylene (B3416737) glycol (PEG2) spacer. This unique architecture allows for a sequential conjugation strategy, first anchoring the linker to the protein via a stable thioether bond, and subsequently enabling the attachment of two molecules of interest, such as fluorescent dyes, through the primary amine functionalities.

The dual amine groups offer a platform for signal amplification or the introduction of multiple functionalities. The PEG spacers enhance the solubility of the conjugate and reduce potential steric hindrance, preserving the protein's native conformation and function. These application notes provide a comprehensive guide to utilizing N-Mal-N-bis(PEG2-amine) for the fluorescent labeling of proteins, including detailed experimental protocols, data presentation, and workflow visualizations.

Principle of the Labeling Chemistry

The fluorescent labeling of a protein using N-Mal-N-bis(PEG2-amine) is a two-step process:

  • Thiol-Maleimide Conjugation: The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue on the protein surface at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This initial step covalently attaches the linker to the protein.[1][2][3][4][5]

  • Amine-Reactive Dye Conjugation: The two terminal primary amine groups of the conjugated linker are then available for reaction with an amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester-functionalized fluorophore. This reaction, which forms a stable amide bond, is typically performed at a slightly basic pH (8.0-9.0).[6][7][8][9]

Applications in Research and Drug Development

The unique characteristics of N-Mal-N-bis(PEG2-amine) make it a valuable tool for various applications:

  • Fluorescence Resonance Energy Transfer (FRET) Studies: The ability to attach two fluorescent molecules in close proximity allows for the creation of sophisticated FRET pairs to study protein conformational changes and interactions.

  • Signal Amplification in Immunoassays: Attaching two fluorophores to a single antibody can enhance the signal in applications such as flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISAs).

  • Dual-Modality Imaging: The two amine groups can be used to conjugate different types of imaging agents (e.g., a fluorescent dye and a radiolabel) for multimodal imaging studies.

  • Antibody-Drug Conjugates (ADCs): While this note focuses on fluorescent labeling, the bis-amine functionality can be adapted to attach two drug molecules to a targeting antibody, potentially increasing the therapeutic efficacy of ADCs.

Experimental Protocols

Materials and Reagents
  • Protein of interest (containing at least one surface-exposed cysteine residue)

  • N-Mal-N-bis(PEG2-amine)

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

  • Reaction Buffers:

    • Maleimide Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5 (degassed)[1][3]

    • Amine Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5[7][8]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagents:

    • L-cysteine or β-mercaptoethanol for the maleimide reaction.

    • Tris-HCl or glycine (B1666218) for the amine reaction.[6]

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[4][10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker and dye.[3][6][7]

Protocol 1: Two-Step Fluorescent Labeling of a Protein

This protocol outlines the sequential conjugation of N-Mal-N-bis(PEG2-amine) to a protein followed by the labeling with a fluorescent dye.

Step 1: Conjugation of N-Mal-N-bis(PEG2-amine) to the Protein
  • Protein Preparation:

    • Dissolve the protein in the Maleimide Reaction Buffer to a final concentration of 2-10 mg/mL.[2][3]

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3] Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG2-amine) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction (Maleimide-Thiol):

    • Add a 10-20 fold molar excess of the dissolved N-Mal-N-bis(PEG2-amine) to the protein solution.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching and Purification:

    • Quench the reaction by adding L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.

    • Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis against the Amine Reaction Buffer.

Step 2: Fluorescent Dye Labeling of the Amine Groups
  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.[6][7]

  • Labeling Reaction (Amine-NHS Ester):

    • To the purified protein-linker conjugate from Step 1, add a 10-20 fold molar excess of the dissolved fluorescent dye. The optimal ratio may need to be determined empirically.[6]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quenching and Final Purification:

    • Quench the reaction by adding Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6]

    • Remove excess dye and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterStep 1: Maleimide ConjugationStep 2: Amine Labeling
pH 7.2 - 7.58.3 - 8.5
Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours1 - 2 hours
Molar Ratio (Reagent:Protein) 10:1 to 20:110:1 to 20:1
Quenching Agent L-cysteine or β-mercaptoethanolTris-HCl or Glycine
Table 2: Quantitative Analysis - Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical parameter to determine. It can be calculated using absorbance measurements of the purified conjugate.[10][11][12]

Formula for DOL Calculation:

  • Corrected Protein Absorbance (A280, corrected):

    • A280, corrected = A280, measured - (Amax, dye x CFdye)

    • Where:

      • A280, measured is the absorbance of the conjugate at 280 nm.

      • Amax, dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CFdye is the correction factor for the dye's absorbance at 280 nm (A280/Amax of the free dye).[10]

  • Molar Concentration of Protein:

    • [Protein] (M) = A280, corrected / εprotein

    • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Molar Concentration of Dye:

    • [Dye] (M) = Amax, dye / εdye

    • Where εdye is the molar extinction coefficient of the dye at its Amax.

  • Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

ParameterSymbolTypical Value/Range
Protein Concentration[P]2 - 10 mg/mL
Linker:Protein Molar Ratio-10:1 - 20:1
Dye:Protein Molar Ratio-10:1 - 20:1
Labeling Efficiency (Maleimide)-> 80% (site-dependent)
Labeling Efficiency (Amine)-30 - 60%
Final Degree of Labeling (DOL)-1 - 4 (can be higher)
Protein Recovery-> 70%

Visualizations

G cluster_0 Step 1: Maleimide Conjugation cluster_1 Step 2: Fluorescent Labeling P Protein-SH R1 Reaction (pH 7.2-7.5) P->R1 L N-Mal-N-bis(PEG2-amine) L->R1 PL Protein-Linker Conjugate Pur1 Purification (SEC/Dialysis) PL->Pur1 R1->PL Stable Thioether Bond R2 Reaction (pH 8.3-8.5) Pur1->R2 D Amine-Reactive Dye (x2) D->R2 PLD Fluorescently Labeled Protein Pur2 Final Purification PLD->Pur2 R2->PLD Stable Amide Bonds G start Start prep_protein Prepare Protein Solution (2-10 mg/mL) start->prep_protein reduce Reduce Disulfides (optional) with TCEP prep_protein->reduce If needed prep_linker Prepare Linker Stock (10 mM in DMSO) prep_protein->prep_linker reduce->prep_linker react1 Maleimide Reaction (RT, 2h or 4°C, o/n) prep_linker->react1 quench1 Quench Maleimide Reaction react1->quench1 purify1 Purify Protein-Linker Conjugate quench1->purify1 prep_dye Prepare Dye Stock (10 mM in DMSO) purify1->prep_dye react2 Amine Reaction (RT, 1h) prep_dye->react2 quench2 Quench Amine Reaction react2->quench2 purify2 Final Purification of Labeled Protein quench2->purify2 analyze Characterize Conjugate (DOL, Purity) purify2->analyze end End analyze->end

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-amine) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-amine) is a versatile heterobifunctional crosslinker that is instrumental in the development of targeted drug delivery systems. Its structure, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by polyethylene (B3416737) glycol (PEG) spacers, allows for the covalent linkage of a wide array of molecules. The maleimide group selectively reacts with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5), preserving the integrity of sensitive biomolecules. The two primary amine groups can be conjugated to molecules bearing activated esters (like NHS esters) or carboxylic acid groups, enabling the attachment of drugs, imaging agents, or targeting ligands.

The PEG spacers enhance the solubility and flexibility of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by minimizing immunogenicity and clearance rates. These characteristics make N-Mal-N-bis(PEG2-amine) a valuable tool for constructing sophisticated drug delivery platforms such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies (mAbs). The maleimide group of the linker can react with a thiol group on a partially reduced antibody, while the amine groups can be used to conjugate a drug molecule that has been activated with an NHS ester.

  • Functionalization of Nanoparticles: Liposomes, micelles, and other nanoparticles can be functionalized using this linker to attach targeting ligands (e.g., antibodies, peptides) to their surface. This enhances their ability to specifically bind to and be internalized by target cells.

  • Hydrogel Formation: The bifunctional nature of the amine groups allows this linker to act as a crosslinking agent in the formation of hydrogels for controlled drug release. The maleimide group can be used to subsequently conjugate therapeutic proteins or peptides within the hydrogel matrix.

Data Presentation

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG2-amine) and Related Linkers

PropertyN-Mal-N-bis(PEG2-amine)N-Mal-N-bis(PEG2-NHS ester)N-(Mal-PEG2-carbonyl)-N-bis(PEG4-acid)
Molecular Weight ( g/mol ) TFA salt: ~500682.6752.8
Reactive Towards Thiols, Carboxylic Acids (with activation), Activated EstersThiols, Primary AminesThiols, Primary Amines (with activation)
Solubility Water, DMSO, DMFDMSO, DCM, DMFWater, DMSO, DCM, DMF

Table 2: Representative Reaction Parameters for Bioconjugation

ParameterAntibody-Drug Conjugation (Maleimide-Thiol)Nanoparticle Functionalization (Amine-NHS Ester)
pH 6.5 - 7.57.2 - 8.5
Temperature (°C) 4 - 2525
Reaction Time (hours) 1 - 42 - 12
Molar Ratio (Linker:Substrate) 5:1 - 20:1 (Linker:Antibody)10:1 - 50:1 (Linker:Nanoparticle)
Quenching Agent N-ethylmaleimide or L-cysteineTris buffer or glycine

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process where the antibody is first functionalized with the N-Mal-N-bis(PEG2-amine) linker, followed by the conjugation of an NHS-activated drug.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-Mal-N-bis(PEG2-amine)•TFA salt

  • NHS-activated drug

  • Elution buffer (e.g., pH 6.0 sodium acetate)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange into PBS (pH 7.2) using a desalting column.

  • Linker Conjugation:

    • Dissolve N-Mal-N-bis(PEG2-amine)•TFA in DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the linker solution to the reduced antibody.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Drug Conjugation:

    • Dissolve the NHS-activated drug in anhydrous DMSO to a stock concentration of 20 mM.

    • Add a 20-fold molar excess of the activated drug to the antibody-linker conjugate.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

    • Incubate for 30 minutes at room temperature.

    • Purify the ADC using a SEC column to remove excess linker and unconjugated drug.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Protocol 2: Surface Functionalization of Liposomes

This protocol outlines the functionalization of pre-formed liposomes containing a maleimide-terminated lipid with a targeting peptide conjugated to N-Mal-N-bis(PEG2-amine).

Materials:

  • Maleimide-functionalized liposomes

  • Targeting peptide with a free amine group

  • N-Mal-N-bis(PEG2-amine)•TFA salt

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., HEPES buffer, pH 7.4)

  • Dialysis membrane

Procedure:

  • Activation of Peptide:

    • Dissolve the targeting peptide in activation buffer.

    • Add a 5-fold molar excess of NHS and EDC to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups of the peptide.

  • Conjugation of Linker to Peptide:

    • Dissolve N-Mal-N-bis(PEG2-amine)•TFA in DMSO.

    • Add a 2-fold molar excess of the linker to the activated peptide solution.

    • Incubate for 2 hours at room temperature.

    • Purify the peptide-linker conjugate using a desalting column.

  • Conjugation to Liposomes:

    • Add the purified peptide-linker conjugate to the maleimide-functionalized liposomes in conjugation buffer at a 10:1 molar ratio of peptide-linker to maleimide groups on the liposomes.

    • Incubate for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated peptide-linker by dialysis against PBS.

    • Characterize the functionalized liposomes for peptide conjugation efficiency and size distribution.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow_ADC cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker and Drug Preparation cluster_conjugation Conjugation Steps cluster_purification Purification and Analysis mAb Monoclonal Antibody (mAb) reduce_mAb Partial Reduction (with TCEP) mAb->reduce_mAb reduced_mAb Reduced mAb (with free -SH) reduce_mAb->reduced_mAb conjugate_linker Conjugate Linker to Reduced mAb reduced_mAb->conjugate_linker linker N-Mal-N-bis(PEG2-amine) linker->conjugate_linker drug NHS-activated Drug conjugate_drug Conjugate Drug to Antibody-Linker drug->conjugate_drug conjugate_linker->conjugate_drug quench Quench Reaction conjugate_drug->quench purify Purify ADC (Size-Exclusion Chromatography) quench->purify analyze Characterize ADC (DAR, Purity, etc.) purify->analyze final_adc Final ADC Product analyze->final_adc

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

Application Notes and Protocols for Small Molecule Conjugation using N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules to polyethylene (B3416737) glycol (PEG) linkers is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. N-Mal-N-bis(PEG2-amine) is a trifunctional, branched PEG linker that offers a versatile platform for creating complex bioconjugates. This linker features a maleimide (B117702) group for selective conjugation to thiol-containing molecules and two primary amine groups for subsequent attachment of other molecules, such as targeting ligands or additional therapeutic agents, via amide bond formation.

These application notes provide a detailed protocol for the sequential conjugation of a thiol-containing small molecule and a carboxyl-containing small molecule to N-Mal-N-bis(PEG2-amine). The protocol is designed to ensure high efficiency and purity of the final conjugate.

Chemical Structure and Reaction Scheme

The N-Mal-N-bis(PEG2-amine) linker allows for a two-step sequential conjugation. First, a thiol-containing small molecule is reacted with the maleimide group. Subsequently, a carboxyl-containing small molecule is activated and conjugated to the two primary amine groups.

Reaction_Scheme Linker N-Mal-N-bis(PEG2-amine) Intermediate Intermediate Conjugate (SM1-S-Linker-(NH2)2) Linker->Intermediate Step 1: Maleimide-Thiol Conjugation pH 6.5-7.5 Thiol_SM Thiol-containing Small Molecule (SM1-SH) Thiol_SM->Intermediate Final_Conjugate Final Conjugate (SM1-S-Linker-(NH-CO-SM2)2) Intermediate->Final_Conjugate Step 2: Amine-Carboxyl Conjugation (EDC/NHS) pH 7.2-8.5 Carboxyl_SM Carboxyl-containing Small Molecule (SM2-COOH) Carboxyl_SM->Final_Conjugate

Caption: Sequential conjugation workflow.

Data Presentation

The following tables summarize the recommended quantitative parameters for the conjugation reactions. Optimization may be required depending on the specific small molecules used.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation (Step 1)

ParameterRecommended ValueRange
Molar Ratio (Thiol SM : Linker) 1.2 : 11.1:1 to 2:1
pH 7.06.5 - 7.5
Temperature Room Temperature4°C - 25°C
Reaction Time 2 hours1 - 4 hours
Solvent PBS or HEPES bufferDegassed, amine-free buffers

Table 2: Recommended Reaction Conditions for Amine-Carboxyl Conjugation (Step 2)

ParameterRecommended ValueRange
Molar Ratio (Carboxyl SM : Amine) 2.5 : 12:1 to 5:1
Molar Ratio (EDC : Carboxyl SM) 1.5 : 11.2:1 to 2:1
Molar Ratio (NHS : Carboxyl SM) 1.5 : 11.2:1 to 2:1
Activation pH 5.54.5 - 6.0
Conjugation pH 7.57.2 - 8.5
Temperature Room Temperature20°C - 25°C
Reaction Time (Activation) 15 minutes15 - 30 minutes
Reaction Time (Conjugation) 4 hours2 - 12 hours
Solvent (Activation) MES bufferNon-amine, non-carboxylate buffer
Solvent (Conjugation) Phosphate bufferNon-amine buffer

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of small molecules to N-Mal-N-bis(PEG2-amine).

Experimental_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amine-Carboxyl Conjugation cluster_analysis Analysis A1 Prepare Thiol-SM and Linker Solutions A2 React Thiol-SM with Linker A1->A2 A3 Quench Reaction A2->A3 A4 Purify Intermediate Conjugate A3->A4 B1 Activate Carboxyl-SM with EDC/NHS A4->B1 B2 Add Intermediate Conjugate B1->B2 B3 Adjust pH B2->B3 B4 React and Quench B3->B4 B5 Purify Final Conjugate B4->B5 C1 Characterize Final Conjugate (HPLC, MS) B5->C1

N-Mal-N-bis(PEG2-amine) in the synthesis of proteolysis-targeting chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2][3]

N-Mal-N-bis(PEG2-amine) is a versatile, PEG-based bifunctional linker that offers a balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[4][5] Its structure features a maleimide (B117702) group and two primary amine functionalities, allowing for a sequential and controlled conjugation of the warhead and the E3 ligase ligand. The maleimide group can react with a thiol-containing warhead via a Michael addition, while the amine groups can form stable amide bonds with a carboxylic acid-functionalized E3 ligase ligand. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the N-Mal-N-bis(PEG2-amine) linker.

PROTAC Synthesis Workflow

The overall workflow for the synthesis and evaluation of a PROTAC using N-Mal-N-bis(PEG2-amine) is depicted below.

PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation s1 Step 1: Amide Coupling E3 Ligase Ligand + N-Mal-N-bis(PEG2-amine) s2 Step 2: Michael Addition Linker-E3 Ligase + Warhead (thiol-containing) s1->s2 s3 Purification and Characterization s2->s3 e1 Western Blot (Protein Degradation) s3->e1 Synthesized PROTAC e2 Ubiquitination Assay e3 Cell Viability Assay

General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-Mal-N-bis(PEG2-amine)

This protocol describes a two-step synthesis of a PROTAC, starting with the amide coupling of an E3 ligase ligand to the N-Mal-N-bis(PEG2-amine) linker, followed by the Michael addition of a thiol-containing warhead.

Step 1: Amide Coupling of E3 Ligase Ligand to N-Mal-N-bis(PEG2-amine)

Amide Coupling Workflow reagents E3 Ligase Ligand-COOH N-Mal-N-bis(PEG2-amine) HATU, DIPEA, Anhydrous DMF reaction Stir at Room Temperature (Monitored by LC-MS) reagents->reaction workup Aqueous Work-up (EtOAc, LiCl, NaHCO3, Brine) reaction->workup purification Flash Column Chromatography workup->purification product E3 Ligase-Linker Intermediate purification->product

Workflow for the amide coupling step.

Materials and Reagents:

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • N-Mal-N-bis(PEG2-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of N-Mal-N-bis(PEG2-amine) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker intermediate.

Step 2: Michael Addition of Thiol-Containing Warhead

Procedure:

  • Dissolve the E3 ligase-linker intermediate (1.0 eq) and the thiol-containing warhead (1.2 eq) in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water.

  • Add a mild base, such as DIPEA (2.0 eq), to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Quantitative Data (Representative)

StepProductStarting MaterialYield (%)Purity (LC-MS, %)
1E3 Ligase-Linker IntermediateE3 Ligase Ligand-COOH65>95
2Final PROTACE3 Ligase-Linker Intermediate50>98

PROTAC Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC Mechanism of Action PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC-induced protein degradation pathway.

Characterization and Evaluation Protocols

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Western Blot Workflow c1 Cell Seeding and Treatment c2 Cell Lysis and Protein Quantification c1->c2 c3 SDS-PAGE and Protein Transfer c2->c3 c4 Immunoblotting c3->c4 c5 Detection and Analysis c4->c5

Workflow for Western blot analysis.

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data (Representative)

ParameterValue
DC5050 nM
Dmax>90%
Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. A common method is to co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). An increase in the ubiquitinated form of the target protein is then detected by immunoprecipitation followed by Western blotting.

Procedure:

  • Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours).

  • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin (B1169507) chains. An accumulation of high molecular weight ubiquitinated target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay evaluates the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[6][7]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data (Representative)

ParameterValue
IC50100 nM

Troubleshooting

IssuePossible CauseSuggested Solution
Synthesis
Low yield in amide couplingIncomplete activation of carboxylic acid; moisture in the reaction.Ensure anhydrous conditions; allow sufficient time for activation.
Incomplete Michael additionInsufficient base; steric hindrance.Increase the amount of base or reaction time; consider a different solvent.
Biological Assays
No protein degradationPoor cell permeability of the PROTAC; low expression of the E3 ligase in the cell line.Optimize the linker; confirm E3 ligase expression by Western blot.
High background in Western blotNon-specific antibody binding.Optimize antibody concentrations and blocking conditions.
Inconsistent cell viability resultsUneven cell seeding; compound precipitation.Ensure a single-cell suspension for seeding; check the solubility of the PROTAC in the culture medium.

References

Application Notes and Protocols for Site-Specific Protein Modification Using N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-Mal-N-bis(PEG2-amine), a heterobifunctional crosslinker, for site-specific protein modification. This reagent is particularly useful for creating well-defined protein conjugates for various applications in research, diagnostics, and therapeutics.

Introduction to Site-Specific Protein Modification

Site-specific modification of proteins is a powerful technique that enables the precise attachment of molecules, such as drugs, imaging agents, or other proteins, to a specific location on a target protein. This approach offers significant advantages over random conjugation methods, leading to homogenous products with preserved protein function and predictable properties. The use of heterobifunctional linkers, like N-Mal-N-bis(PEG2-amine), allows for controlled, sequential reactions with different functional groups on a protein, providing a robust strategy for creating complex bioconjugates.

The N-Mal-N-bis(PEG2-amine) linker contains a maleimide (B117702) group and two primary amine groups, separated by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, while the primary amine groups can react with various functional groups, such as N-hydroxysuccinimide (NHS) esters or can be used in reductive amination reactions with aldehydes or ketones. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.

The N-Mal-N-bis(PEG2-amine) Reagent

N-Mal-N-bis(PEG2-amine) is a versatile crosslinker designed for two-step conjugation strategies.

  • Maleimide Group: This group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a specific pH range (typically 6.5-7.5), forming a stable thioether bond.[1][2][3] This allows for the specific targeting of either naturally present or engineered cysteine residues on a protein.

  • bis(PEG2-amine) Group: The two primary amine groups provide handles for subsequent modification. These amines can be conjugated to molecules containing amine-reactive groups, such as NHS esters, or can be used to link to carboxyl groups on other molecules through the use of carbodiimide (B86325) chemistry. The presence of two amine groups offers the potential for creating branched or multi-functional conjugates. The hydrophilic PEG2 spacers help to improve the solubility and reduce aggregation of the modified protein.

Applications

The unique architecture of N-Mal-N-bis(PEG2-amine) lends itself to a variety of applications in protein science and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies can be achieved by first reacting the maleimide group with a cysteine residue on the antibody, followed by the attachment of a drug molecule to the amine groups. This approach ensures a defined drug-to-antibody ratio (DAR).

  • Protein-Protein Conjugation: This linker can be used to create specific protein-protein heterodimers. One protein can be modified with the maleimide group, and the other protein, functionalized with an amine-reactive group, can then be conjugated to the amine termini of the linker.

  • Surface Immobilization: Proteins can be site-specifically immobilized onto surfaces functionalized with amine-reactive groups. The protein is first reacted with the maleimide group of the linker, and the resulting conjugate is then captured on the surface via the amine groups.

  • PEGylation: While the PEG spacer in this linker is short, the amine groups can be used as a point of attachment for larger PEG chains, enabling site-specific PEGylation to improve the pharmacokinetic properties of therapeutic proteins.[3][4][5]

Experimental Protocols

The following are generalized protocols for a two-step site-specific protein modification using N-Mal-N-bis(PEG2-amine). Optimization of reaction conditions (e.g., molar excess of linker, reaction time, temperature) is recommended for each specific protein and application.

Protocol 1: Thiol-Specific Modification of Protein 1 (P1-SH)

This protocol describes the first step of the conjugation, where the maleimide group of the linker reacts with a cysteine residue on the target protein.

Materials:

  • Protein 1 (P1-SH) with at least one accessible cysteine residue

  • N-Mal-N-bis(PEG2-amine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2, or 50 mM HEPES buffer with 150 mM NaCl, pH 7.0

  • Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • If the target cysteine is in a disulfide bond, reduce the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer. The protein concentration should ideally be 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve N-Mal-N-bis(PEG2-amine) in a small amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG2-amine) to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of P1-Linker Conjugate:

    • Remove the excess, unreacted linker using a desalting column or dialysis against the Conjugation Buffer.

Protocol 2: Amine-Reactive Conjugation to P1-Linker

This protocol describes the second step, where the amine groups on the linker, now attached to Protein 1, are reacted with a molecule containing an amine-reactive group (e.g., an NHS ester).

Materials:

  • Purified P1-Linker conjugate from Protocol 1

  • Molecule 2 containing an NHS ester (M2-NHS)

  • Amine-Reactive Conjugation Buffer: PBS pH 7.4-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Buffer Exchange (if necessary):

    • Exchange the buffer of the P1-Linker conjugate to the Amine-Reactive Conjugation Buffer using a desalting column.

  • Reagent Preparation:

    • Dissolve the M2-NHS in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 3- to 10-fold molar excess of the dissolved M2-NHS to the P1-Linker solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted M2-NHS. Incubate for 15 minutes at room temperature.

  • Purification of the Final Conjugate (P1-Linker-M2):

    • Purify the final conjugate from excess reagents and by-products using an appropriate chromatography method based on the properties of the final product.

Data Presentation

The following tables provide an example of how to present quantitative data from a typical protein modification experiment.

Table 1: Reaction Conditions and Efficiency for P1-Linker Formation

ParameterCondition 1Condition 2Condition 3
Protein (P1) MyoglobinBSAIgG
P1 Concentration 5 mg/mL10 mg/mL2 mg/mL
Linker:P1 Molar Ratio 10:120:115:1
Reaction Time 1 hour2 hoursOvernight
Temperature 25°C25°C4°C
Modification Efficiency (%) 85%95%90%

Table 2: Characterization of the Final Conjugate (P1-Linker-M2)

Characterization MethodP1 (Control)P1-LinkerP1-Linker-M2
SDS-PAGE (kDa) 1717.519
Mass Spectrometry (Da) 16,95117,45018,950
Conjugation Yield (%) N/A80%75%
Purity (%) >98%>95%>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Thiol-Specific Modification cluster_step2 Step 2: Amine-Reactive Conjugation P1 Protein 1 (P1-SH) React1 Incubate (pH 6.5-7.5) P1->React1 Linker N-Mal-N-bis(PEG2-amine) Linker->React1 P1_Linker P1-Linker Conjugate React1->P1_Linker Purify1 Purification (Desalting/Dialysis) P1_Linker->Purify1 React2 Incubate (pH 7.4-8.3) Purify1->React2 M2 Molecule 2 (M2-NHS) M2->React2 Final_Conjugate Final Conjugate (P1-Linker-M2) React2->Final_Conjugate Purify2 Purification (Chromatography) Final_Conjugate->Purify2

Caption: Workflow for two-step protein conjugation.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product Protein1 Protein-SH Protein_Linker Protein-S-Linker-(NH2)2 Protein1->Protein_Linker + Linker (pH 6.5-7.5) Linker N-Mal-N-bis(PEG2-amine) Final_Conjugate Protein-S-Linker-(NH-Molecule)2 Protein_Linker->Final_Conjugate + Molecule-NHS (pH 7.4-8.3) Molecule2 Molecule-NHS

Caption: Reaction scheme for protein modification.

References

Application Notes and Protocols for Amine-Reactive Conjugation with N-Mal-N-bis(PEG2-amine) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of potent payloads to biological targeting moieties. The N-Mal-N-bis(PEG2-amine) derivative is a heterobifunctional crosslinker designed to facilitate the creation of complex bioconjugates. This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as reduced antibodies or cysteine-containing peptides) and two primary amine groups, enabling the conjugation of two additional molecules, such as payloads, imaging agents, or solubility enhancers. The dual PEG2 spacers enhance aqueous solubility and provide spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the components.

These application notes provide a comprehensive overview of the use of N-Mal-N-bis(PEG2-amine) derivatives in bioconjugation, with a focus on the development of ADCs. Detailed protocols for conjugation and characterization are provided, along with illustrative data and diagrams to guide the researcher.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG2-amine) is in the construction of ADCs, where the maleimide group can react with hinge-region thiols of a monoclonal antibody, and the two amine groups can be conjugated to cytotoxic drug molecules. This allows for a drug-to-antibody ratio (DAR) of 2 from a single linker attachment point.

  • Branched or Dual-Payload Conjugates: The linker enables the attachment of two different payloads to a single targeting molecule, which can be advantageous for synergistic therapeutic effects or for creating multifunctional agents (e.g., a therapeutic and an imaging agent).

  • PEGylation: The inherent PEG spacers contribute to the overall PEGylation of the final conjugate, which can improve pharmacokinetic properties such as increased serum half-life and reduced immunogenicity.

Chemical Properties and Reaction Scheme

The N-Mal-N-bis(PEG2-amine) linker exploits two distinct and highly efficient bioconjugation chemistries:

  • Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues on a protein or peptide, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Amine-Reactive Conjugation: The two primary amine groups can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

The general reaction scheme involves a sequential conjugation approach. First, the maleimide end of the linker is reacted with the thiol-containing biomolecule (e.g., a reduced antibody). Following purification to remove excess linker, the amine groups on the linker-biomolecule conjugate are then reacted with the amine-reactive payload or other molecules of interest.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of an antibody-drug conjugate using a branched linker analogous to N-Mal-N-bis(PEG2-amine).

ParameterMethodTypical Value/ResultReference
Linker-to-Antibody Ratio (LAR) Mass Spectrometry (Intact Mass Analysis)1.8 - 2.0[Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency]
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.5 - 4.0[A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjugate (ADC) Development, Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency]
Conjugation Efficiency (Maleimide Step) UV-Vis Spectroscopy (Ellman's Reagent)> 90%[A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjugate (ADC) Development]
Conjugation Efficiency (Amine Step) Reversed-Phase HPLC (RP-HPLC)> 85%[A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjugate (ADC) Development]
Monomer Purity Size Exclusion Chromatography (SEC)> 95%[A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjugate (ADC) Development]
In Vitro Cytotoxicity (IC50) Cell-based Assay (e.g., MTT, MTS)Varies with payload and cell line (typically nM range)[A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjugate (ADC) Development]

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups in the hinge region for subsequent conjugation with the maleimide group of the linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

  • To the antibody solution, add a 10-fold molar excess of the TCEP stock solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.

  • Remove the excess TCEP by buffer exchange into the Conjugation Buffer using a pre-equilibrated desalting column.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • (Optional) Quantify the number of free thiols per antibody using Ellman's reagent.

Protocol 2: Conjugation of N-Mal-N-bis(PEG2-amine) to the Reduced Antibody

This protocol details the reaction of the maleimide group of the linker with the newly generated free thiols on the antibody.

Materials:

  • Reduced antibody from Protocol 1.

  • N-Mal-N-bis(PEG2-amine) derivative.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer (as in Protocol 1).

  • Desalting columns.

Procedure:

  • Immediately before use, prepare a 10 mM stock solution of the N-Mal-N-bis(PEG2-amine) linker in anhydrous DMSO.

  • Add a 5- to 10-fold molar excess of the linker stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing.

  • Remove the unreacted linker by buffer exchange into a suitable buffer for the next step (e.g., PBS, pH 7.4) using a desalting column.

  • Characterize the linker-antibody conjugate by intact mass analysis to determine the linker-to-antibody ratio (LAR).

Protocol 3: Conjugation of an Amine-Reactive Payload to the Linker-Antibody Conjugate

This protocol describes the final step of conjugating an amine-reactive payload (e.g., an NHS-ester derivative of a cytotoxic drug) to the primary amine groups of the linker now attached to the antibody.

Materials:

  • Linker-antibody conjugate from Protocol 2.

  • Amine-reactive payload (e.g., Payload-NHS ester).

  • Anhydrous DMSO.

  • Reaction Buffer: PBS, pH 8.0-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., Size Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC).

Procedure:

  • Prepare a fresh 10 mM stock solution of the amine-reactive payload in anhydrous DMSO.

  • Add a 5- to 10-fold molar excess of the payload stock solution to the linker-antibody conjugate solution. The reaction buffer should be at a pH of 8.0-8.5 to facilitate the reaction with primary amines.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the final antibody-drug conjugate (ADC) from excess payload and other reaction components using SEC or HIC.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Step 1: Antibody Reduction cluster_linker_conjugation Step 2: Linker Conjugation cluster_purification1 Purification cluster_payload_conjugation Step 3: Payload Conjugation cluster_purification2 Final Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) TCEP TCEP mAb->TCEP Incubate at 37°C reduced_mAb Reduced mAb (with free thiols) TCEP->reduced_mAb linker N-Mal-N-bis(PEG2-amine) reduced_mAb->linker pH 6.5-7.5 mAb_linker mAb-Linker Conjugate linker->mAb_linker desalting1 Desalting Column mAb_linker->desalting1 payload Amine-Reactive Payload desalting1->payload pH 7.2-8.5 ADC Antibody-Drug Conjugate (ADC) payload->ADC purification SEC / HIC ADC->purification analysis DAR, Purity, Aggregation purification->analysis ADC_Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

Application Notes and Protocols for Creating Stable Thioether Bonds with N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable covalent bonds between biomolecules is a cornerstone of bioconjugation, with wide-ranging applications in drug delivery, diagnostics, and fundamental research. The maleimide-thiol reaction is a popular method for achieving this, involving the Michael addition of a thiol group to the double bond of a maleimide (B117702) to form a thioether bond. This reaction is highly selective for thiols under physiological conditions.[1][2] However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation.[3][4]

This document provides detailed application notes and protocols for the use of N-Mal-N-bis(PEG2-amine), a trifunctional linker designed to create stable thioether bonds while providing additional points for further conjugation. The branched structure with two primary amine functionalities allows for the attachment of multiple molecules, such as targeting ligands or imaging agents, making it a versatile tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[5][6] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce the steric hindrance of the linker.[][8]

Understanding Thioether Bond Stability

The stability of the thioether bond formed from a maleimide-thiol reaction is influenced by several factors, primarily the susceptibility to a retro-Michael reaction and hydrolysis of the succinimide (B58015) ring.[4]

  • Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond is cleaved, leading to the dissociation of the conjugated molecules. This process is more prevalent in the presence of other thiols, such as glutathione (B108866) in a physiological environment.[3][4]

  • Succinimide Ring Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid structure. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus significantly enhancing the long-term stability of the conjugate.[1][9][10] The rate of this hydrolysis is dependent on the substitution on the maleimide nitrogen. N-aryl maleimides generally exhibit faster hydrolysis rates compared to N-alkyl maleimides.[1][11]

Strategies to enhance the stability of the thioether linkage often focus on promoting the hydrolysis of the succinimide ring post-conjugation.[1][9]

Quantitative Data on Maleimide-Thiol Adduct Stability

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey ObservationReference
Conventional Maleimide-based (Thioether)ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.[3]
"Bridging" DisulfideADC in human plasma7>95%Demonstrates substantially improved plasma stability.[3]
Thioether (from Thiol-ene)ADC in human plasma7>90%Shows high stability in plasma.[3]
N-alkyl thiosuccinimideIn buffer at pH 7.4, 37 °C-Half-life of 27 hours for hydrolysis.Slower hydrolysis compared to N-aryl variants.[1]
N-aryl thiosuccinimideIn buffer at pH 7.4, 37 °C-Half-life of 1.5 hours for hydrolysis.Faster hydrolysis leads to quicker stabilization.[1]
N-fluorophenyl thiosuccinimideIn buffer at pH 7.4, 37 °C-Half-life of 0.7 hours for hydrolysis.Electron-withdrawing groups accelerate stabilizing hydrolysis.[1]

Experimental Protocols

The use of N-Mal-N-bis(PEG2-amine) typically involves a sequential conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Subsequently, the two primary amine groups can be conjugated to other molecules, for example, through NHS-ester chemistry.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the formation of a stable thioether bond between a thiol-containing biomolecule (e.g., a protein with a cysteine residue) and the maleimide group of N-Mal-N-bis(PEG2-amine).

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • N-Mal-N-bis(PEG2-amine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.

  • Reducing agent (if necessary, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Desalting columns for purification

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein's thiol groups are in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG2-amine) in a compatible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-amine) stock solution to the prepared protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • To quench any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization:

    • The success of the conjugation can be confirmed by SDS-PAGE, mass spectrometry (MS), and HPLC.

Protocol 2: Amine-Reactive Conjugation (Post Thiol-Maleimide Reaction)

This protocol outlines the conjugation of the primary amine groups of the N-Mal-N-bis(PEG2-amine)-protein conjugate with an amine-reactive molecule, such as an NHS-ester functionalized payload.

Materials:

  • Thiol-conjugated protein from Protocol 1

  • Amine-reactive payload (e.g., NHS-ester of a drug or dye)

  • Amine-free conjugation buffer, pH 7.2-8.0 (e.g., PBS)

  • Quenching buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Buffer Exchange:

    • Ensure the thiol-conjugated protein is in an amine-free buffer at the appropriate pH.

  • Payload Preparation:

    • Prepare a stock solution of the amine-reactive payload in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the desired molar excess of the payload stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography to remove excess payload and byproducts.

    • Characterize the final product by UV-Vis spectroscopy (to determine drug-to-antibody ratio, if applicable), SDS-PAGE, and mass spectrometry.

Visualizations

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Amine-Reactive Conjugation Thiol_Protein Thiol-containing Protein (e.g., Antibody) Conjugation1 Michael Addition (pH 6.5-7.5) Thiol_Protein->Conjugation1 Linker N-Mal-N-bis(PEG2-amine) Linker->Conjugation1 Intermediate Protein-Linker Conjugate Conjugation1->Intermediate Conjugation2 Amine Reaction (pH 7.2-8.0) Intermediate->Conjugation2 Payload Amine-Reactive Payload (e.g., NHS-ester) Payload->Conjugation2 Final_Product Final Tri-molecular Conjugate Conjugation2->Final_Product

Caption: Sequential conjugation workflow using N-Mal-N-bis(PEG2-amine).

G cluster_pathway Thioether Bond Stabilization Pathway Start Maleimide + Thiol Adduct Thiosuccinimide Adduct (Unstable) Start->Adduct Michael Addition Retro Retro-Michael Reaction (Deconjugation) Adduct->Retro Hydrolysis Succinimide Ring Hydrolysis Adduct->Hydrolysis Stable Ring-Opened Adduct (Stable) Hydrolysis->Stable

Caption: Competing pathways for the thiosuccinimide adduct.

Conclusion

N-Mal-N-bis(PEG2-amine) is a versatile, trifunctional linker that enables the creation of complex bioconjugates. While the initial maleimide-thiol linkage requires careful consideration of its stability, strategies such as promoting succinimide ring hydrolysis can lead to highly stable final products. The provided protocols offer a general framework for the use of this linker, but optimization of reaction conditions is recommended for each specific application to ensure high yields and the desired product characteristics. The ability to attach two additional molecules via the amine groups makes this linker particularly valuable for applications requiring multi-functionality, such as in the development of next-generation antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: N-Mal-N-bis(PEG2-amine) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-amine) and related heterobifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation step?

The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What are the primary causes of low efficiency in the maleimide-thiol conjugation?

Low efficiency in the maleimide-thiol conjugation step can be attributed to several factors:

  • Suboptimal pH: Moving outside the optimal pH range of 6.5-7.5 can significantly reduce reaction efficiency.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[1]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.

  • Presence of Interfering Substances: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for the maleimide group.[2]

Q3: How should I prepare my protein or molecule containing a thiol group before conjugation?

If your protein has disulfide bonds, they must be reduced to free thiols prior to conjugation. A common reducing agent is TCEP (tris(2-carboxyethyl)phosphine). An excess of TCEP should be used, followed by its removal using a desalting column before adding the maleimide linker.[] It is also crucial to degas buffers to minimize oxygen and prevent re-oxidation of thiols.

Q4: What is the recommended stoichiometry for the maleimide-thiol reaction?

A molar excess of the maleimide-containing linker is typically used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the maleimide linker over the thiol-containing molecule.[5] However, the optimal ratio should be determined empirically for each specific reaction.

Q5: How can I purify the product after the initial maleimide-thiol conjugation?

After the first conjugation step, it is important to remove the excess unreacted maleimide linker. This can be achieved using size-exclusion chromatography (e.g., desalting columns) or dialysis.[6][7] This purification step is critical to prevent the unreacted maleimide from interfering with subsequent reactions or causing non-specific labeling.

Q6: What are the optimal conditions for the subsequent amine-based conjugation?

For the reaction of the two primary amine groups on the linker, for instance with NHS esters, a pH range of 7-9 is generally recommended.[8][9] However, to maintain specificity and avoid potential cross-reactivity of any remaining maleimide groups with amines, it is advisable to perform this step at a pH closer to 7.5 if the maleimide has not been quenched.[1][10]

Q7: What are common side reactions to be aware of during the amine conjugation step?

The primary side reaction is the hydrolysis of the reactive group on the molecule being conjugated to the amines (e.g., an NHS ester).[8] This is more pronounced at higher pH values. If the reaction mixture still contains unreacted maleimide, there is a possibility of it reacting with primary amines at pH values above 7.5.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation in the First (Maleimide-Thiol) Step Maleimide linker hydrolysis due to improper storage or handling.Store the linker desiccated at -20°C. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[2]
Oxidation of thiol groups on the target molecule.Degas all buffers before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure complete reduction of disulfide bonds using TCEP and subsequent removal of the reducing agent.
Incorrect pH of the reaction buffer.Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1][2]
Presence of competing thiols in the buffer.Ensure that buffers are free of thiol-containing reagents like DTT or β-mercaptoethanol.[2]
Low or No Conjugation in the Second (Amine) Step Hydrolysis of the reactive group (e.g., NHS-ester) on the molecule to be conjugated.Prepare the reactive molecule solution immediately before use. Ensure the reaction pH is within the optimal range (typically 7.2-8.5 for NHS esters).[11]
Incomplete removal of quenching agents from the previous step.If a quenching agent was used after the maleimide reaction, ensure its complete removal by thorough purification (e.g., desalting or dialysis) before proceeding to the next step.
Steric hindrance due to the structure of the reactants.Consider using a linker with a longer PEG spacer to increase the distance between the reacting molecules.
Formation of Multiple or Undesired Products Reaction of maleimide with amines.Maintain the pH of the maleimide-thiol reaction below 7.5 to ensure high selectivity for thiols.[1]
Polymerization or aggregation of the conjugate.This can be due to hydrophobic interactions or the formation of intermolecular cross-links. Using a hydrophilic PEG linker like N-Mal-N-bis(PEG2-amine) can help improve solubility.[8] Consider optimizing reactant concentrations.
Difficulty in Purifying the Final Conjugate Similar physicochemical properties of the product and unreacted starting materials.Employ high-resolution purification techniques such as HPLC or FPLC. Consider using a purification tag on one of the reactants to facilitate affinity chromatography.
Presence of hydrolyzed linker or reagents.Ensure efficient removal of excess reagents and byproducts after each conjugation step.

Experimental Protocols

General Protocol for Sequential Conjugation using N-Mal-N-bis(PEG2-amine)

This protocol is a generalized procedure and should be optimized for specific applications. It assumes the use of a precursor like N-Mal-N-bis(PEG2-NHS ester) where the amines are initially protected as NHS esters.

Materials:

  • Thiol-containing molecule (Molecule A)

  • N-Mal-N-bis(PEG2-NHS ester) linker

  • Amine-containing molecule (Molecule B)

  • Reaction Buffers:

    • Conjugation Buffer A (Maleimide-Thiol): Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.

    • Conjugation Buffer B (NHS-Amine): Phosphate buffer, pH 7.2-8.0.

  • Reducing Agent (if necessary): TCEP solution.

  • Quenching Solution: L-cysteine or β-mercaptoethanol solution.

  • Purification: Desalting columns or dialysis equipment.

Procedure:

Step 1: Preparation of Thiol-Containing Molecule (Molecule A)

  • Dissolve Molecule A in Conjugation Buffer A.

  • If Molecule A contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30 minutes.

  • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer A.

Step 2: Maleimide-Thiol Conjugation

  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) linker in a suitable organic solvent (e.g., DMSO) and then dilute it into Conjugation Buffer A.

  • Add a 10-20 fold molar excess of the linker solution to the prepared Molecule A solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a small excess of L-cysteine to react with any unreacted maleimide groups.

  • Purify the resulting conjugate (Molecule A-Linker) to remove excess linker and quenching reagent using a desalting column or dialysis.

Step 3: Amine Conjugation

  • Dissolve the amine-containing Molecule B in Conjugation Buffer B.

  • Add the purified Molecule A-Linker conjugate to the Molecule B solution. The molar ratio should be optimized based on the number of available amine groups on Molecule B.

  • Incubate the reaction for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS esters.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Characterization:

The success of each conjugation step and the purity of the final product should be assessed using techniques such as:

  • SDS-PAGE: To observe the increase in molecular weight after each conjugation step.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the conjugates and identify any side products.

  • HPLC/UPLC: To assess the purity of the intermediates and the final product.[12]

Visualizations

G cluster_step1 Step 1: Thiol Preparation cluster_step2 Step 2: Maleimide-Thiol Conjugation cluster_step3 Step 3: Amine Conjugation cluster_purification Purification/Analysis MoleculeA Thiol-containing Molecule A (with disulfide bonds) ReducedMoleculeA Reduced Molecule A (with free thiols) MoleculeA->ReducedMoleculeA  Reduction (TCEP) Intermediate Intermediate Conjugate (Molecule A - Linker) ReducedMoleculeA->Intermediate  pH 6.5-7.5 ReducedMoleculeA->Intermediate Purification1 Purification ReducedMoleculeA->Purification1 Linker N-Mal-N-bis(PEG2-amine) Linker Linker->Intermediate FinalConjugate Final Conjugate (Molecule A - Linker - Molecule B) Intermediate->FinalConjugate  pH 7.2-8.0 Intermediate->FinalConjugate Purification2 Purification Intermediate->Purification2 MoleculeB Amine-containing Molecule B MoleculeB->FinalConjugate Analysis Characterization (MS, HPLC, SDS-PAGE) FinalConjugate->Analysis

Caption: Experimental workflow for a two-step sequential conjugation using a trifunctional linker.

G cluster_main N-Mal-N-bis(PEG2-amine) Conjugation Pathway cluster_side Potential Side Reactions MoleculeA_SH Molecule A-SH Intermediate Molecule A-S-Linker-(NH2)2 MoleculeA_SH->Intermediate  Maleimide-Thiol Reaction (pH 6.5-7.5) Thiol_Oxidation Molecule A-S-S-A MoleculeA_SH->Thiol_Oxidation  O2 Linker N-Mal-N-bis(PEG2-amine) Linker->Intermediate Maleimide_Hydrolysis Hydrolyzed Maleimide (Inactive) Linker->Maleimide_Hydrolysis  pH > 7.5 Amine_Reaction_with_Maleimide Non-specific labeling Linker->Amine_Reaction_with_Maleimide  pH > 7.5 FinalConjugate Molecule A-S-Linker-(NH-Molecule B)2 Intermediate->FinalConjugate  Amine Reaction (e.g., Amide bond formation) MoleculeB_X Molecule B-X (e.g., NHS-ester) MoleculeB_X->FinalConjugate

Caption: Chemical pathways in N-Mal-N-bis(PEG2-amine) conjugation, including potential side reactions.

References

Technical Support Center: N-Mal-N-bis(PEG2-amine) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of conjugation reactions involving N-Mal-N-bis(PEG2-amine).

Troubleshooting Guide

Low conjugation efficiency or unexpected results can be common hurdles in bioconjugation. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Conjugation to the Thiol-Containing Molecule

Potential Cause Recommended Action
Maleimide (B117702) Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[1][2][3] Prepare fresh solutions of N-Mal-N-bis(PEG2-amine) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[3]
Thiol Oxidation Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[2] Ensure your buffers are degassed and consider adding a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[4][5][6] The inclusion of 1-5 mM EDTA can also help by chelating metal ions that catalyze oxidation.[7]
Suboptimal pH The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][7] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group is more prone to hydrolysis and can start to react with amines.[1][2][3]
Incorrect Stoichiometry A molar excess of the maleimide linker is often required to drive the reaction to completion. For peptides, a 2:1 to 5:1 maleimide-to-thiol ratio can be optimal, while for larger proteins, a 10:1 to 20:1 ratio is a good starting point.[8]
Steric Hindrance The accessibility of the thiol group on your molecule can impact conjugation efficiency. If steric hindrance is suspected, consider using a linker with a longer PEG spacer arm.[9]
Presence of Competing Thiols Buffers or other reagents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with the maleimide.[1] Remove these components prior to conjugation using desalting columns or dialysis.[10]

Problem 2: Low or No Conjugation to the Amine-Containing Molecule

Potential Cause Recommended Action
Inactive Amine Groups The primary amine groups on your target molecule may not be accessible. Ensure your protein is properly folded and in a suitable buffer. The reaction with the amine groups of N-Mal-N-bis(PEG2-amine) is typically achieved through activation of a carboxyl group on the target molecule using EDC/NHS chemistry.
Suboptimal pH for Amine Reaction The reaction of primary amines with NHS esters is most efficient at a pH of 7.2-8.5.[7]
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated carboxyl groups.[1] Use a non-amine-containing buffer like PBS or HEPES.[1]
Hydrolysis of Activated Esters Activated esters (e.g., NHS esters) are susceptible to hydrolysis. Prepare activated molecules immediately before conjugation with the amine linker.

Problem 3: Formation of Aggregates or Precipitates

Potential Cause Recommended Action
Protein Denaturation High concentrations of organic solvents (used to dissolve the linker) or suboptimal buffer conditions can cause protein denaturation and aggregation. Keep the final concentration of organic solvent below 10%.
Uncontrolled Crosslinking The bifunctional nature of N-Mal-N-bis(PEG2-amine) can lead to uncontrolled polymerization if both amine groups and the maleimide group react simultaneously with a mixed population of molecules. A sequential conjugation strategy is highly recommended.
Incorrect Protein Concentration Very high protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation. Optimize the protein concentration for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating with N-Mal-N-bis(PEG2-amine)?

A1: A two-step pH strategy is recommended. For the initial maleimide-thiol conjugation, a pH range of 6.5-7.5 is ideal to ensure specific and efficient reaction while minimizing hydrolysis of the maleimide group.[1][2][7] For the subsequent reaction of the linker's amine groups with an activated carboxyl group (e.g., NHS ester), a pH of 7.2-8.5 is optimal.[7]

Q2: What molar ratio of N-Mal-N-bis(PEG2-amine) to my molecules should I use?

A2: The optimal molar ratio is dependent on the specific molecules being conjugated. For the maleimide-thiol reaction, a 10- to 20-fold molar excess of the linker to the thiol-containing molecule is a common starting point for proteins.[6] For the subsequent amine reaction, a 1:1 to 5:1 molar ratio of the maleimide-conjugated intermediate to the second molecule can be a good starting range. Empirical optimization is crucial for achieving the desired conjugation efficiency.

Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds. If you intend to conjugate to a cysteine residue involved in a disulfide bond, you must first reduce the bond. TCEP is a recommended reducing agent as it is effective and does not need to be removed before the maleimide conjugation step.[4][5][6]

Q4: How can I prevent the two amine groups on the linker from reacting with the same molecule?

A4: A sequential conjugation approach is the most effective way to control the reaction. First, react the maleimide end of the linker with your thiol-containing molecule. After this reaction, purify the conjugate to remove excess unreacted linker. Then, in a second step, react the amine groups of the purified conjugate with your second molecule.

Q5: How can I confirm that the conjugation was successful?

A5: Several analytical techniques can be used to confirm conjugation. SDS-PAGE will show a shift in the molecular weight of the conjugated proteins. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate. HPLC or FPLC can also be used to separate the conjugated product from the unreacted molecules.

Q6: How should I store N-Mal-N-bis(PEG2-amine)?

A6: The linker should be stored at -20°C, protected from moisture. When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent condensation. Solutions of the linker, especially in aqueous buffers, are not recommended for long-term storage due to the risk of maleimide hydrolysis.[3]

Quantitative Data Summary

The efficiency of maleimide-thiol conjugation is influenced by several factors. The following table summarizes key parameters and their impact on conjugation efficiency based on studies of similar maleimide-containing linkers.

ParameterConditionResulting Conjugation EfficiencyReference Molecule(s)
Maleimide:Thiol Molar Ratio 2:184 ± 4%cRGDfK peptide on nanoparticles
5:158 ± 12%11A4 nanobody on nanoparticles
Reaction Time 30 minutes~80%cRGDfK peptide on nanoparticles
2 hours~55%11A4 nanobody on nanoparticles
pH 6.5 - 7.5Optimal for thiol specificityGeneral maleimide chemistry
> 7.5Increased reaction with amines and maleimide hydrolysisGeneral maleimide chemistry

Experimental Protocols

Protocol 1: Two-Step Sequential Protein-Protein Conjugation using N-Mal-N-bis(PEG2-amine)

This protocol outlines a general procedure for crosslinking a thiol-containing protein (Protein-SH) to a second protein with available carboxyl groups (Protein-COOH).

Materials:

  • Protein-SH

  • Protein-COOH

  • N-Mal-N-bis(PEG2-amine)

  • Anhydrous DMSO

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Buffer A (Maleimide Reaction): 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2

  • Buffer B (Amine Reaction): 100 mM MES buffer, 150 mM NaCl, pH 6.0

  • Buffer C (Final Conjugation): 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Cysteine solution

  • Desalting columns

Step 1: Reduction of Disulfide Bonds in Protein-SH (if necessary)

  • Dissolve Protein-SH in Buffer A.

  • Add a 10-fold molar excess of TCEP.

  • Incubate for 30-60 minutes at room temperature.

Step 2: Conjugation of N-Mal-N-bis(PEG2-amine) to Protein-SH

  • Immediately before use, dissolve N-Mal-N-bis(PEG2-amine) in anhydrous DMSO to a stock concentration of 10 mM.

  • Add the linker solution to the reduced Protein-SH solution to achieve a 10- to 20-fold molar excess of the linker.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Cysteine solution to a final concentration of 10 mM to react with any excess maleimide groups. Incubate for 20 minutes.

  • Remove excess linker and quenching reagent using a desalting column equilibrated with Buffer B.

Step 3: Activation of Carboxyl Groups on Protein-COOH

  • Dissolve Protein-COOH in Buffer B.

  • Add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Conjugation of Maleimide-Linker-Protein-SH to Activated Protein-COOH

  • Immediately add the activated Protein-COOH solution to the purified Maleimide-Linker-Protein-SH conjugate from Step 2. A 1:1 to 1:5 molar ratio of the two protein constructs is a good starting point.

  • Adjust the pH of the reaction mixture to 7.5 with Buffer C.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Visualizations

experimental_workflow Sequential Conjugation Workflow with N-Mal-N-bis(PEG2-amine) cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Amine Reaction protein_sh Protein-SH (with free thiol) reaction1 Incubate at pH 6.5-7.5 protein_sh->reaction1 linker N-Mal-N-bis(PEG2-amine) linker->reaction1 intermediate Protein-SH-Linker-Amine (Purified) reaction1->intermediate reaction2 Incubate at pH 7.2-8.5 intermediate->reaction2 protein_cooh Protein-COOH (with carboxyl groups) activation Activate with EDC/NHS protein_cooh->activation activated_protein Activated Protein-COOH activation->activated_protein activated_protein->reaction2 final_conjugate Protein-SH-Linker-Protein-COOH reaction2->final_conjugate

Caption: A two-step sequential conjugation workflow.

troubleshooting_flow Troubleshooting Low Conjugation Efficiency cluster_maleimide_issues Maleimide Reaction Issues cluster_amine_issues Amine Reaction Issues start Low Conjugation Yield check_maleimide Check Maleimide Reaction (Thiol Conjugation) start->check_maleimide check_amine Check Amine Reaction check_maleimide->check_amine If Yes maleimide_hydrolysis Maleimide Hydrolysis? check_maleimide->maleimide_hydrolysis If No thiol_oxidation Thiol Oxidation? check_maleimide->thiol_oxidation If No maleimide_ph Incorrect pH (6.5-7.5)? check_maleimide->maleimide_ph If No maleimide_ratio Suboptimal Molar Ratio? check_maleimide->maleimide_ratio If No amine_accessibility Amine Groups Accessible? check_amine->amine_accessibility If No competing_amines Competing Amines in Buffer? check_amine->competing_amines If No amine_ph Incorrect pH (7.2-8.5)? check_amine->amine_ph If No activation_issue Inefficient Activation? check_amine->activation_issue If No

Caption: A logical flow for troubleshooting low yield.

References

Technical Support Center: N-Mal-N-bis(PEG2-amine) Maleimide Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide (B117702) group in N-Mal-N-bis(PEG2-amine) and ensuring successful conjugation to thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid derivative. This is a primary concern because the ring-opened maleimide will no longer react with thiol groups, leading to a complete loss of conjugation efficiency. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What is the optimal pH for reacting N-Mal-N-bis(PEG2-amine) with a thiol?

A2: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.[1]

Q3: How does temperature affect the stability of the maleimide group?

A3: Higher temperatures accelerate the rate of maleimide hydrolysis. For instance, the rate of hydrolysis for a multi-arm PEG-maleimide at pH 7.4 is approximately five times higher at 37°C compared to 20°C.[3][4] Therefore, it is advisable to perform reactions at room temperature for shorter durations (1-2 hours) or at 4°C for longer incubations (overnight) to minimize hydrolysis.[5]

Q4: How should I prepare and store N-Mal-N-bis(PEG2-amine) solutions?

A4: N-Mal-N-bis(PEG2-amine) is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare aqueous solutions immediately before use. For stock solutions, use a dry, water-miscible, and biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[6] Store stock solutions at -20°C or -80°C, protected from light and moisture.

Q5: My final conjugate is unstable. What could be the cause?

A5: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems.[7] This can lead to the dissociation of your conjugate. To enhance long-term stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[6]

Troubleshooting Guides

Problem: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Maleimide Hydrolysis 1. Prepare Fresh Solutions: Always prepare aqueous solutions of N-Mal-N-bis(PEG2-amine) immediately before the conjugation reaction. For stock solutions, use anhydrous DMSO or DMF. 2. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] Use degassed buffers to prevent oxidation of thiols. 3. Control Temperature: Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[5] Avoid elevated temperatures.
Inactive Thiol 1. Reduce Disulfide Bonds: If your molecule contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide. A 10-fold molar excess of TCEP incubated for 30-60 minutes at room temperature is a good starting point.[5][8] 2. Prevent Re-oxidation: Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[5]
Incorrect Stoichiometry 1. Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[1] However, this should be optimized for your specific molecules.
Inadequate Reaction Time 1. Time-Course Experiment: The optimal reaction time can vary. Perform a time-course experiment to determine the ideal incubation time for your specific conjugation.

Data on Maleimide Stability

Disclaimer: The following data is based on studies of N-alkyl-maleimides and multi-arm PEG-maleimides, which are structurally similar to N-Mal-N-bis(PEG2-amine). The actual hydrolysis rates for N-Mal-N-bis(PEG2-amine) may vary.

Table 1: Effect of pH on the Hydrolysis of a Multi-Arm PEG-Maleimide at 37°C

pHRelative StabilityObservation
3.0HighSlow decrease in absorbance at 299 nm, indicating high stability.
5.5HighVery slow ring-opening hydrolysis.[3]
7.4ModerateMore rapid decrease in absorbance, indicating faster hydrolysis compared to lower pH.[3]
9.0LowFast ring-opening hydrolysis.[3]

Table 2: Effect of Temperature on the Hydrolysis Rate Constant of a Multi-Arm PEG-Maleimide at pH 7.4

TemperatureObserved Rate Constant (s⁻¹)Relative Rate
20°C1.24 x 10⁻⁵1x
37°C6.55 x 10⁻⁵~5x higher than at 20°C[3]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve your thiol-containing protein or peptide in a degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).[1]

    • If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]

  • Preparation of Maleimide Solution:

    • Immediately before use, dissolve N-Mal-N-bis(PEG2-amine) in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the N-Mal-N-bis(PEG2-amine) stock solution to the solution of the thiol-containing molecule.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if any component is light-sensitive.[1]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[5]

    • Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration to remove unreacted reagents.[8][9]

Protocol 2: Post-Conjugation Stabilization by Thiosuccinimide Ring Hydrolysis
  • Initial Conjugation:

    • Perform the maleimide-thiol conjugation as described in Protocol 1 and purify the conjugate to remove excess unreacted maleimide and other small molecules.

  • pH Adjustment:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 50 mM borate (B1201080) buffer).[6][10]

  • Incubation:

    • Incubate the solution at room temperature or 37°C.[6] The reaction can be slow, and incubation times may range from several hours to 48 hours.[10]

  • Monitoring:

    • Monitor the progress of the ring-opening hydrolysis by mass spectrometry, looking for an 18 Da increase in the mass of the conjugate for each hydrolyzed succinimide (B58015) ring.[10]

  • Final pH Adjustment and Storage:

    • Once the hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[6]

    • Store the stabilized conjugate under appropriate conditions, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Visual Guides

Maleimide_Hydrolysis Maleimide N-Mal-N-bis(PEG2-amine) (Reactive Maleimide) Water H₂O Maleamic_Acid Maleamic Acid Derivative (Non-reactive) Maleimide->Maleamic_Acid Hydrolysis (especially at pH > 7.5)

Figure 1. Unwanted Hydrolysis of the Maleimide Group.

Thiol_Conjugation_and_Stabilization cluster_conjugation Step 1: Conjugation cluster_stabilization Step 2: Stabilization Maleimide N-Mal-N-bis(PEG2-amine) Thiosuccinimide Thiosuccinimide Conjugate (Susceptible to Retro-Michael Reaction) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) Thiol Thiol-containing Molecule (-SH) Stabilized_Conjugate Succinamic Acid Thioether (Stable Conjugate) Thiosuccinimide->Stabilized_Conjugate Intentional Hydrolysis (pH 8.5-9.0)

Figure 2. Desired Thiol Conjugation and Subsequent Stabilization.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide Is the maleimide solution fresh? Was it prepared in anhydrous solvent? Start->Check_Maleimide Check_Maleimide->Start No, remake solution Check_pH Is the reaction pH between 6.5 and 7.5? Check_Maleimide->Check_pH Yes Check_pH->Start No, adjust pH Check_Thiol Are disulfide bonds fully reduced? Was re-oxidation prevented? Check_pH->Check_Thiol Yes Check_Thiol->Start No, optimize reduction Check_Stoichiometry Is there a sufficient molar excess of maleimide? Check_Thiol->Check_Stoichiometry Yes Check_Stoichiometry->Start No, increase excess Success Successful Conjugation Check_Stoichiometry->Success Yes

Figure 3. Troubleshooting Workflow for Low Conjugation Yield.

References

Technical Support Center: Optimizing Thiol-Maleimide Reactions with N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the thiol-maleimide conjugation of N-Mal-N-bis(PEG2-amine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with N-Mal-N-bis(PEG2-amine)?

The optimal pH range for the thiol-maleimide conjugation is 6.5 to 7.5 [1][2]. Within this range, the reaction is highly selective for thiols.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][2].

Q2: What happens if I perform the reaction outside the optimal pH range?

  • Below pH 6.5: The reaction rate will be significantly slower. This is because the thiol group is less likely to be in its reactive thiolate anion form[1].

  • Above pH 7.5: The risk of side reactions increases. The maleimide (B117702) group becomes more susceptible to hydrolysis, rendering it inactive.[1][2] Additionally, the maleimide can start to react with primary amines, such as the amine groups on lysine (B10760008) residues or the terminal amines of your N-Mal-N-bis(PEG2-amine)[2][3].

Q3: What are the most common side reactions and how can I minimize them?

The most common side reactions are maleimide hydrolysis and reaction with amines. To minimize these:

  • Maleimide Hydrolysis: Prepare aqueous solutions of N-Mal-N-bis(PEG2-amine) immediately before use.[3] If storage in solution is necessary, use a dry, water-miscible solvent like DMSO or DMF.[2][3]

  • Reaction with Amines: Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols[1][2].

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at neutral or higher pH.[3][4][5] To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic[1].

Q4: What buffer should I use for the conjugation reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly recommended.[6][7][8][9] It is critical to use buffers that are free of any thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) as they will compete with your target molecule for reaction with the maleimide[1][8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Maleimide Hydrolysis: The maleimide ring on N-Mal-N-bis(PEG2-amine) has been hydrolyzed and is no longer reactive.- Prepare the N-Mal-N-bis(PEG2-amine) solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] - If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[1]
Thiol Oxidation: The free thiol groups on your target molecule have oxidized to form disulfide bonds, which are unreactive with maleimides.[1]- Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[1] - Degas your buffers to remove dissolved oxygen.[1] - Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1]
Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.- Ensure your reaction buffer is within the pH 6.5-7.5 range for optimal reaction rate and specificity.[1][2]
Poor Reproducibility Inconsistent Reagent Preparation: Variability in the preparation of N-Mal-N-bis(PEG2-amine) or the thiol-containing molecule.- Always prepare fresh solutions of the maleimide reagent.[1] - Quantify the concentration of free thiols in your sample before each reaction using Ellman's reagent (DTNB).[1][8]
Presence of Unwanted Side Products Reaction with Amines: The pH of the reaction was too high, leading to reaction with primary amines.- Lower the reaction pH to within the 6.5-7.5 range.[1][2]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine resulted in rearrangement.- If possible, perform the conjugation at a more acidic pH (e.g., 5.0).[1] - Consider acetylating the N-terminal cysteine to prevent this side reaction.[1]

Quantitative Data Summary

Table 1: pH Effects on Thiol-Maleimide Reaction

pH RangeReaction RateKey Considerations
< 6.5SlowThe thiol group is predominantly protonated and less nucleophilic.[1]
6.5 - 7.5 Optimal High selectivity for thiols over amines. [1][2]
> 7.5FastIncreased rate of maleimide hydrolysis and significant reaction with primary amines.[1][2]

Table 2: Recommended Buffer Systems

BufferConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)10-100 mM7.0 - 7.5Commonly used and provides good buffering capacity.[7][8][10]
Tris10-100 mM7.0 - 7.5Effective buffer system for this pH range.[6][7][8][9]
HEPES10-100 mM7.0 - 7.5Another suitable buffer for maintaining the desired pH.[6][7][8][9]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.2).

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]

  • Preparation of N-Mal-N-bis(PEG2-amine) Solution:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG2-amine) in an anhydrous solvent such as DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-amine) stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[1][8]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1] Gentle mixing can be applied.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]

  • Purification:

    • Purify the conjugate using size exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove unreacted reagents.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Downstream Processing prep_thiol Prepare Thiol-Containing Molecule in Degassed Buffer (pH 7.2) reduce Reduce Disulfides (if necessary) with TCEP prep_thiol->reduce Disulfides Present conjugate Mix Reagents (Maleimide Excess) Incubate RT or 4°C prep_thiol->conjugate No Disulfides reduce->conjugate prep_mal Prepare Fresh N-Mal-N-bis(PEG2-amine) Solution in DMSO/DMF prep_mal->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC) conjugate->purify No Quenching quench->purify

Caption: Experimental workflow for thiol-maleimide conjugation.

ph_optimization start Define Reaction Goal ph_range Select pH Range (Start with 6.5, 7.0, 7.5) start->ph_range run_rxn Run Small-Scale Test Reactions ph_range->run_rxn analyze Analyze Results (e.g., LC-MS, SDS-PAGE) run_rxn->analyze decision Optimal pH? analyze->decision scale_up Scale-Up Reaction decision->scale_up Yes adjust_ph Adjust pH and Repeat decision->adjust_ph No adjust_ph->run_rxn

Caption: Logical workflow for optimizing reaction pH.

References

side reactions of N-Mal-N-bis(PEG2-amine) with non-cysteine amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Mal-N-bis(PEG2-amine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of the maleimide (B117702) group in N-Mal-N-bis(PEG2-amine)?

The primary target for the maleimide group is the sulfhydryl (thiol) group of cysteine residues within proteins and peptides. This reaction, a Michael addition, is most efficient and selective within a pH range of 6.5 to 7.5, forming a stable thioether bond.[1][2][3][4] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][3]

Q2: What are the main side reactions to be aware of when using N-Mal-N-bis(PEG2-amine)?

The most common side reactions include:

  • Reaction with primary amines: The ε-amino group of lysine (B10760008) residues can react with the maleimide group, especially at pH values above 7.5.[1][3][5]

  • Reaction with other nucleophilic amino acids: The imidazole (B134444) ring of histidine can also act as a nucleophile and react with maleimides.[1]

  • Hydrolysis of the maleimide ring: The maleimide group can undergo hydrolysis to a non-reactive maleamic acid, particularly at alkaline pH, rendering the linker unable to react with thiols.[2][3]

  • Retro-Michael reaction: The formed thioether bond with cysteine is not completely stable and can undergo a retro-Michael reaction, leading to deconjugation.[6][7]

  • Thiazine (B8601807) rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement from the initial succinimidyl thioether to a more stable six-membered thiazine ring can occur.[8][9][10]

Q3: How does pH affect the conjugation reaction?

pH is a critical parameter for controlling the selectivity of the maleimide-thiol reaction.

  • Optimal pH (6.5-7.5): This range favors the specific and rapid reaction with cysteine's thiol group.[1][2][3]

  • Alkaline pH (>7.5): As the pH increases, the deprotonation of primary amines (like in lysine) makes them more nucleophilic and competitive with thiols for reaction with the maleimide.[1][3] The rate of maleimide hydrolysis also increases at higher pH.[3]

  • Acidic pH (<6.5): The rate of the maleimide-thiol reaction decreases at lower pH values.

Q4: How can I improve the stability of the final conjugate?

The stability of the thioether linkage can be a concern due to the potential for a retro-Michael reaction, leading to payload loss.[7] To enhance stability:

  • Post-conjugation hydrolysis: Intentionally hydrolyzing the succinimide (B58015) ring of the conjugate to form a stable succinamic acid thioether can prevent the retro-Michael reaction.[6][11][12] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.[13]

  • Thiazine rearrangement: If conjugating to an N-terminal cysteine, allowing the reaction to proceed for a longer duration at neutral or slightly basic pH can promote the formation of a highly stable thiazine structure.[8][9]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Possible Cause Troubleshooting Step Experimental Protocol
Inaccessible or Oxidized Cysteines The target cysteine residues may be buried within the protein structure or have formed disulfide bonds.Pre-reduction of Protein: 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Incubate for 30-60 minutes at room temperature. 4. Remove excess TCEP using a desalting column immediately prior to adding the maleimide linker.[14]
Hydrolysis of N-Mal-N-bis(PEG2-amine) The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.Linker Preparation and Storage: 1. Always prepare fresh solutions of the maleimide linker immediately before use. 2. For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C.[3][14]
Insufficient Molar Ratio of Linker The amount of linker is not sufficient to react with all available thiol groups.Optimize Molar Ratio: 1. Start with a 10-20 fold molar excess of the N-Mal-N-bis(PEG2-amine) linker relative to the protein. 2. Perform a titration experiment to determine the optimal molar ratio for your specific protein.[14]

Problem 2: Non-specific Conjugation (Reaction with Non-Cysteine Residues)

Possible Cause Troubleshooting Step Experimental Protocol
Reaction with Lysine Residues The reaction pH is too high, leading to deprotonation and increased reactivity of lysine's primary amine.Control Reaction pH: 1. Maintain the reaction pH strictly between 6.5 and 7.5.[1][3][5] 2. Use a well-buffered system (e.g., phosphate (B84403) buffer) to prevent pH fluctuations.
Reaction with Histidine Residues The imidazole ring of histidine can react with the maleimide group.pH Optimization: 1. As with lysine, maintaining a pH of 6.5-7.5 will minimize this side reaction.

Problem 3: Instability of the Conjugate and Loss of Payload

Possible Cause Troubleshooting Step Experimental Protocol
Retro-Michael Reaction The thioether bond is reversible, leading to deconjugation, especially in the presence of other thiols like glutathione.[15]Post-Conjugation Succinimide Ring Hydrolysis: 1. After the initial conjugation reaction, adjust the pH of the conjugate solution to 8.5-9.0. 2. Incubate for 2-4 hours at room temperature to promote the hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[13] 3. Monitor the hydrolysis by mass spectrometry.
Thiol Exchange The maleimide can be transferred from the target cysteine to other free thiols in the solution or in vivo.Stabilization through Ring Opening: 1. Similar to the protocol for the retro-Michael reaction, hydrolyzing the succinimide ring will prevent thiol exchange.[6][11]

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the outcome of the conjugation. Note that optimal conditions will vary depending on the specific protein and experimental goals.

Table 1: Effect of pH on Maleimide Reaction Specificity

pHRelative Reaction Rate with Cysteine (Thiol)Relative Reaction Rate with Lysine (Amine)
6.5++++
7.0++++++
7.5++++++
8.0++++++
8.5++++++

Table 2: Troubleshooting Guide with Quantitative Parameters

Problem Parameter to Adjust Starting Condition Optimized Condition Expected Outcome
Low ConjugationMolar excess of linker5-fold15-foldIncreased degree of labeling
Non-specific LabelingReaction pH8.07.2Increased specificity for cysteine
Conjugate InstabilityPost-conjugation pH7.49.0 (for 2 hours)Increased stability, reduced payload loss

Visualizing Reaction Pathways and Workflows

Reaction of Maleimide with Cysteine and Lysine

cluster_main N-Mal-N-bis(PEG2-amine) cluster_cys Intended Reaction cluster_lys Side Reaction Maleimide_Linker Maleimide-PEG-Amine Cysteine Cysteine (Thiol) Maleimide_Linker->Cysteine pH 6.5-7.5 Lysine Lysine (Amine) Maleimide_Linker->Lysine pH > 7.5 Thioether Stable Thioether Adduct Cysteine->Thioether Amine_Adduct Amine Adduct Lysine->Amine_Adduct

Caption: Primary reaction with cysteine and side reaction with lysine.

Experimental Workflow for Protein Conjugation

Start Start: Protein Solution Reduction 1. Reduce Disulfides (optional) (e.g., TCEP) Start->Reduction Buffer_Exchange 2. Buffer Exchange (pH 6.5-7.5) Reduction->Buffer_Exchange Add_Linker 3. Add N-Mal-N-bis(PEG2-amine) Buffer_Exchange->Add_Linker Incubate 4. Incubate (e.g., 1-2 hours, RT) Add_Linker->Incubate Purify 5. Purify Conjugate (e.g., Desalting, SEC) Incubate->Purify Stabilize 6. Stabilize (optional) (pH 8.5-9.0, 2-4h) Purify->Stabilize Final_Product Final Conjugate Purify->Final_Product If stabilization is not required Stabilize->Final_Product

Caption: A typical workflow for protein conjugation.

References

Technical Support Center: Purification of N-Mal-N-bis(PEG2-amine) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of biomolecule conjugates synthesized using the N-Mal-N-bis(PEG2-amine) linker, focusing on the removal of unreacted linker.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying N-Mal-N-bis(PEG2-amine) conjugates and removing the unreacted linker?

A1: The most common methods for purifying conjugates and removing small, unreacted linkers like N-Mal-N-bis(PEG2-amine) are based on differences in size, charge, or other physicochemical properties between the conjugate and the free linker. These methods include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the much larger conjugate from the smaller, unreacted linker.[] It is often the preferred method due to its mild conditions that preserve protein structure and activity.[2]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins and allowing for the separation of the conjugate from the unreacted protein.[][3]

  • Dialysis/Ultrafiltration: These membrane-based methods separate molecules based on a molecular weight cutoff (MWCO). They can be effective for removing small unreacted linkers, but may not be as efficient as chromatography for achieving high purity.[3][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.[]

Q2: How do I choose the best purification method for my specific conjugate?

A2: The optimal purification method depends on several factors, including the size and properties of your target biomolecule, the desired purity, sample volume, and available equipment. The following decision-making workflow can help guide your selection:

G start Start: Conjugate Purification size_diff Is there a significant size difference between the conjugate and unreacted linker/protein? start->size_diff sec Size-Exclusion Chromatography (SEC) is likely the best choice. size_diff->sec Yes charge_diff Is there a significant charge difference between the conjugate and unreacted protein? size_diff->charge_diff No iex Ion-Exchange Chromatography (IEX) may be effective. charge_diff->iex Yes hydrophobicity_diff Is the conjugate a peptide or small molecule with different hydrophobicity from the linker? charge_diff->hydrophobicity_diff No rphplc Reverse-Phase HPLC (RP-HPLC) could be a good option. hydrophobicity_diff->rphplc Yes other Consider a combination of methods or affinity chromatography if available. hydrophobicity_diff->other No

Diagram 1: Decision workflow for selecting a purification method.

Q3: How can I assess the purity of my N-Mal-N-bis(PEG2-amine) conjugate after purification?

A3: Several analytical techniques can be used to assess the purity of your conjugate and confirm the removal of the unreacted linker:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the size difference between the conjugated protein, the unconjugated protein, and the absence of smaller species corresponding to the linker.

  • Mass Spectrometry (MS): Provides a definitive measurement of the molecular weight of the conjugate, confirming the addition of the linker and the absence of unreacted protein and linker.

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC or RP-HPLC can be used to resolve the conjugate from impurities and quantify the purity of the final product.[5]

  • Capillary Electrophoresis: This technique can separate species based on size, shape, and charge, offering high-resolution analysis of PEGylated products.[3]

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Issue Possible Cause Solution
Poor separation of conjugate and unreacted linker Insufficient column resolution.Use a longer column or a resin with a smaller bead size for higher resolution. Ensure the sample volume is appropriate for the column size (typically 0.5-4% of the column volume for preparative SEC).[6]
Inappropriate column choice.Select a column with a fractionation range suitable for separating your conjugate from the smaller unreacted linker.
Low recovery of the conjugate Non-specific binding to the column matrix.Add arginine to the mobile phase to reduce non-specific interactions. Ensure the column is properly equilibrated with the running buffer.
Conjugate aggregation.Reduce the flow rate to minimize pressure. Perform the purification at a lower temperature (e.g., 4°C). Optimize buffer conditions (pH, ionic strength) for conjugate stability.[4]
Presence of unreacted native protein in the final product Incomplete reaction.Optimize the conjugation reaction conditions (e.g., stoichiometry, reaction time, pH).
Co-elution with the conjugate.If the size difference between the conjugate and native protein is small, consider using a different purification method like IEX.
Ion-Exchange Chromatography (IEX)
Issue Possible Cause Solution
Poor separation of conjugate and unreacted protein Insufficient difference in charge.The PEG linker may not have sufficiently shielded the protein's charge. Optimize the pH of the buffers to maximize the charge difference.
Suboptimal salt gradient.Use a shallower salt gradient to improve the resolution between the conjugate and the unreacted protein.
Low recovery of the conjugate Strong binding to the resin.Adjust the elution buffer with a higher salt concentration or a different pH to facilitate the elution of the conjugate.
Non-specific binding.Modify the mobile phase by adding non-ionic detergents or organic solvents to reduce non-specific interactions.

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification methods used for PEGylated biomolecules. Actual results will vary depending on the specific conjugate and experimental conditions.

Purification Method Typical Purity Achieved Typical Recovery Rate Key Advantages Key Limitations
Size-Exclusion Chromatography (SEC) >95%>95%[6]Mild conditions, high recovery, effective for removing small molecules.[2]Lower resolution for species with similar sizes.[7]
Ion-Exchange Chromatography (IEX) >98%80-95%High resolution for molecules with different charges, can separate isoforms.[]The PEG linker can shield charges, potentially reducing separation efficiency.[3]
Dialysis/Ultrafiltration Variable>90%Simple, cost-effective for buffer exchange and removing small molecules.May not achieve high purity, potential for product loss through the membrane.[4]
Reverse-Phase HPLC (RP-HPLC) >99%70-90%High resolution, excellent for peptides and small molecules.Can be denaturing for some proteins, uses organic solvents.

Experimental Protocols

General Protocol for SEC Purification

This protocol provides a general workflow for purifying an N-Mal-N-bis(PEG2-amine) conjugate from unreacted linker using size-exclusion chromatography.

G start Start: Reaction Mixture equilibration 1. Equilibrate SEC column with appropriate buffer. start->equilibration injection 2. Inject the reaction mixture onto the column. equilibration->injection elution 3. Elute with the same buffer at a constant flow rate. injection->elution fractionation 4. Collect fractions based on UV absorbance (e.g., 280 nm). elution->fractionation analysis 5. Analyze fractions by SDS-PAGE or MS. fractionation->analysis pooling 6. Pool fractions containing the pure conjugate. analysis->pooling end End: Purified Conjugate pooling->end

Diagram 2: Experimental workflow for SEC purification.

Materials:

  • SEC column with an appropriate fractionation range

  • Chromatography system (e.g., FPLC or HPLC)

  • Equilibration/running buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Reaction mixture containing the conjugate, unreacted protein, and unreacted linker

  • Fraction collector

  • Materials for analysis (SDS-PAGE gels, mass spectrometer)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen running buffer.

  • Sample Preparation: If necessary, concentrate the reaction mixture and filter it through a 0.22 µm filter to remove any precipitates.

  • Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should be optimized for the specific column, but is typically a small percentage of the total column volume.

  • Elution and Fraction Collection: Begin the elution with the running buffer at a constant flow rate. Collect fractions as the sample elutes from the column. The larger conjugate will elute before the smaller unreacted protein and the even smaller unreacted linker.

  • Fraction Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to identify the fractions containing the pure conjugate.

  • Pooling: Pool the fractions that contain the purified conjugate.

General Protocol for Quenching the Conjugation Reaction

Prior to purification, it is often necessary to quench the reaction to cap any unreacted maleimide (B117702) groups.

  • After the desired incubation time for the conjugation reaction, add a thiol-containing reagent such as L-cysteine or 2-mercaptoethanol (B42355) in a 5 to 10-fold molar excess over the initial amount of maleimide linker.

  • Incubate the quenching reaction for 15-30 minutes at room temperature.

  • Proceed with the purification of the conjugate. The quenching agent and any adducts formed with the unreacted linker will be removed during the purification process.

References

Technical Support Center: Characterizing N-Mal-N-bis(PEG2-amine) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with N-Mal-N-bis(PEG2-amine).

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-amine) and what are its common applications?

N-Mal-N-bis(PEG2-amine) is a trifunctional linker used in bioconjugation. It possesses a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups on cysteine residues, and two primary amine groups at the end of short polyethylene (B3416737) glycol (PEG) chains. This structure allows for the conjugation of a protein to two other molecules of interest that are amine-reactive, or for creating branched structures. Common applications include the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise molecular architecture is crucial. The PEG spacers enhance solubility and can reduce steric hindrance.[1][2]

Q2: What are the main challenges in characterizing proteins labeled with this linker?

The primary challenge is the heterogeneity of the final conjugate. This heterogeneity can arise from:

  • Incomplete reaction: Not all maleimide groups may react with a cysteine, or not all amine groups on the linker may be conjugated.

  • Multiple labeling sites: If the protein has multiple cysteine residues, the linker can attach at different locations.

  • Side reactions: The maleimide group can undergo hydrolysis or react with amines at higher pH.[3][]

  • Cross-linking: The two amine groups on the linker could potentially cross-link proteins if the target molecule for the amines is another protein.

  • Aggregation: PEGylation can sometimes induce protein aggregation.[5][6]

These factors result in a complex mixture of protein species with varying molecular weights and biophysical properties, making purification and characterization difficult.[6][7]

Q3: Which analytical techniques are recommended for characterizing my labeled protein?

A multi-faceted approach is typically required. Key techniques include:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate species based on their hydrodynamic radius and determine the absolute molar mass of the protein, the attached PEG, and the entire conjugate.[5][6][8][9][10] It is invaluable for assessing the degree of PEGylation and identifying aggregates.

  • Mass Spectrometry (MS): Both MALDI-TOF and ESI-MS can be used to determine the molecular weight of the conjugate and confirm the number of attached linkers.[7] Peptide mapping with LC-MS/MS can identify the specific cysteine residue(s) where the linker is attached.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate protein isoforms with different numbers of attached linkers (drug-to-antibody ratio, or DAR, in the context of ADCs).[11]

  • UV-Vis Spectroscopy: Can be used to determine protein concentration and, if the conjugated molecule has a chromophore, to help estimate the degree of labeling.

  • Ellman's Assay: This chemical assay can be used to quantify the number of free thiol groups remaining after the conjugation reaction, which helps in determining the maleimide conjugation efficiency.[12]

Troubleshooting Guides

Low Labeling Efficiency

Problem: Mass spectrometry or SEC-MALS analysis indicates a low yield of the desired conjugated protein.

Potential Cause Troubleshooting Step Rationale
Hydrolyzed Maleimide Linker Prepare fresh solutions of the N-Mal-N-bis(PEG2-amine) linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering them unreactive towards thiols.[3][][13]
Oxidized Cysteine Residues Pre-reduce the protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before adding the maleimide linker.Cysteine residues can form disulfide bonds, which do not react with maleimides. TCEP is effective at reducing these bonds without needing to be removed before conjugation.[3][14][15]
Incorrect Reaction pH Ensure the conjugation buffer pH is maintained between 6.5 and 7.5.This pH range is optimal for the specific and efficient reaction of maleimides with thiols while minimizing side reactions with amines.[3][][16]
Inaccessible Cysteine Residues If possible, consider protein engineering to introduce a cysteine residue at a more accessible location.The target cysteine may be buried within the protein's three-dimensional structure, preventing the linker from accessing it.
Insufficient Molar Ratio of Linker Increase the molar excess of the N-Mal-N-bis(PEG2-amine) linker relative to the protein. A 10-20 fold molar excess is a common starting point.[3][14]A higher concentration of the linker can drive the reaction to completion.
Heterogeneous Product Mixture

Problem: Chromatographic analysis (e.g., SEC or HIC) shows multiple peaks, indicating a mixture of different species.

Potential Cause Troubleshooting Step Rationale
Side Reaction with Amines Strictly maintain the reaction pH between 6.5 and 7.5.At pH values above 7.5, maleimides can react with primary amines, such as those on lysine (B10760008) residues, leading to non-specific labeling.[3][][14]
Thiol Exchange (Retro-Michael Reaction) After conjugation, consider lowering the pH of the solution for storage to increase the stability of the thioether bond. For applications requiring high stability, consider alternative conjugation chemistries.The thioether bond formed can be reversible in the presence of other thiols (e.g., glutathione (B108866) in vivo), leading to deconjugation.[3][16][17]
Incomplete Amine Conjugation Optimize the reaction conditions for the amine-reactive chemistry (e.g., NHS ester reaction), including pH and molar ratios of reactants.The two amine groups on the linker may not have reacted completely with the intended molecule, leading to a mixed population of conjugates.
Protein Aggregation Analyze the sample by SEC-MALS to identify and quantify high molecular weight species. Screen different buffer conditions (e.g., pH, ionic strength, excipients) to minimize aggregation.[5][9]PEGylation can sometimes lead to the formation of protein aggregates.
Unexpected Mass Spectrometry Results

Problem: The observed mass in the MS spectrum does not match the expected mass of the conjugate.

Potential Cause Troubleshooting Step Rationale
Thiazine (B8601807) Rearrangement If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., 5.0-6.0) to keep the N-terminal amine protonated.The N-terminal amine can attack the succinimide (B58015) ring, leading to a rearrangement and a mass shift.[3][14][18]
Hydrolysis of the Maleimide Ring After conjugation, consider incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) for a short period to intentionally hydrolyze the succinimide ring.The thioether bond can undergo hydrolysis, which adds a water molecule (18 Da) to the mass. While this can be a side reaction, controlled hydrolysis can create a more stable, though slightly heavier, final product.[3][19]
In-source Fragmentation Optimize MS instrument parameters to use lower energy for ionization.The PEG chains or the conjugate itself might be fragmenting within the mass spectrometer.
Complex Charge State Distribution For multi-arm, high molecular weight PEGs, consider using charge-reduction mass spectrometry (CRMS) to simplify the charge profile and obtain clearer mass spectra.[7][20]The heterogeneity of the PEGylated protein can lead to highly convoluted charge-distribution profiles in ESI-MS.

Experimental Protocols & Workflows

General Protocol for Labeling a Protein with N-Mal-N-bis(PEG2-amine)

This protocol outlines the general steps for the maleimide-cysteine conjugation. The subsequent amine conjugation step will depend on the specific amine-reactive chemistry being employed (e.g., NHS esters, isothiocyanates).

  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline with EDTA).

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG2-amine) linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the linker stock solution to the reduced protein solution to achieve the desired molar excess (start with 10-20 fold).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the labeled protein from excess linker and other reaction components using size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate using SEC-MALS to determine the degree of labeling and aggregation.

    • Confirm the molecular weight using mass spectrometry.

    • Perform peptide mapping with LC-MS/MS to confirm the site of conjugation.

Visualizing the Workflow and Linker Chemistry

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Characterization Protein_with_Cys Protein with Cysteine Residue(s) TCEP TCEP Reduction (if needed) Protein_with_Cys->TCEP Reduce Disulfides Linker N-Mal-N-bis(PEG2-amine) Linker Conjugation Maleimide-Thiol Reaction (pH 6.5 - 7.5) Linker->Conjugation TCEP->Conjugation Purification Purification (SEC) Conjugation->Purification Crude Product SEC_MALS SEC-MALS Purification->SEC_MALS Purified Conjugate Mass_Spec Mass Spectrometry Purification->Mass_Spec HIC HIC Purification->HIC

G cluster_reactants Reactants cluster_product Conjugate cluster_side_reactions Potential Side Reactions Protein_SH Protein-SH (Cysteine Thiol) Conjugate Protein-S-Linker-(PEG2-amine)2 Protein_SH->Conjugate + Linker (pH 6.5-7.5) Linker N-Mal-N-bis(PEG2-amine) Linker->Conjugate Hydrolysis Maleimide Hydrolysis Linker->Hydrolysis + H2O (especially pH > 7.5) Amine_Reaction Reaction with Protein-NH2 Linker->Amine_Reaction + Protein-NH2 (pH > 7.5) Thiol_Exchange Retro-Michael Addition (Thiol Exchange) Conjugate->Thiol_Exchange + R'-SH

References

impact of reaction buffer on N-Mal-N-bis(PEG2-amine) stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of reaction buffers on the stability of N-Mal-N-bis(PEG2-amine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving N-Mal-N-bis(PEG2-amine)?

The optimal pH range for conjugating the maleimide (B117702) group of N-Mal-N-bis(PEG2-amine) to a thiol-containing molecule is between 6.5 and 7.5.[1] Within this range, the reaction with thiols is highly efficient and chemoselective.[1] At a pH below 6.5, the reaction rate slows down considerably. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.[1]

Q2: How stable is N-Mal-N-bis(PEG2-amine) in aqueous buffers?

The stability of the maleimide group in N-Mal-N-bis(PEG2-amine) is highly dependent on the pH of the aqueous buffer. The maleimide ring is prone to hydrolysis, which leads to the formation of an unreactive maleamic acid, rendering the compound unable to conjugate with thiols. This hydrolysis is accelerated at higher pH values. For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 at 4°C is recommended. However, long-term storage in aqueous solutions is generally not advised.

Q3: What is the recommended method for storing N-Mal-N-bis(PEG2-amine)?

For long-term storage, N-Mal-N-bis(PEG2-amine) should be stored as a dry solid at -20°C, protected from moisture. For preparing stock solutions, it is best to dissolve the compound in a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Aliquots of the stock solution can then be stored at -20°C. It is important to minimize freeze-thaw cycles.

Q4: Can the PEG chains in N-Mal-N-bis(PEG2-amine) affect its stability?

Yes, the polyethylene (B3416737) glycol (PEG) chains can influence the properties of the molecule. The PEG chains enhance the aqueous solubility of the linker.[2] While generally contributing to the overall stability of the conjugate, in some cases, the proximity of PEG chains has been observed to influence the rate of hydrolysis of the maleimide group.

Q5: What is a retro-Michael reaction and how does it affect my conjugate?

The bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction. This can lead to the dissociation of your conjugate, especially in the presence of other thiol-containing molecules like glutathione (B108866), which is abundant in plasma. One strategy to prevent this is to promote the hydrolysis of the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened structure is much more stable and resistant to the retro-Michael reaction.[3]

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency.

  • Question: I am seeing very low yield of my final conjugate. What could be the cause?

  • Answer:

    • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1]

    • Hydrolyzed N-Mal-N-bis(PEG2-amine): Your linker may have hydrolyzed prior to the reaction. This can happen if it was stored improperly in an aqueous solution or at a high pH. It is recommended to use freshly prepared solutions from a stock in a dry organic solvent.

    • Oxidized Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which do not react with maleimides. Ensure your protocol includes a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and that your buffers are degassed to remove oxygen.

    • Incorrect Stoichiometry: The molar ratio of N-Mal-N-bis(PEG2-amine) to your thiol-containing molecule may need optimization. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

Issue 2: Loss of reactivity of N-Mal-N-bis(PEG2-amine) over time.

  • Question: My N-Mal-N-bis(PEG2-amine) solution seems to lose its ability to conjugate over time. Why is this happening?

  • Answer: This is likely due to the hydrolysis of the maleimide ring. Storing the compound in aqueous buffers, especially at neutral or alkaline pH, will lead to a time-dependent loss of reactivity. For best results, prepare aqueous solutions of N-Mal-N-bis(PEG2-amine) immediately before use.

Issue 3: My final conjugate is unstable and appears to be dissociating.

  • Question: I've successfully formed my conjugate, but it seems to be breaking down during storage or in subsequent assays. What can I do?

  • Answer: This could be due to the retro-Michael reaction, where the thiosuccinimide linkage reverts. To mitigate this, you can intentionally hydrolyze the succinimide (B58015) ring after conjugation. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.0-8.5) for a controlled period. This creates a more stable, ring-opened structure.[1] It is important to monitor this process to avoid other potential degradation.

Data Presentation

N-Substituent of MaleimidepHTemperature (°C)Half-life (t₁/₂)
N-phenyl maleimide7.437~55 minutes
N-fluorophenyl maleimide7.437~28 minutes
N-alkyl thiosuccinimide7.43727 hours

This data is illustrative for maleimide-containing compounds and the stability of N-Mal-N-bis(PEG2-amine) may vary.

Experimental Protocols

Protocol for Assessing the Stability of N-Mal-N-bis(PEG2-amine) in a Reaction Buffer

Objective: To determine the rate of hydrolysis of the maleimide group of N-Mal-N-bis(PEG2-amine) in a specific aqueous buffer.

Materials:

  • N-Mal-N-bis(PEG2-amine)

  • Dry, amine-free DMSO or DMF

  • Reaction buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Reagents for quantifying maleimide groups (e.g., a thiol-reactive fluorescent probe like ThioGlo® or a colorimetric assay kit)[4][5]

  • UV-Vis spectrophotometer or fluorometer

  • Constant temperature incubator or water bath

Procedure:

  • Preparation of N-Mal-N-bis(PEG2-amine) Stock Solution:

    • Equilibrate the vial of N-Mal-N-bis(PEG2-amine) to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution (e.g., 10 mM) in dry, amine-free DMSO or DMF.

  • Incubation in Reaction Buffer:

    • Dilute the N-Mal-N-bis(PEG2-amine) stock solution into the reaction buffer of interest to a final concentration (e.g., 1 mM).

    • Incubate the solution at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quantification of Remaining Maleimide Groups:

    • Immediately after withdrawal, quantify the concentration of active maleimide groups in each aliquot using a suitable assay.

    • Colorimetric Method: A reverse glutathione (GSH) assay can be used. React the sample with an excess of a known concentration of GSH. The remaining unreacted GSH is then quantified using a reagent like 4,4'-DTDP, which has a molar extinction coefficient of 19,800 M⁻¹cm⁻¹.[4]

    • Fluorometric Method: Use a thiol-reactive fluorescent probe. The decrease in fluorescence upon reaction with the maleimide can be correlated to the amount of active maleimide.

  • Data Analysis:

    • Calculate the percentage of remaining active maleimide at each time point relative to the 0-hour time point.

    • Plot the percentage of active maleimide versus time.

    • From this plot, the half-life (t₁/₂) of the maleimide group in the specific buffer can be determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Incubation & Sampling cluster_analysis Analysis prep_stock Prepare N-Mal-N-bis(PEG2-amine) stock in dry DMSO/DMF incubate Incubate linker in buffer at constant temperature prep_stock->incubate prep_buffer Prepare aqueous reaction buffer prep_buffer->incubate sampling Withdraw aliquots at various time points incubate->sampling quantify Quantify remaining active maleimide groups sampling->quantify analyze Calculate % active maleimide and determine half-life quantify->analyze

Caption: Workflow for assessing N-Mal-N-bis(PEG2-amine) stability.

signaling_pathway cluster_conjugation Desired Reaction Pathway (pH 6.5-7.5) cluster_hydrolysis Competing Hydrolysis Pathway Maleimide N-Mal-N-bis(PEG2-amine) (Active) Conjugate Stable Thiosuccinimide Conjugate Maleimide->Conjugate + R-SH Hydrolyzed Inactive Maleamic Acid Maleimide->Hydrolyzed + H2O (especially at pH > 7.5) Thiol Thiol-containing molecule (R-SH)

Caption: Reaction pathways for N-Mal-N-bis(PEG2-amine).

References

Validation & Comparative

Unlocking Superior Performance in Bioconjugation: A Comparative Guide to Branched PEG Linkers like N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a linker in bioconjugation is a critical determinant of therapeutic efficacy and stability. This guide provides an objective comparison of branched polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the advantages of using structures like N-Mal-N-bis(PEG2-amine), against their linear counterparts. By presenting supporting experimental data and detailed methodologies, we aim to empower you to make informed decisions for your advanced drug development programs.

The architecture of a PEG linker significantly influences the physicochemical and pharmacokinetic properties of bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs).[1][2] While linear PEG linkers have been traditionally employed to enhance solubility and stability, branched PEG linkers are emerging as a superior alternative, offering multifaceted advantages that translate to improved therapeutic outcomes.[3][4]

Key Advantages of Branched PEG Linkers

Branched PEG linkers, such as N-Mal-N-bis(PEG2-amine), offer several distinct advantages over linear PEGs:

  • Higher Drug-to-Antibody Ratios (DAR): The unique architecture of branched linkers allows for the attachment of multiple payload molecules to a single conjugation site on the antibody.[3][4] This capability to achieve a higher DAR is crucial for enhancing the potency of ADCs without increasing the number of modification sites on the antibody, which could otherwise compromise its integrity and function.[5]

  • Improved Pharmacokinetics: The branched or "pendant" configuration of these linkers provides a superior shielding effect for the hydrophobic drug payload.[3][6] This "umbrella" effect reduces non-specific interactions with other proteins and cells in circulation, leading to slower clearance rates and higher plasma concentrations over time.[3][7] This enhanced exposure can lead to greater accumulation of the ADC in the target tumor tissue.[1]

  • Enhanced Solubility and Stability: The hydrophilic nature of the multiple PEG arms in a branched linker creates a dense hydrophilic shield that is highly effective at solubilizing hydrophobic payloads.[8][9] This significantly reduces the propensity for aggregation, a common challenge with highly loaded ADCs, thereby improving formulation stability and manufacturability.[7][8]

  • Reduced Immunogenicity: The PEGylation provided by branched linkers can mask potential immunogenic epitopes on the protein or drug, potentially lowering the risk of an immune response.[8]

Quantitative Data Comparison: Branched vs. Linear PEG Linkers

The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with branched versus linear PEG linkers.

Linker Architecture (DAR 8)Clearance RateArea Under the Curve (AUC)Reference
Linear (L-PEG24)High~ 3-fold lower than pendant[6]
Pendant/Branched (P-(PEG12)2)Low~ 3-fold higher than linear[6]
Table 1: Impact of Linker Architecture on ADC Pharmacokinetics in Mice. This data highlights the superior pharmacokinetic profile of ADCs with a branched PEG configuration compared to a linear equivalent, demonstrating slower clearance and significantly higher drug exposure.
Linker TypeADC Clearance (mL/day/kg) in RatsReference
No PEG~15[1]
Linear PEG2~10[1]
Linear PEG4~7[1]
Linear PEG8~5[1]
Linear PEG12~5[1]
Linear PEG24~5[1]
Table 2: Influence of Linear PEG Linker Length on ADC Clearance. This table illustrates that while increasing the length of a linear PEG linker can reduce clearance, a plateau is reached. Branched linkers can offer a more significant improvement in pharmacokinetics even with shorter PEG chains due to their architectural advantage.
Linker ArchitectureIC50 (nM) against HER2-positive cellsReference
"Short" Branched Linker~10-fold higher (less potent)[10]
"Long" Branched LinkerComparable to heterogeneous control[10]
Table 3: Effect of Branched Linker Length on In Vitro Cytotoxicity. This data underscores the importance of optimizing the spacer length within a branched linker design, as a longer spacer can prevent steric hindrance and ensure efficient payload release, leading to higher potency.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Conceptual Comparison of Linker Architectures cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (e.g., N-Mal-N-bis(PEG2-amine)) Antibody Antibody LinearPEG Linear PEG Chain Antibody->LinearPEG Single Conjugation Point Payload Single Payload LinearPEG->Payload Antibody2 Antibody BranchedCore Branched Core Antibody2->BranchedCore Single Conjugation Point Payload1 Payload 1 BranchedCore->Payload1 PEG Arm 1 Payload2 Payload 2 BranchedCore->Payload2 PEG Arm 2

Caption: Structural comparison of linear and branched PEG linkers.

Workflow for ADC Efficacy Comparison Start Start: Select Antibody and Payload Linker_Synthesis Synthesize/Procure Linear and Branched (N-Mal-N-bis(PEG2-amine)) Linkers Start->Linker_Synthesis ADC_Conjugation Conjugate Payload to Antibody via Linkers Linker_Synthesis->ADC_Conjugation Characterization Characterize ADCs (DAR, Purity, Aggregation) ADC_Conjugation->Characterization In_Vitro_Assays In Vitro Cytotoxicity and Stability Assays Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Pharmacokinetic and Efficacy Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Optimal Linker Selection Data_Analysis->Conclusion

Caption: Experimental workflow for comparing ADC efficacy.

Experimental Protocols

Detailed methodologies are essential for the successful design, synthesis, and evaluation of ADCs utilizing branched PEG linkers.

Protocol 1: ADC Conjugation using a Maleimide-Functionalized Branched Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody using a linker like N-Mal-N-bis(PEG2-amine) which would be pre-conjugated to the payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction.[11]

  • Branched Maleimide-PEG-Payload linker (e.g., payload conjugated to N-Mal-N-bis(PEG2-amine)).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1]

  • Conjugation:

    • Add the branched Maleimide-PEG-Payload linker to the reduced antibody solution at a specific molar ratio to control the DAR.

    • Incubate the reaction mixture at 4°C for 1-4 hours or at room temperature for 1 hour.[11]

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using an SEC column.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).[1]

    • Assess the purity and aggregation of the ADC by SEC.[1]

    • Confirm the identity and integrity of the ADC by mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[12]

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a HER2-targeting ADC).

  • Control cancer cell line (antigen-negative).

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC constructs (with branched and linear linkers) and control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in the cell culture medium.

    • Remove the existing medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plates for a predetermined period (e.g., 72 hours).[12]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

Protocol 3: Linker Stability Assay in Plasma

This assay assesses the stability of the ADC and the potential for premature payload release in a biologically relevant matrix.[13]

Materials:

  • ADC constructs.

  • Human and/or mouse plasma.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Incubate the ADC at a specific concentration in plasma at 37°C.[13]

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[13]

  • Sample Preparation:

    • Process the plasma samples to precipitate proteins and extract the ADC and any released payload.[13]

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of intact ADC and free payload over time.[13]

  • Data Analysis:

    • Plot the percentage of intact ADC remaining over time to determine the stability of the linker.[13]

Conclusion

The strategic selection of a linker is paramount in the development of highly effective and safe bioconjugates. Branched PEG linkers, exemplified by structures like N-Mal-N-bis(PEG2-amine), offer a compelling set of advantages over their linear counterparts, including the ability to achieve higher drug loading, superior pharmacokinetic profiles, and enhanced solubility and stability. The experimental data consistently demonstrates the potential of branched architectures to overcome key challenges in ADC development. By leveraging the detailed protocols provided, researchers can systematically evaluate and optimize their bioconjugation strategies, ultimately accelerating the path towards more potent and well-tolerated therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-Mal-N-bis(PEG2-amine) Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. The choice of PEGylation reagent and the subsequent analytical characterization are critical for ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides conjugated with the branched linker, N-Mal-N-bis(PEG2-amine), against other common PEGylation strategies.

Introduction to N-Mal-N-bis(PEG2-amine) Conjugation

N-Mal-N-bis(PEG2-amine) is a heterobifunctional crosslinker featuring a maleimide (B117702) group for covalent attachment to thiol moieties (e.g., cysteine residues) on a peptide and two primary amine groups at the terminus of short, discrete PEG chains (PEG2). This branched structure with defined PEG length offers potential advantages in terms of creating well-defined, homogeneous conjugates compared to traditional polydisperse PEG reagents. Mass spectrometry is an indispensable tool for the detailed characterization of these conjugates, providing information on successful conjugation, molecular weight, purity, and structural integrity.

Comparative Analysis of Mass Spectrometry Performance

The choice of PEGylation reagent significantly impacts the subsequent mass spectrometry analysis. Key performance parameters to consider include ionization efficiency, spectral complexity, and the ability to obtain detailed structural information through fragmentation analysis.

Data Presentation: Quantitative Comparison of PEGylation Reagents

While direct, side-by-side quantitative mass spectrometry data for N-Mal-N-bis(PEG2-amine) conjugated peptides is not extensively published, we can infer its performance based on the known characteristics of its structural components and compare it to common alternatives. The following table summarizes the expected performance metrics.

FeatureN-Mal-N-bis(PEG2-amine)Linear mPEG-MaleimideLinear mPEG-NHS Ester
Specificity High (Thiol-specific)High (Thiol-specific)Moderate (Amine-specific, can react with multiple lysines)
Homogeneity of Conjugate High (discrete PEG length)Variable (polydisperse PEG)Variable (polydisperse PEG and multiple reaction sites)
Ionization Efficiency (ESI) GoodModerate to GoodModerate to Good
Charge State Envelope (ESI) Relatively definedBroadBroad and complex
Spectral Complexity Low to ModerateHighHigh
Fragmentation (CID/HCD) Predictable peptide backbone fragmentation with neutral loss of PEG chains.Complex fragmentation with heterogeneous PEG losses.Complex fragmentation with heterogeneous PEG losses.
Suitability for Site Occupancy ExcellentChallengingVery Challenging

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality mass spectrometry data. Below are protocols for both Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

ESI-LC-MS/MS Protocol for N-Mal-N-bis(PEG2-amine) Conjugated Peptides

1. Sample Preparation:

  • Conjugation: React the thiol-containing peptide with a 1.5 to 5-fold molar excess of N-Mal-N-bis(PEG2-amine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) for 1-2 hours at room temperature.

  • Purification: Remove excess unconjugated PEG reagent and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Sample Desalting: Prior to MS analysis, desalt the purified conjugate using a C18 ZipTip or equivalent. Elute the sample in a solution compatible with ESI, such as 50% acetonitrile/0.1% formic acid.

2. LC-MS/MS Analysis:

  • LC System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive ion mode.

  • Data Acquisition:

    • Full MS Scan: Acquire full MS scans over a mass range appropriate for the expected m/z of the conjugated peptide (e.g., m/z 300-2000).

    • Data-Dependent MS/MS: Select the most intense precursor ions from the full MS scan for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

3. Data Analysis:

  • Deconvolution: Use appropriate software to deconvolute the charge state envelope of the intact conjugated peptide to determine its molecular weight.

  • Peptide Identification: Search the MS/MS data against a sequence database to confirm the peptide sequence and identify the site of modification. Include the mass of the N-Mal-N-bis(PEG2-amine) adduct as a variable modification on cysteine residues.

MALDI-TOF MS Protocol for N-Mal-N-bis(PEG2-amine) Conjugated Peptides

1. Sample Preparation:

  • Conjugation and Purification: As described in the ESI-LC-MS/MS protocol.

  • Matrix Selection: Choose a suitable matrix for peptides, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution of the matrix in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Sample Spotting: Mix the purified conjugate solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Reflector mode for higher mass accuracy of the peptide, and linear mode for analysis of the intact conjugate if it is of high molecular weight.

  • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.

3. Data Analysis:

  • Intact Mass: Determine the monoisotopic or average mass of the singly charged ion of the conjugated peptide.

  • Confirmation of Conjugation: Compare the mass of the conjugated peptide to the unconjugated peptide to confirm the addition of the N-Mal-N-bis(PEG2-amine) linker.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of N-Mal-N-bis(PEG2-amine) conjugated peptides.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_esi ESI-LC-MS/MS cluster_maldi MALDI-TOF MS cluster_data Data Analysis peptide Thiol-containing Peptide conjugation Conjugation Reaction (pH 6.5-7.5) peptide->conjugation reagent N-Mal-N-bis(PEG2-amine) reagent->conjugation purification Purification (RP-HPLC / SEC) conjugation->purification desalting Desalting purification->desalting lc_ms LC Separation desalting->lc_ms ESI-LC-MS/MS Path maldi MALDI-TOF Analysis desalting->maldi MALDI-TOF Path ms1 Full MS Scan lc_ms->ms1 ms2 MS/MS Fragmentation ms1->ms2 deconvolution Deconvolution & Intact Mass ms1->deconvolution identification Peptide Identification & Site Localization ms2->identification maldi->deconvolution

MS analysis workflow for conjugated peptides.

Conclusion

The mass spectrometry analysis of peptides conjugated with N-Mal-N-bis(PEG2-amine) offers distinct advantages over traditional, polydisperse PEGylation reagents. The discrete nature of the PEG chains leads to less complex mass spectra, facilitating more straightforward determination of the intact molecular weight and simplifying the interpretation of fragmentation data for site-specific localization of the modification. While direct comparative experimental data is emerging, the principles outlined in this guide provide a solid framework for researchers to effectively design and execute the mass spectrometry analysis of these promising bioconjugates. The provided protocols offer a starting point for method development, and the workflow diagram serves as a visual guide through the analytical process. By leveraging high-resolution mass spectrometry, scientists can gain deep insights into the structure and purity of their N-Mal-N-bis(PEG2-amine) conjugated peptides, ensuring the development of well-characterized and effective therapeutic candidates.

A Comparative Guide to Heterobifunctional Crosslinkers: N-Mal-N-bis(PEG2-amine) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and effective molecular conjugates. Heterobifunctional crosslinkers, possessing two different reactive moieties, offer precise control over the conjugation process, minimizing unwanted side reactions. This guide provides an objective comparison of N-Mal-N-bis(PEG2-amine) with other commonly used heterobifunctional crosslinkers, supported by experimental insights and methodologies.

Introduction to N-Mal-N-bis(PEG2-amine)

N-Mal-N-bis(PEG2-amine) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two primary amine groups, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. The primary amine groups can react with various amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The branched nature of the amine end allows for the potential attachment of multiple molecules. The presence of the PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces potential aggregation, and can minimize the immunogenic response to the linker itself.[1]

Comparison with Alternative Heterobifunctional Crosslinkers

The performance of N-Mal-N-bis(PEG2-amine) is best understood in the context of other widely used heterobifunctional crosslinkers, primarily those with amine-reactive and sulfhydryl-reactive ends. Key comparators include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).

Structural and Functional Comparison
FeatureN-Mal-N-bis(PEG2-amine)SMCC (and Sulfo-SMCC)SPDP (and Sulfo-SPDP)
Amine-Reactive Group Primary Amine (-NH2)NHS EsterNHS Ester
Sulfhydryl-Reactive Group MaleimideMaleimidePyridyldithiol
Spacer Arm Branched PEG2Cyclohexane (B81311)Propionate
Cleavability Non-cleavableNon-cleavableCleavable (disulfide bond)
Solubility High (due to PEG)Low (SMCC), High (Sulfo-SMCC)Low (SPDP), High (Sulfo-SPDP)
Performance Characteristics

The choice of crosslinker significantly impacts the properties of the resulting bioconjugate. Key performance indicators include conjugation efficiency, stability of the linkage, and the biological activity of the final product.

Performance MetricN-Mal-N-bis(PEG2-amine)SMCCSPDP
Conjugation Efficiency High, benefiting from the hydrophilic PEG spacer which can reduce steric hindrance.[2]High for the maleimide-thiol reaction. The cyclohexane ring provides stability to the maleimide group.[3]High, with the release of pyridine-2-thione allowing for spectrophotometric monitoring of the reaction.[4]
Conjugate Stability Forms a highly stable thioether bond.Forms a highly stable thioether bond.Forms a disulfide bond which is cleavable by reducing agents. This can be an advantage for drug delivery systems designed for release in a reducing environment.[4]
Hydrophilicity High, due to the PEG spacer, which can improve the solubility and reduce aggregation of the conjugate.[5]Low. Sulfo-SMCC offers improved water solubility.Low. Sulfo-SPDP offers improved water solubility.
Immunogenicity Generally low, as PEG is known to reduce the immunogenicity of molecules.[5]The non-peptidic, hydrocarbon spacer is generally considered to have low immunogenicity.The linker itself is generally considered to have low immunogenicity.

Experimental Data Summary

While direct head-to-head quantitative comparisons in the literature for N-Mal-N-bis(PEG2-amine) against SMCC and SPDP under identical conditions are limited, we can infer performance from studies on similar PEGylated and non-PEGylated crosslinkers.

Table 1: Influence of Linker Length on Conjugation Yield

ProteinLinker Ethylene Glycol (EG) UnitsConjugation Yield (%)
Bovine Serum Albumin (BSA)110
Bovine Serum Albumin (BSA)324
Bovine Serum Albumin (BSA)424
Bovine Serum Albumin (BSA)624
Beta-Lactoglobulin (βLG)19
Beta-Lactoglobulin (βLG)320
Beta-Lactoglobulin (βLG)428
Beta-Lactoglobulin (βLG)633
(Data adapted from a study on the effect of PEG linker length on conjugation yield, demonstrating that longer PEG chains can improve conjugation efficiency, likely by reducing steric hindrance)[2]

Table 2: Stability of Antibody-Drug Conjugates with Different Linkers in Plasma

Linker TypeStability in Human Plasma (7 days)Key Feature
Maleimide-based (non-cleavable)>95% intact ADCStable thioether bond
Disulfide-based (cleavable)Variable, dependent on steric hindranceCleavable by reducing agents
Peptide-based (cleavable)High (>90% intact ADC)Cleaved by specific enzymes
(Data generalized from multiple studies on ADC stability, highlighting the high stability of maleimide-based linkages)[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein-protein conjugation and for determining the drug-to-antibody ratio (DAR).

Protocol 1: Two-Step Protein-Protein Conjugation using a Maleimide-Amine Crosslinker

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

  • Protein-NH2

  • Protein-SH

  • N-Mal-N-bis(PEG2-amine) or other suitable crosslinker (e.g., SMCC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing Agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

Procedure:

  • Activation of Protein-NH2:

    • Dissolve Protein-NH2 in Conjugation Buffer.

    • Dissolve the crosslinker in a suitable solvent (e.g., DMSO for SMCC, or directly in Conjugation Buffer for N-Mal-N-bis(PEG2-amine)).

    • Add the crosslinker solution to the Protein-NH2 solution at a molar excess (typically 10-20 fold).

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker from the activated Protein-NH2 using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation:

    • Immediately combine the maleimide-activated Protein-NH2 with the Protein-SH. The molar ratio will depend on the desired final product.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.

  • Analysis: Analyze the conjugate by SDS-PAGE to visualize the formation of a higher molecular weight product. Further characterization can be done by mass spectrometry.[8]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method is a straightforward approach to determine the average DAR of an antibody-drug conjugate (ADC).[][10][11][12]

Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.

Materials:

  • Purified ADC sample

  • Unconjugated antibody

  • Free drug

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Buffer (e.g., PBS)

Procedure:

  • Determine Molar Extinction Coefficients (ε):

    • Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm (ε_Ab,280) and at the drug's maximum absorbance wavelength (ε_Ab,drug_λmax).

    • Measure the absorbance of known concentrations of the free drug at 280 nm (ε_drug,280) and at its maximum absorbance wavelength (ε_drug,λmax).

  • Measure ADC Absorbance:

    • Prepare a solution of the ADC in the buffer.

    • Measure the absorbance of the ADC solution at 280 nm (A_280) and at the drug's maximum absorbance wavelength (A_drug_λmax).

  • Calculate Concentrations: The concentrations of the antibody (C_Ab) and the drug (C_drug) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)

    • A_drug_λmax = (ε_Ab,drug_λmax * C_Ab) + (ε_drug,λmax * C_drug)

  • Calculate DAR:

    • DAR = C_drug / C_Ab

Visualizations

Experimental Workflow: Two-Step Heterobifunctional Crosslinking

G cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation cluster_purification Purification p1 Protein 1 (-NH2) p1_activated Maleimide-Activated Protein 1 p1->p1_activated Reaction with Amine-Reactive Group crosslinker Heterobifunctional Crosslinker (e.g., N-Mal-N-bis(PEG2-amine)) crosslinker->p1_activated conjugate Protein 1 - Protein 2 Conjugate p1_activated->conjugate Reaction with Sulfhydryl-Reactive (Maleimide) Group desalting1 Desalting Column p1_activated->desalting1 Removal of excess crosslinker p2 Protein 2 (-SH) p2->conjugate desalting1->p2

Caption: Workflow for a two-step protein conjugation using a heterobifunctional crosslinker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

N-Mal-N-bis(PEG2-amine) is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][13][14][15]

G cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination & Degradation protac PROTAC (Warhead-Linker-E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (Protein of Interest) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Polyubiquitinated Target Protein ternary->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi proteasome Proteasome ub_poi->proteasome Recognition degradation Degraded Protein Fragments proteasome->degradation Degradation

References

In Vivo Stability of Bioconjugate Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the stability of the linker is a critical attribute that dictates the efficacy and safety of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of the in vivo stability of N-Mal-N-bis(PEG2-amine) linkers and other common alternatives, supported by experimental data and detailed methodologies.

The linker, a seemingly simple bridge, plays a pivotal role in ensuring that a therapeutic payload is delivered specifically to its target tissue, minimizing premature release in systemic circulation which can lead to off-target toxicity and reduced therapeutic index.[1] The N-Mal-N-bis(PEG2-amine) linker, a branched polyethylene (B3416737) glycol (PEG) derivative, features a maleimide (B117702) group for conjugation to thiol-containing molecules and two amine-reactive NHS esters.[2][3] While the PEG component enhances solubility and can improve pharmacokinetic properties, the stability of the maleimide-thiol linkage is a key consideration for in vivo applications.[][5]

The Challenge of Maleimide Linker Stability: The Retro-Michael Reaction

Maleimide linkers react with free thiol groups, such as those on cysteine residues of proteins, via a Michael addition reaction to form a thioether bond.[6] While this reaction is efficient under physiological conditions, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction.[6][7] This reversal of the conjugation reaction can lead to the deconjugation of the payload, which can then be transferred to other thiol-containing molecules in vivo, such as glutathione (B108866) or albumin, leading to off-target effects.[7]

The stability of the thiosuccinimide linkage is influenced by several factors, including the local chemical environment on the protein and the composition of the linker itself.[8] A competing reaction, hydrolysis of the thiosuccinimide ring, can lead to a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[6] Strategies to enhance the stability of maleimide conjugates often focus on promoting this hydrolysis.[9]

Comparative In Vivo Stability of Linker Chemistries

The choice of linker chemistry has a profound impact on the in vivo stability and, consequently, the performance of a bioconjugate. Below is a summary of quantitative data from various studies comparing different linker technologies.

Linker TypeConjugate ExampleAnimal Model/SystemStability MetricKey FindingsReference(s)
Maleimide-PEG Hemoglobin-maleimide-PEGIn presence of 1 mM Glutathione>30% loss of PEGylation after 7 daysThe mono-sulfone-PEG conjugate was significantly more stable, retaining >90% conjugation under the same conditions.[10]
Thiol-Maleimide Thiol-linked ADCRat and Mouse Serum38% and 41% deconjugation, respectivelyHighlights the potential stability liability of thiol-maleimide coupling in vivo.[11]
Diels-Alder Cycloadduct DAADCSerumMore stable than thiol-maleimide linkagesDemonstrates a promising alternative to traditional maleimide chemistry with improved stability.[11][12]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) OHPAS-MMAF ADCMouse Plasma and in vivoStableThe OHPAS linker was stable in both in vitro plasma and in vivo mouse pharmacokinetic studies.[13][14]
Valine-Citrulline-PABC (VC-PABC) VC-PABC-MMAF ADCMouse Plasma and in vivoRelatively unstableSensitive to the hydrolytic enzyme carboxylesterase 1c (Ces1c) in mouse plasma.[13][14]
Non-Cleavable (Amino-PEG6-based) Amino-PEG6-C2-MMADMouse PlasmaStableThe transglutaminase linkage and the Amino-PEG6 linker remained intact over a 4.5-day incubation.[15]
Non-Cleavable (SMCC) MMAE-SMCCHuman PlasmaHigh stability<0.01% MMAE release over 7 days.[16]
Tandem-Cleavage Linker Dipeptide-glucuronide-MMAERat SerumMore stable than monocleavage linkersOffers greater in vivo stability with improved payload retention on the antibody.[17][18]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][19]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody-drug conjugate that remains intact with its payload over time in plasma samples.[1]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[1]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[1]

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[1]

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.[1]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[1]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.[1]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for highly specific and sensitive quantification of the free payload.[1]

  • Data Analysis: Quantify the amount of free payload by comparing its signal to a standard curve.[1]

Visualizing Experimental Workflows

To further clarify the processes involved in assessing linker stability, the following diagrams illustrate the key experimental workflows.

experimental_workflow_ELISA cluster_pre_analysis Pre-Analysis cluster_elisa_protocol ELISA Protocol cluster_analysis Data Analysis dosing 1. Animal Dosing with ADC sampling 2. Plasma Sample Collection dosing->sampling incubation 5. Sample Incubation sampling->incubation coating 3. Plate Coating with Antigen blocking 4. Blocking coating->blocking blocking->incubation detection 6. Detection with Anti-Payload Ab incubation->detection substrate 7. Substrate Addition detection->substrate readout 8. Signal Readout substrate->readout quantification 9. Quantification of Intact ADC readout->quantification experimental_workflow_LCMS cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis dosing 1. Animal Dosing with ADC sampling 2. Plasma Sample Collection dosing->sampling precipitation 3. Protein Precipitation sampling->precipitation centrifugation 4. Centrifugation precipitation->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lc_separation 6. LC Separation supernatant->lc_separation ms_detection 7. MS/MS Detection lc_separation->ms_detection quantification 8. Quantification of Free Payload ms_detection->quantification

References

Navigating the Labyrinth of DAR: A Comparative Guide to Analytical Techniques for ADCs with N-Mal-N-bis(PEG2-amine) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals forging the path of next-generation antibody-drug conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that dictates therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for characterizing ADCs synthesized with the hydrophilic linker, N-Mal-N-bis(PEG2-amine). We delve into the methodologies of four key techniques, presenting their strengths and limitations through supporting experimental data to empower you in selecting the optimal analytical strategy.

The N-Mal-N-bis(PEG2-amine) linker, a branched polyethylene (B3416737) glycol (PEG) based structure, imparts favorable pharmacokinetic properties to ADCs by enhancing solubility and stability. However, the unique hydrophilic nature of this linker can influence the behavior of the ADC during analysis, necessitating a careful consideration of the chosen analytical technique. This guide will explore Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS) for the comprehensive characterization of these complex biomolecules.

At a Glance: Comparison of Analytical Techniques for DAR Determination

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Mass Spectrometry (MS)
Information Provided Average DARAverage DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4)Average DAR and distribution of drug-loaded light and heavy chains (after reduction)Precise mass of each DAR species, average DAR, and detailed distribution of drug-loaded species. Can also identify post-translational modifications.
Principle Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug.Separates molecules based on their hydrophobicity under non-denaturing conditions.Separates molecules based on their hydrophobicity under denaturing conditions.Measures the mass-to-charge ratio of ions.
Sample Requirement Higher concentration, relatively pure sampleµg quantitiesµg quantitiesng to µg quantities
Throughput HighMediumMediumLow to Medium
Resolution None (provides an average value)Good for different DAR species of intact ADCsHigh for separated light and heavy chainsVery high, can resolve species with small mass differences
Key Advantage Simple, rapid, and requires basic instrumentationAnalyzes the intact ADC in its native-like conformationHigh resolving power for antibody fragmentsProvides the most detailed and accurate information
Key Limitation Only provides an average DAR; susceptible to interference from other chromophoresResolution can be influenced by the linker's properties; not directly compatible with MS due to high salt mobile phasesDenaturing conditions may not be suitable for all ADCs, especially those with non-covalent linkagesRequires sophisticated instrumentation and expertise; ionization efficiency can vary between different DAR species

In-Depth Analysis and Experimental Protocols

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a straightforward and widely accessible technique for determining the average DAR of an ADC.[1][2] The method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the conjugated drug.[1]

Experimental Protocol:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two specific wavelengths. Typically, 280 nm is used for the antibody (due to tryptophan and tyrosine residues), and the wavelength of maximum absorbance (λmax) is used for the drug. The extinction coefficient of the drug at 280 nm and the antibody at the drug's λmax should also be determined.

  • Measure ADC Absorbance: Record the absorbance of the purified ADC solution at the same two wavelengths (280 nm and the drug's λmax).

  • Calculate Average DAR: The concentrations of the antibody and the drug in the ADC sample can be calculated using a set of simultaneous equations derived from the Beer-Lambert law:

    • A₂₈₀ = εAb₂₈₀ * CAb + εDrug₂₈₀ * CDrug

    • Aλₘₐₓ = εAbλₘₐₓ * CAb + εDrugλₘₐₓ * CDrug

    The average DAR is then calculated as the molar ratio of the drug to the antibody (CDrug / CAb).

Performance Characteristics:

While simple and rapid, UV/Vis spectroscopy only provides an ensemble average of the DAR and gives no information on the distribution of different drug-loaded species.[3] Its accuracy is also dependent on the purity of the sample and the accuracy of the extinction coefficients.[4][5]

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates molecules based on their surface hydrophobicity.[2][6] For ADCs, the addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody. This allows for the separation of the unconjugated antibody (DAR0) from the drug-conjugated species (DAR2, DAR4, etc.) in a decreasing salt gradient.[7][8][9] HIC is particularly valuable as it is a non-denaturing technique, allowing for the analysis of the ADC in its native-like conformation.[6]

Experimental Protocol:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Column: A HIC column with a butyl or phenyl stationary phase is commonly used (e.g., TSKgel Butyl-NPR).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated by the weighted average of the peak areas of the different DAR species.

The hydrophilic nature of the N-Mal-N-bis(PEG2-amine) linker can modulate the overall hydrophobicity of the ADC. This may require optimization of the HIC method, such as adjusting the salt concentration or the gradient slope, to achieve optimal resolution between the different DAR species.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample in Formulation Buffer HIC_Column HIC Column (e.g., Butyl-NPR) ADC_Sample->HIC_Column Inject UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Elution Gradient Decreasing Salt Gradient (Ammonium Sulfate) Gradient->HIC_Column Chromatogram Chromatogram with Separated DAR Species UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation Result Average DAR and Distribution Calculation->Result

Caption: Overview of analytical techniques for DAR determination.

Conclusion: A Multi-Faceted Approach for Comprehensive Characterization

The selection of the most appropriate analytical technique for determining the DAR of an ADC with an N-Mal-N-bis(PEG2-amine) linker depends on the specific requirements of the analysis.

  • For rapid, routine analysis of the average DAR, UV/Vis spectroscopy is a valuable tool.

  • HIC is the gold standard for assessing the distribution of drug-loaded species on the intact, native-like ADC.

  • RP-LC provides high-resolution separation of the individual antibody chains, offering insights into the conjugation pattern at the subunit level.

  • Mass spectrometry delivers the most comprehensive and accurate data on the DAR and its distribution, providing a detailed molecular fingerprint of the ADC.

Ultimately, a combination of these orthogonal techniques is often employed to gain a complete and confident understanding of the DAR and overall heterogeneity of an ADC. This multi-faceted approach ensures the development of well-characterized, safe, and efficacious antibody-drug conjugates for the advancement of targeted cancer therapies.

References

PEGylation: A Comparative Guide to Reducing Bioconjugate Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biotherapeutics, a process known as PEGylation, has emerged as a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and nanoparticles. One of the most significant advantages of PEGylation is its ability to reduce the immunogenicity of these complex molecules. This guide provides a comprehensive comparison of PEGylated and non-PEGylated bioconjugates, supported by experimental data, detailed protocols, and visual representations of the underlying immunological mechanisms.

The Shielding Effect: How PEGylation Reduces Immune Recognition

PEGylation involves the covalent attachment of PEG chains to a bioconjugate. These chains form a hydrophilic, flexible cloud around the molecule, which sterically hinders the recognition of antigenic epitopes by the components of the immune system.[1] This "shielding" effect is the primary mechanism by which PEGylation reduces the immunogenicity of bioconjugates.

The immune response to a foreign substance is a complex cascade of events initiated by the recognition of the substance by antigen-presenting cells (APCs), such as dendritic cells. These cells process the antigen and present it to T-cells, which in turn activate B-cells to produce antibodies. PEGylation can interfere with several key steps in this process:

  • Reduced Opsonization and Phagocytosis: The PEG layer can prevent the binding of opsonins, such as complement proteins, to the surface of the bioconjugate. This reduces uptake by phagocytic cells of the mononuclear phagocyte system.

  • Masking of Antigenic Epitopes: The PEG chains physically mask the surface of the bioconjugate, preventing the binding of antibodies and the recognition by B-cell receptors.

  • Inhibition of Dendritic Cell Uptake and Activation: PEGylation has been shown to decrease the internalization of bioconjugates by dendritic cells, a critical step for initiating an adaptive immune response.[2]

  • Reduced T-cell Epitope Presentation: By limiting uptake and processing by APCs, fewer antigenic peptides are presented to T-cells, leading to a diminished T-cell-dependent antibody response.[2]

Quantitative Comparison: PEGylated vs. Non-PEGylated Bioconjugates

The benefits of PEGylation in reducing immunogenicity can be quantified through various in vitro and in vivo studies. The following tables summarize key experimental data comparing PEGylated and non-PEGylated bioconjugates.

Parameter Non-PEGylated Nanoparticles PEGylated Nanoparticles Reduction with PEGylation Reference
Complement Activation (C4d Deposition, ng/mL)~1800~400~78%[Adapted from 6]
Complement Activation (C5a Generation, ng/mL)~1200~200~83%[Adapted from 6]
Dendritic Cell Uptake (% of control)100%~40%60%[Adapted from 22]

Table 1: In Vitro Immunogenicity Markers for Nanoparticles. This table illustrates the significant reduction in complement activation and dendritic cell uptake observed with PEGylated nanoparticles compared to their non-PEGylated counterparts.

Biotherapeutic Treatment Group Incidence of Hypersensitivity Reactions Reference
Asparaginase (B612624)Native E. coli Asparaginase10% - 30%[3][4]
PEG-asparaginase3% - 24%[3][4]
Difference Reduction in incidence
Interferon beta-1aNon-PEGylated~16-20% (Neutralizing Antibodies)[5]
Peginterferon beta-1a<1% (Neutralizing Antibodies)
Difference Significant reduction in neutralizing antibody formation

Table 2: Clinical Immunogenicity of PEGylated vs. Non-PEGylated Biotherapeutics. This table presents clinical data demonstrating the reduced incidence of hypersensitivity reactions and neutralizing antibody formation for PEGylated versions of asparaginase and interferon beta-1a.

Experimental Protocols

To provide a practical understanding of how the immunogenicity of bioconjugates is assessed, detailed methodologies for key experiments are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol describes a sandwich ELISA for the detection of anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplate

  • PEGylated protein (for coating)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples

  • Anti-human IgG (or IgM) antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the PEGylated protein to a concentration of 1-10 µg/mL in PBS. Add 100 µL of the coating solution to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Dilute the serum or plasma samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG (or IgM) antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) for Anti-Drug Antibody (ADA) Characterization

This protocol provides a general framework for using SPR to detect and characterize ADAs against a bioconjugate.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Bioconjugate (ligand)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Serum or plasma samples containing potential ADAs (analyte)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the bioconjugate (ligand) at a suitable concentration in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of dilutions of the serum or plasma sample (analyte) over the immobilized ligand surface.

    • Monitor the binding response in real-time. A positive response indicates the presence of ADAs.

  • Dissociation:

    • After the association phase, allow the running buffer to flow over the sensor surface to monitor the dissociation of the ADA from the bioconjugate.

  • Regeneration:

    • Inject the regeneration solution to remove the bound ADA from the ligand surface, preparing it for the next sample injection.

  • Data Analysis:

    • Analyze the sensorgrams to determine the presence of ADAs. Kinetic parameters such as association rate (ka), dissociation rate (kd), and affinity (KD) can be calculated to characterize the ADA-bioconjugate interaction.

Visualizing the Mechanisms of Reduced Immunogenicity

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Immune_Response_Non_PEGylated cluster_0 Immune Recognition of Non-PEGylated Bioconjugate Bioconjugate Non-PEGylated Bioconjugate APC Antigen-Presenting Cell (e.g., Dendritic Cell) Bioconjugate->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Drug Antibodies (ADAs) B_Cell->Antibodies Production

Figure 1: Immune response to a non-PEGylated bioconjugate.

Immune_Response_PEGylated cluster_1 Reduced Immune Recognition of PEGylated Bioconjugate PEG_Bioconjugate PEGylated Bioconjugate PEG_Shield PEG Shield APC Antigen-Presenting Cell (e.g., Dendritic Cell) T_Cell T-Helper Cell APC->T_Cell Reduced Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Reduced Activation Reduced_Antibodies Reduced ADA Production B_Cell->Reduced_Antibodies Reduced Production PEG_Shield->APC Reduced Uptake

Figure 2: PEGylation shields the bioconjugate, reducing immune recognition.

Experimental_Workflow cluster_2 Immunogenicity Assessment Workflow Start Bioconjugate (PEGylated vs. Non-PEGylated) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo ELISA ELISA (ADA Detection) In_Vitro->ELISA SPR SPR (ADA Characterization) In_Vitro->SPR Complement Complement Activation Assay In_Vitro->Complement DC_Uptake Dendritic Cell Uptake Assay In_Vitro->DC_Uptake Animal_Models Animal Models (e.g., Mice, Rabbits) In_Vivo->Animal_Models Clinical_Trials Human Clinical Trials In_Vivo->Clinical_Trials Data_Analysis Comparative Data Analysis ELISA->Data_Analysis SPR->Data_Analysis Complement->Data_Analysis DC_Uptake->Data_Analysis Animal_Models->Data_Analysis Clinical_Trials->Data_Analysis

Figure 3: Workflow for assessing the immunogenicity of bioconjugates.

Conclusion

PEGylation is a powerful and well-established strategy for reducing the immunogenicity of bioconjugates. By creating a protective hydrophilic shield, PEGylation effectively masks antigenic epitopes and interferes with the initial steps of the immune recognition process. The provided experimental data clearly demonstrates the significant advantages of PEGylation in reducing complement activation, dendritic cell uptake, and the incidence of anti-drug antibodies and hypersensitivity reactions. The detailed experimental protocols offer a practical guide for researchers to assess the immunogenic potential of their bioconjugates. As the field of biotherapeutics continues to advance, a thorough understanding and application of PEGylation will remain crucial for the development of safer and more effective treatments.

References

A Comparative Guide to Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of drug delivery systems. The decision between a linear and a branched PEG linker can profoundly influence a conjugate's solubility, stability, hydrodynamic volume, and ultimately, its performance in vivo. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker architecture for specific drug delivery applications.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the properties of drug delivery systems functionalized with linear and branched PEG linkers.

Linker TypePEG Molecular Weight (kDa)Conjugated MoleculeHydrodynamic Radius (Rh) (nm)Measurement Method
Unmodified-Human Serum Albumin (HSA)3.5Size Exclusion Chromatography
Linear5Human Serum Albumin (HSA)4.2Size Exclusion Chromatography
Linear10Human Serum Albumin (HSA)5.2Size Exclusion Chromatography
Linear20Human Serum Albumin (HSA)6.1Size Exclusion Chromatography
Branched20Human Serum Albumin (HSA)6.4Size Exclusion Chromatography
Linear40TNF NanobodyNot specifiedNot specified
Branched (2-arm)2x20 = 40TNF NanobodyNot specifiedNot specified
Branched (4-arm)4x10 = 40TNF NanobodyNot specifiedNot specified

Table 1: Comparison of Hydrodynamic Radii. As demonstrated, for the same total molecular weight, branched PEG linkers tend to create a larger hydrodynamic radius compared to their linear counterparts.[1] This increased size can lead to reduced renal clearance and a longer circulation half-life.[1]

Linker TypePEG Molecular Weight (kDa)Conjugated MoleculeSystemic Clearance (L/hr)Elimination Half-life (h)
Linear5Interferon-alpha2.5–5Not Specified
Linear12Interferon-alpha0.725Not Specified
Branched40Interferon-alpha0.06–0.10Not Specified
Linear40TNF NanobodyHigherLower
Branched (2-arm)2x20 = 40TNF NanobodyLowerHigher
Branched (4-arm)4x10 = 40TNF NanobodyLowestHighest

Table 2: Pharmacokinetic Parameters. Branched PEG conjugates consistently exhibit superior pharmacokinetic profiles with lower systemic clearance and longer elimination half-lives compared to linear PEG conjugates of the same total molecular weight.[2][3]

Linker TypeNanoparticle TypeKey Finding
Linear (2, 5, 10 kDa)PolystyreneStable in serum
Branched (4-arm, 10 kDa)PolystyreneMost significant reduction in total protein adsorbed

Table 3: Nanoparticle Stability and Protein Adsorption. While both linear and branched PEG coatings improve nanoparticle stability in serum, high-density branched PEG coatings have been shown to be more effective at reducing protein adsorption.[4][5]

Mandatory Visualization

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_properties Resulting Properties drug1 Drug peg1 PEG Chain drug1->peg1 target1 Targeting Moiety peg1->target1 prop1 Lower Drug Loading Simpler Synthesis Less Steric Hindrance peg1->prop1 drug2 Drug peg2 PEG Arm drug2->peg2 drug3 Drug peg3 PEG Arm drug3->peg3 core Core target2 Targeting Moiety core->target2 prop2 Higher Drug Loading Increased Hydrodynamic Volume Enhanced Shielding core->prop2 peg2->core peg3->core

Caption: Structural differences between linear and branched PEG linkers and their resulting properties.

G cluster_synthesis Synthesis & Conjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison s1 Synthesize Linear and Branched PEG Linkers s2 Conjugate to Drug and Targeting Moiety s1->s2 c1 Determine Hydrodynamic Radius (Size Exclusion Chromatography) s2->c1 c2 Assess Drug Loading Capacity (HPLC/UV-Vis) c1->c2 c3 Evaluate Stability (e.g., in Serum) c2->c3 v1 Administer to Animal Model c3->v1 v2 Measure Circulation Half-Life (Blood Sampling & Analysis) v1->v2 v3 Assess Targeting Efficiency (Tissue Biodistribution) v2->v3 v4 Evaluate Therapeutic Efficacy v3->v4 d1 Compare Performance Metrics v4->d1 d2 Select Optimal Linker d1->d2

Caption: Experimental workflow for comparing linear and branched PEGylated drug delivery systems.

G cluster_architecture Linker Architecture cluster_physicochemical Physicochemical Properties cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) linear Linear PEG hd_radius Hydrodynamic Radius linear->hd_radius Smaller shielding Surface Shielding linear->shielding Less drug_load Drug Loading Capacity linear->drug_load Lower branched Branched PEG branched->hd_radius Larger branched->shielding More branched->drug_load Higher clearance Renal Clearance hd_radius->clearance Influences half_life Circulation Half-Life shielding->half_life Increases efficacy Therapeutic Efficacy drug_load->efficacy clearance->half_life Inversely related uptake Cellular Uptake half_life->uptake Increases opportunity for uptake->efficacy

Caption: Relationship between PEG linker architecture and biological outcomes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are summaries of key experimental protocols for comparing linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic radius of proteins or nanoparticles conjugated with linear and branched PEG linkers.

Materials:

  • Size Exclusion Chromatography (SEC) system with UV and refractive index (RI) detectors.

  • Appropriate SEC column (e.g., Superdex 200).

  • Mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).

  • PEGylated protein/nanoparticle samples (linear and branched).

  • Protein standards of known molecular weight and hydrodynamic radius.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Prepare a calibration curve by injecting protein standards of known hydrodynamic radii and recording their retention times.

  • Inject the linear and branched PEGylated samples onto the column under the same conditions.

  • Monitor the elution profile using UV and/or RI detectors.

  • Determine the retention time of the main peak for each sample.

  • Calculate the hydrodynamic radius of the PEGylated samples by interpolating their retention times on the calibration curve.

Data Analysis: Compare the calculated hydrodynamic radii of the conjugates with linear and branched PEG linkers. A larger hydrodynamic radius for the same total molecular weight indicates a more extended conformation in solution.

In Vivo Circulation Half-Life Determination

Objective: To measure and compare the circulation half-life of drug conjugates with linear and branched PEG linkers in an animal model.

Materials:

  • Animal model (e.g., mice or rats).

  • PEGylated drug conjugates (linear and branched), sterile and endotoxin-free.

  • Syringes and needles for administration.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).

  • Analytical method for quantifying the drug conjugate in plasma (e.g., ELISA, HPLC, or fluorescence measurement if the drug is labeled).

Procedure:

  • Administer a single dose of the linear or branched PEGylated drug conjugate to the animal model via intravenous (IV) or intraperitoneal (IP) injection.[6]

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours), collect small blood samples.[6]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the drug conjugate in the plasma samples using the chosen analytical method.

  • Plot the plasma concentration of the drug conjugate versus time.

Data Analysis: Fit the concentration-time data to a pharmacokinetic model (e.g., a two-phase exponential decay model) to calculate the distribution and elimination half-lives.[6] Compare the elimination half-lives of the linear and branched PEGylated conjugates.

Assessment of Cellular Uptake

Objective: To compare the efficiency of cellular uptake of nanoparticles or drug conjugates with linear and branched PEG linkers.

Materials:

  • Relevant cell line cultured in appropriate media.

  • Fluorescently labeled linear and branched PEGylated nanoparticles/conjugates.

  • Fluorescence microscopy or flow cytometry equipment.

  • Plates or flasks for cell culture.

Procedure:

  • Seed the cells in appropriate culture vessels and allow them to adhere.

  • Incubate the cells with the fluorescently labeled linear and branched PEGylated constructs at a defined concentration for various time points.

  • After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized constructs.

  • For fluorescence microscopy, fix the cells and image them to visualize the intracellular localization of the constructs.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify the cellular uptake.

Data Analysis: Compare the fluorescence intensity between cells treated with linear and branched PEGylated constructs at different time points. Higher fluorescence intensity indicates greater cellular uptake. Studies have shown that while PEGylation, in general, can sometimes decrease cellular uptake, the specific architecture (linear vs. branched) may not significantly alter the extent of uptake in certain cell lines.[4][5]

Conclusion

The choice between linear and branched PEG linkers is a critical design consideration in the development of drug delivery systems. Branched PEG linkers often provide advantages in terms of a larger hydrodynamic volume, leading to reduced renal clearance and a prolonged in vivo half-life.[1][2] They can also offer higher drug loading capacity and more effective shielding from protein adsorption.[1][4] However, the increased steric hindrance of branched linkers may in some cases negatively impact the binding affinity of targeting moieties.[1] Linear linkers, being structurally simpler, can offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the drug and targeting moiety, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Validating Protein Conjugation Sites: A Comparative Guide for N-Mal-N-bis(PEG2-amine) Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of conjugation sites on proteins modified with linkers such as N-Mal-N-bis(PEG2-amine) is critical for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of key analytical techniques, supported by established experimental methodologies, to aid in the characterization of these complex biomolecules.

The modification of proteins with linkers like N-Mal-N-bis(PEG2-amine) is a cornerstone of modern biopharmaceutical development, particularly in the creation of antibody-drug conjugates (ADCs). The maleimide (B117702) group targets sulfhydryl groups on cysteine residues, while the bis-amine functionality allows for the attachment of payloads. Verifying the exact location and extent of this conjugation is a non-trivial analytical challenge. This guide outlines and compares the predominant methods used for this purpose.

Comparison of Analytical Techniques for Conjugation Site Validation

A variety of analytical techniques can be employed to characterize proteins modified with N-Mal-N-bis(PEG2-amine). The choice of method depends on the specific information required, from the average number of attached linkers to the precise identification of modified amino acid residues. The following table summarizes and compares the most common approaches.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Mass Spectrometry (MS)
Intact Protein AnalysisMolecular weight of the conjugate, average Drug-to-Antibody Ratio (DAR).[1][2]Intact proteinFast, provides overall conjugation level.Does not identify specific conjugation sites. Heterogeneity can complicate data interpretation.[2]
Peptide Mapping (LC-MS/MS)Precise identification of conjugation sites, relative quantitation of site occupancy.[1][3][4][5][6]Proteolytically digested proteinProvides high-resolution, site-specific information.[3][7] Can identify modifications and sequence variants.[7]More time-consuming and complex sample preparation.[6] Maintaining solubility of hydrophobic drug-loaded peptides can be challenging.[6]
Chromatography-Based Methods
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR) distribution, presence of unconjugated antibody.[8][9]Intact proteinConsidered a standard for cysteine-conjugated ADCs.[8] Provides information on the distribution of different drug-loaded species.[9]Not suitable for lysine-conjugated ADCs as it does not resolve different species.[8] Mobile phase is often incompatible with MS.[10]
Reversed-Phase Liquid Chromatography (RPLC)Average DAR, separation of species with different levels of conjugation.[8][10]Intact or fragmented proteinCompatible with mass spectrometry.[10] Good for analyzing average DAR and free drug-linker species.[10]Denaturing conditions can alter the protein structure.[8]
Spectroscopic Methods
UV/Vis SpectroscopyAverage DAR.[8][9][]Intact proteinSimple, convenient, and widely used.[8]Requires the drug and protein to have distinct maximum absorbance wavelengths.[8][9] Provides an average DAR and no information on distribution or site.

Experimental Protocols

Peptide Mapping using LC-MS/MS for Conjugation Site Identification

Peptide mapping is the gold standard for identifying specific conjugation sites.[7] This method involves the enzymatic digestion of the modified protein into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify any modifications.[4][6]

1. Sample Preparation: Reduction, Alkylation, and Digestion

  • Denaturation: Dilute the protein conjugate sample (e.g., to 1 mg/mL) in a denaturing buffer such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8.[4] Urea is often preferred for its strong denaturing properties, which can improve digestion efficiency.[4]

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes in the dark to reduce disulfide bonds.[4] DTT is often recommended over tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to avoid potential reduction of oxidized methionine residues.[4]

  • Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 10 mM, mix gently, and incubate at room temperature for 30 minutes in the dark. This step prevents the re-formation of disulfide bonds.[4]

  • Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.[4]

  • Digestion: Add a proteolytic enzyme, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w). Trypsin specifically cleaves at the carboxylic side of lysine (B10760008) and arginine residues.[4] Incubate at 37°C for a defined period (e.g., 4-16 hours).

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the digested peptide mixture onto a reversed-phase liquid chromatography (RPLC) column (e.g., an Agilent AdvanceBio Peptide Mapping Column).[3] Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% formic acid). The hydrophobic nature of drug-conjugated peptides often causes them to elute later in the gradient.[5]

  • Mass Spectrometry Detection: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., a Q-TOF system).[5] The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., Agilent MassHunter BioConfirm) to search the acquired MS/MS spectra against the known protein sequence to identify the peptides.[5]

    • The software should be configured to search for the expected mass shift corresponding to the N-Mal-N-bis(PEG2-amine) linker conjugated to cysteine residues.

    • The presence of characteristic fragment ions from the linker and payload in the MS/MS spectra can help to unambiguously identify the conjugated peptides.[4][6]

    • By comparing the peptide maps of the conjugated and unconjugated protein, it is possible to identify the peptides that have been modified.[3]

Visualizing Workflows and Relationships

To better understand the analytical processes and their interconnections, the following diagrams illustrate the experimental workflow for peptide mapping and the logical hierarchy of techniques for conjugation site validation.

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Protein Conjugate Denature Denaturation (8M Urea) Protein->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAM) Reduce->Alkylate BufferEx Buffer Exchange Alkylate->BufferEx Digest Enzymatic Digestion (Trypsin) BufferEx->Digest LC RPLC Separation Digest->LC MS MS Detection (Precursor Scan) LC->MS MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS DatabaseSearch Database Search & Peptide Identification MSMS->DatabaseSearch SiteID Conjugation Site Identification DatabaseSearch->SiteID

Caption: Workflow for peptide mapping by LC-MS/MS.

AnalyticalTechniquesHierarchy cluster_overview Overall Conjugation Characterization cluster_site_specific Site-Specific Identification cluster_relationship UVVis UV/Vis Spectroscopy (Average DAR) PeptideMapping Peptide Mapping (LC-MS/MS) (Precise Site Identification) UVVis->PeptideMapping IntactMS Intact Mass Spectrometry (Average DAR, MW) IntactMS->PeptideMapping HIC HIC (DAR Distribution) HIC->PeptideMapping PeptideMapping->end start->UVVis start->IntactMS start->HIC

Caption: Hierarchy of analytical techniques for validation.

References

Safety Operating Guide

Proper Disposal of N-Mal-N-bis(PEG2-amine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Mal-N-bis(PEG2-amine) is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a reactive maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) linker, and terminal amine groups, a multi-step disposal process is recommended. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound.

Immediate Safety and Hazard Considerations

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Work Area: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal procedure for N-Mal-N-bis(PEG2-amine) involves the deactivation of the reactive maleimide group followed by collection and disposal as hazardous chemical waste.

Step 1: Deactivation of the Maleimide Group

Before disposal, it is best practice to quench the reactive maleimide group to reduce its potential to react with other chemicals in the waste stream.[7] This can be achieved by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: Prepare a solution of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) at a concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction: In a designated chemical waste container, add the N-Mal-N-bis(PEG2-amine) waste to a 10-fold molar excess of the thiol quenching solution.

  • Incubation: Gently mix the solution and allow it to react for at least 2 hours at room temperature to ensure complete deactivation of the maleimide.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent hazardous reactions.[1][8]

  • Liquid Waste: Collect the deactivated N-Mal-N-bis(PEG2-amine) solution in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Solid Waste: If you have solid N-Mal-N-bis(PEG2-amine) waste, it should be disposed of as hazardous chemical waste. If the original container is open, it should be placed within a secondary, sealable container.

  • Contaminated Materials: Any materials contaminated with N-Mal-N-bis(PEG2-amine), such as gloves, absorbent pads, and glassware, should also be collected and disposed of as hazardous chemical waste.

Step 3: Labeling and Storage

Clear and accurate labeling is essential for safe waste management.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "Deactivated N-Mal-N-bis(PEG2-amine) waste with β-mercaptoethanol").[1][7]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.

Step 4: Final Disposal

The final disposal of the hazardous waste must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

  • Documentation: Provide the disposal company with all necessary information, including the chemical name and any available safety data.

Do NOT pour N-Mal-N-bis(PEG2-amine) waste down the drain or dispose of it in the regular trash. [7][9]

Data Presentation

Parameter Guideline Reference
Waste Classification Hazardous Chemical Waste[1][7]
Primary Hazard Concern Reactivity of Maleimide, Potential Aquatic Toxicity[6][7]
PPE Goggles, Gloves, Lab Coat
In-Lab Treatment Deactivation with excess thiol (e.g., BME, DTT)[7]
Container Type Labeled, sealed, chemically compatible[1][8]
Disposal Method Licensed Hazardous Waste Contractor[7][8]

Experimental Protocols

Protocol for Deactivation of N-Mal-N-bis(PEG2-amine) Waste

  • Objective: To quench the reactive maleimide group of N-Mal-N-bis(PEG2-amine) prior to disposal.

  • Materials:

    • N-Mal-N-bis(PEG2-amine) waste (solid or in solution).

    • β-mercaptoethanol (BME) or dithiothreitol (DTT).

    • Phosphate-buffered saline (PBS) or other suitable buffer.

    • Designated hazardous waste container.

    • Appropriate PPE.

  • Procedure:

    • Calculate the molar amount of N-Mal-N-bis(PEG2-amine) in the waste.

    • Prepare a 100 mM solution of either BME or DTT in a suitable buffer.

    • In a designated hazardous waste container located in a chemical fume hood, add a 10-fold molar excess of the thiol solution to the N-Mal-N-bis(PEG2-amine) waste.

    • Gently swirl the container to mix the contents.

    • Seal the container and allow the reaction to proceed at room temperature for a minimum of 2 hours.

    • The deactivated waste is now ready for collection and disposal as hazardous chemical waste.

Mandatory Visualization

Disposal_Workflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal start Start: N-Mal-N-bis(PEG2-amine) Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prepare_quench Prepare 10-fold Molar Excess of Thiol Solution (BME or DTT) ppe->prepare_quench react Mix Waste with Thiol Solution in a Labeled Waste Container prepare_quench->react incubate Incubate for >= 2 hours at Room Temperature react->incubate collect Collect Deactivated Waste and Contaminated Materials incubate->collect store Store in a Designated Hazardous Waste Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Mal-N-bis(PEG2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of N-Mal-N-bis(PEG2-amine), ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the functional groups present, N-Mal-N-bis(PEG2-amine) may present several potential hazards. Amines can be corrosive and irritating to the skin and eyes. While PEG itself is generally considered to have low toxicity, the overall properties of the molecule are dictated by its reactive groups. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling N-Mal-N-bis(PEG2-amine)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide chemical splash protection.
Face ShieldTo be worn in addition to goggles when there is a significant splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving may be necessary for extended handling.
Lab CoatA standard lab coat is required to protect against skin contact and contamination of personal clothing.
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.
Respiratory Protection Fume HoodAll handling of N-Mal-N-bis(PEG2-amine) should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with N-Mal-N-bis(PEG2-amine) must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.

  • Spill Kit: A chemical spill kit appropriate for amines should be available in the immediate vicinity.

2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing and Dispensing: Carefully weigh and dispense the required amount of N-Mal-N-bis(PEG2-amine) within the fume hood to avoid generating dust or aerosols.

  • Reactions and Manipulations: Keep all containers tightly closed when not in use. Perform all reactions and manipulations within the fume hood.

3. Post-Handling:

  • Decontamination: After use, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact Environmental Health and Safety.

Disposal Plan

All waste containing N-Mal-N-bis(PEG2-amine) must be treated as hazardous waste. Improper disposal can pose a significant environmental risk, as related compounds are very toxic to aquatic life.[2]

Waste Collection and Disposal Protocol:

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-Mal-N-bis(PEG2-amine)".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh & Dispense prep_setup->handle_weigh prep_spill Verify Spill Kit Availability handle_react Perform Reaction handle_weigh->handle_react emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Exposure handle_weigh->emergency_exposure cleanup_decon Decontaminate Work Area handle_react->cleanup_decon handle_react->emergency_spill handle_react->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff emergency_spill->cleanup_decon emergency_action Follow First Aid emergency_exposure->emergency_action

Caption: Logical workflow for the safe handling of N-Mal-N-bis(PEG2-amine).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Mal-N-bis(PEG2-amine)
Reactant of Route 2
N-Mal-N-bis(PEG2-amine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.